(1R,2R)-cyclopropane-1,2-dicarboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-cyclopropane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9)/t2-,3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWFMZKPPHHHCB-PWNYCUMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426198 | |
| Record name | (1R,2R)-cyclopropane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58616-95-8, 696-75-3 | |
| Record name | (1R,2R)-cyclopropane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Cyclopropanedicarboxylic acid, trans- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z666NR6UGB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(1R,2R)-cyclopropane-1,2-dicarboxylic acid chemical structure
An In-depth Technical Guide to (1R,2R)-cyclopropane-1,2-dicarboxylic acid: Structure, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, the pursuit of molecular scaffolds that offer a blend of rigidity, metabolic stability, and precise three-dimensional orientation is paramount. The cyclopropane ring, the smallest of the cycloalkanes, represents a uniquely valuable motif in this context. Its inherent ring strain and conformational rigidity can profoundly influence the biological activity and physicochemical properties of a molecule.[1] This guide provides a comprehensive technical overview of a specific, chirally pure stereoisomer: This compound .
As a Senior Application Scientist, this document is structured to provide not just a recitation of facts, but a causal understanding of the principles governing the chemistry and application of this molecule. We will delve into its precise stereochemical nature, explore the nuances of its stereoselective synthesis, detail methods for its unambiguous characterization, and illuminate its role as a powerful building block for researchers, particularly those in drug development.
Part 1: Molecular Structure and Stereochemistry
The foundational attributes of this compound stem from its unique three-dimensional structure. The molecule consists of a three-membered carbon ring substituted with two carboxylic acid groups on adjacent carbons.
The IUPAC name specifies the absolute configuration at the two stereocenters (C1 and C2) as 'R'. In this isomer, the two carboxylic acid groups are positioned on opposite faces of the cyclopropane ring, a configuration referred to as trans. Its enantiomer, which possesses identical physical properties but rotates plane-polarized light in the opposite direction, is the (1S,2S) isomer.[2] These are distinct from the cis isomer, which is an achiral meso compound where the carboxylic acid groups are on the same face of the ring.
Caption: 2D structure of this compound.
The conformational rigidity imparted by the cyclopropane ring is a key feature exploited in drug design.[1][3] Unlike flexible aliphatic chains, the cyclopropane backbone locks the substituent carboxylic acid groups into a well-defined spatial arrangement, which can lead to higher binding affinity and selectivity for biological targets.[1]
Caption: Stereoisomers of cyclopropane-1,2-dicarboxylic acid.
Physicochemical Properties
A summary of the core computed and experimental properties is essential for experimental design.
| Property | Value | Source |
| Molecular Formula | C₅H₆O₄ | PubChem[4] |
| Molecular Weight | 130.10 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 24344-78-1 | PubChem[4] |
| pKa₁ | 3.33 (for cis-isomer) | ChemicalBook[5] |
| pKa₂ | 6.47 (for cis-isomer) | ChemicalBook[5] |
| Appearance | White to Off-White Solid | ChemicalBook[5] |
Note: pKa values are for the closely related cis-isomer and are provided for approximation.
Part 2: Synthesis and Stereoselective Strategies
The synthesis of optically pure this compound is a non-trivial challenge that hinges on precise stereochemical control. The primary strategies involve either the resolution of a racemic mixture or an asymmetric synthesis that directly generates the desired enantiomer.
Strategy 1: Resolution of Racemic trans-1,2-Cyclopropanedicarboxylic Acid
This classical approach remains a robust and scalable method. The synthesis begins with the creation of the racemic trans-diester, typically via a cyclopropanation reaction, followed by hydrolysis to the diacid. The racemic diacid is then resolved using a chiral resolving agent, such as a naturally occurring alkaloid (e.g., brucine or strychnine), to form diastereomeric salts that can be separated by fractional crystallization.
Strategy 2: Asymmetric Synthesis
Modern synthetic efforts focus on enantioselective methods to avoid the inefficiencies of resolution. A prominent route involves the asymmetric cyclopropanation of a suitable olefin precursor using a chiral catalyst. For instance, the reaction of diethyl fumarate with a carbene precursor in the presence of a chiral copper or rhodium catalyst can yield the (1R,2R)-diethyl ester with high enantiomeric excess. Subsequent hydrolysis then affords the target diacid.
Caption: Workflow for asymmetric synthesis.
Experimental Protocol: Hydrolysis of Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
This protocol describes the final step to yield the target diacid from its commercially available or synthetically prepared diethyl ester. This method is cited as an effective way to obtain the trans-diacid derivatives.[6]
Materials:
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Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, pH paper, separatory funnel
Procedure:
-
Dissolution: Dissolve diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Saponification: Add potassium hydroxide (2.2 eq) to the solution. The reaction is typically stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours until TLC or LC-MS analysis indicates complete consumption of the starting diester.
-
Causality: A stoichiometric excess of base is required to ensure complete saponification of both ester groups to their corresponding carboxylate salts. The alcohol-water solvent system ensures solubility for both the organic ester and the inorganic base.
-
-
Workup - Neutralization: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the aqueous solution in an ice bath and carefully acidify to pH ~1-2 by the dropwise addition of concentrated HCl. A white precipitate of the dicarboxylic acid should form.
-
Causality: Acidification protonates the potassium dicarboxylate salt, which is water-soluble, to form the neutral dicarboxylic acid, which has much lower aqueous solubility, causing it to precipitate.
-
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.
-
Trustworthiness: Multiple extractions are crucial to ensure quantitative recovery of the product from the aqueous phase.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization (e.g., from hot water or an ethyl acetate/hexane mixture) to afford the final product as a white crystalline solid.
Part 3: Spectroscopic Characterization
Unambiguous characterization is critical to confirm the structure, stereochemistry, and purity of the final product. A combination of spectroscopic and analytical techniques is employed.
| Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to be simple. The two methine protons (CH-COOH) would appear as one signal, and the methylene protons (CH₂) as another. The trans relationship between the methine protons results in a characteristic coupling constant (typically 5-9 Hz), distinguishing it from the cis isomer (typically 8-12 Hz). The acidic protons will appear as a broad singlet, exchangeable with D₂O.[7] |
| ¹³C NMR | Three distinct signals are expected in the aliphatic region: one for the two equivalent methine carbons and one for the methylene carbon. A downfield signal (~170-180 ppm) will correspond to the two equivalent carbonyl carbons of the carboxylic acid groups.[7][8] |
| FTIR | A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A sharp, strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretch. |
| Mass Spec (MS) | Electrospray ionization (ESI) in negative mode would show a prominent ion for [M-H]⁻. |
| Chiral HPLC | This is the definitive method for determining enantiomeric purity. Using a suitable chiral stationary phase (e.g., Chiralpak), the (1R,2R) and (1S,2S) enantiomers can be resolved into two distinct peaks, allowing for the calculation of enantiomeric excess (ee).[9] |
Part 4: Applications in Research and Drug Development
The unique structural properties of this compound make it a valuable scaffold in several areas of chemical research, most notably in the design of bioactive molecules.
Enzyme Inhibition and Drug Design
The rigid cyclopropane backbone serves as a conformationally restricted dipeptide mimetic or a transition-state analogue for various enzymes.[3] Its defined geometry allows for the precise positioning of functional groups (the carboxylic acids or derivatives thereof) to interact with specific residues in an enzyme's active site.
Case Study: O-Acetylserine Sulfhydrylase (OASS) Inhibition OASS is an enzyme found in bacteria and plants that is essential for cysteine biosynthesis, but it is absent in mammals.[6][10] This makes it an attractive target for the development of novel antibiotics. Derivatives of cyclopropane-1,2-dicarboxylic acid have been identified as inhibitors of OASS from pathogens like Salmonella typhimurium.[3][10] The dicarboxylic acid core can chelate the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site or occupy the binding pocket of the natural substrate. The rigidity of the cyclopropane ring ensures an optimal, low-entropy binding conformation, which can translate to higher potency.
Caption: Rigid scaffold concept for enzyme inhibition.
Advantages in Drug Development:
-
Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile and in vivo half-life of a drug candidate.[1]
-
Novelty and IP: As a non-classical scaffold, it provides access to novel chemical space, which is advantageous for securing intellectual property.
-
Reduced Off-Target Effects: The constrained conformation can lead to higher selectivity for the intended target, potentially reducing side effects.[1]
Conclusion
This compound is more than just a simple dicarboxylic acid; it is a sophisticated, chirally pure building block that offers chemists and drug developers a tool to enforce conformational constraint. Its synthesis requires careful stereochemical control, and its characterization relies on a suite of modern analytical techniques. The true value of this molecule is realized in its applications, where its rigid framework translates into enhanced biological activity, metabolic stability, and target selectivity. As the demand for more precise and effective therapeutics grows, the strategic use of such well-defined molecular scaffolds will undoubtedly continue to be a cornerstone of successful research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. (1S,2S)-cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 6928367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 136524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cis-1,2-Cyclopropane dicarboxylic acid | 696-74-2 [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid
Introduction
(1R,2R)-Cyclopropane-1,2-dicarboxylic acid is a chiral organic compound that holds significant interest for researchers in medicinal chemistry and materials science. Its rigid, stereochemically defined cyclopropane core makes it a valuable building block in the design of novel therapeutics and functional materials. The precise spatial arrangement of its carboxylic acid groups allows for specific interactions with biological targets, such as enzymes and receptors, making it a compelling scaffold for drug development.[1] This guide provides a comprehensive overview of the known physical properties of this specific enantiomer, outlines protocols for their determination, and discusses the implications of these properties for its application.
It is important to note that while the (1R,2R) enantiomer is the focus of this guide, much of the publicly available experimental data has been reported for its enantiomer, (1S,2S)-cyclopropane-1,2-dicarboxylic acid, or for the racemic mixture. For most physical properties, such as melting point, solubility, and spectroscopic data, the values for the (1R,2R) and (1S,2S) enantiomers are identical. The key differentiating property is the sign of the specific optical rotation.
Chemical Structure and Identification
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₅H₆O₄ | [2][3] |
| Molecular Weight | 130.10 g/mol | [2][3] |
| CAS Number | 696-75-3 (trans-isomer, racemate) | [2] |
| Canonical SMILES | C1--INVALID-LINK--C(=O)O | [4] |
| InChI Key | RLWFMZKPPHHHCB-HRFVKAFMSA-N | [4] |
Note on CAS Number: The CAS number 696-75-3 is often associated with the trans-isomer of cyclopropane-1,2-dicarboxylic acid, which is a racemic mixture of the (1R,2R) and (1S,2S) enantiomers. A specific CAS number for the (1R,2R) enantiomer is not consistently reported in major databases. The enantiomer, (1S,2S)-cyclopropane-1,2-dicarboxylic acid, is assigned the CAS number 14590-54-6.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties is presented below. It is important to note that experimental data for the (1R,2R) enantiomer is limited, and some values are based on data for the corresponding racemate or the cis-isomer.
| Property | Value | Comments |
| Melting Point | 139-140 °C (for cis-isomer) | Experimental data for the (1R,2R) isomer is not readily available. Isomeric impurities can affect the melting point.[6] |
| Boiling Point | 305.8 ± 25.0 °C (Predicted) | This is a predicted value for the cis-isomer.[6] |
| pKa | pK₁: 3.33; pK₂: 6.47 (at 25 °C for cis-isomer) | The acidity of the carboxylic acid groups is crucial for its interaction in biological systems.[6] |
| Solubility | Slightly soluble in methanol and water (for cis-isomer). | The polarity of the dicarboxylic acid suggests some solubility in polar solvents.[6] |
| Specific Optical Rotation [α]D | Data not available | This is a critical parameter for confirming enantiomeric purity. The value for the (1R,2R) isomer will be equal in magnitude but opposite in sign to the (1S,2S) isomer. |
Experimental Protocols for Physicochemical Characterization
Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range typically signifies high purity.
Methodology (Capillary Method):
-
Ensure the this compound sample is thoroughly dried to remove any residual solvent.
-
Pack a small amount of the crystalline sample into a capillary tube, ensuring a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Principle: Determining the solubility in various solvents is essential for applications in drug formulation and reaction chemistry.
Methodology (Visual Method):
-
To a series of vials, add a pre-weighed amount of this compound (e.g., 10 mg).
-
Add a measured volume of the desired solvent (e.g., water, ethanol, DMSO) in incremental amounts (e.g., 0.1 mL).
-
After each addition, vortex the vial for a set period (e.g., 1 minute) and visually inspect for complete dissolution.
-
Record the volume of solvent required to fully dissolve the solid. The solubility can then be expressed in terms of mg/mL.
Principle: As a chiral molecule, this compound will rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the enantiomer and its concentration.
Methodology (Polarimetry):
-
Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent (e.g., ethanol).
-
Calibrate the polarimeter with the pure solvent.
-
Fill the polarimeter cell of a known path length (l, in dm) with the prepared solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
Calculate the specific rotation [α] using the formula: [α]ᵀλ = α / (l × c).
Spectroscopic Properties
Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. While specific experimental spectra for the (1R,2R) isomer are not widely published, data for the enantiomeric (1S,2S) isomer and related structures provide a strong basis for interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the cyclopropyl protons and the acidic protons of the carboxylic acids. The trans-configuration of the substituents on the cyclopropane ring will influence the coupling constants between the methine protons.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methylene and methine carbons of the cyclopropane ring, as well as the carbonyl carbons of the carboxylic acids.
Note: PubChem provides access to ¹H and ¹³C NMR spectra for the (1S,2S) isomer, which will be identical to the (1R,2R) isomer.[4]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimers. A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group will also be prominent.
Note: An FTIR spectrum for the (1S,2S) isomer is available through PubChem, which can be used as a reference for the (1R,2R) isomer.[4]
Experimental Protocol for Spectroscopic Analysis
Methodology (NMR):
-
Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to a reference standard (e.g., TMS).
Methodology (FTIR):
-
Prepare the sample as a KBr pellet or as a thin film.
-
For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
-
Place the sample in the FTIR spectrometer.
-
Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands.
Synthesis and Purification Overview
A common route to obtaining enantiomerically pure trans-cyclopropane-1,2-dicarboxylic acids involves the hydrolysis of the corresponding dialkyl ester.
Synthetic Workflow
Caption: Synthetic route to this compound.
Purification Protocol
Principle: Recrystallization is a standard technique for purifying solid organic compounds based on their differential solubility in a hot versus a cold solvent.
Methodology (Recrystallization):
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., water or an ethanol/water mixture).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Safety and Handling
Based on the GHS classifications for cyclopropane-1,2-dicarboxylic acid, the following hazards are identified:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information.
Conclusion
This compound is a valuable chiral building block with significant potential in various scientific disciplines. This guide has provided a detailed overview of its physical properties and the experimental protocols for their determination. While there are gaps in the publicly available experimental data for this specific enantiomer, the information presented, drawing from data on its enantiomer and related isomers, serves as a valuable resource for researchers. Further experimental characterization, particularly the determination of its specific optical rotation, is crucial for future applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 136524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. (1S,2S)-cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 6928367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS#:14590-54-6 | (1s,2s)-cyclopropane-1,2-dicarboxylic Acid | Chemsrc [chemsrc.com]
- 6. cis-1,2-Cyclopropane dicarboxylic acid | 696-74-2 [chemicalbook.com]
Introduction: The Value of Conformational Rigidity in Drug Design
An In-depth Technical Guide to (1R,2R)-cyclopropane-1,2-dicarboxylic Acid for Advanced Research
Executive Summary:
This compound is a conformationally constrained building block of significant interest to the pharmaceutical and life sciences industries. Its rigid, three-dimensional structure serves as a valuable scaffold in drug design, enabling precise spatial orientation of functional groups to optimize interactions with biological targets. This guide provides a comprehensive overview of this specific stereoisomer, covering its identification, physicochemical properties, stereoselective synthesis, and critical applications, particularly as an enzyme inhibitor. The methodologies and insights presented are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their work.
The incorporation of small, rigid structural motifs is a cornerstone of modern medicinal chemistry. Constraining the conformational flexibility of a molecule can lead to significant improvements in binding affinity, selectivity, and metabolic stability.[1] The cyclopropane ring, as the smallest cycloalkane, is an exemplary scaffold for achieving this rigidity. Its inherent strain and well-defined stereochemistry make it a powerful tool for creating analogues of bioactive molecules, locking them into a conformation that is optimal for receptor or enzyme binding.[1]
Among cyclopropane derivatives, this compound stands out. As the trans-enantiomer of 1,2-cyclopropanedicarboxylic acid, it presents its two carboxylic acid groups in a defined spatial arrangement, making it an effective mimic for various biological substrates and a versatile starting material for more complex chemical entities. Its application has been particularly notable in the development of enzyme inhibitors, where its structure can effectively probe active site topographies and mimic enzymatic transition states.[2]
Isomeric Specificity: Identification and Nomenclature
A frequent point of confusion is the correct identification of the various stereoisomers of cyclopropane-1,2-dicarboxylic acid. The molecule exists in three distinct forms: a pair of trans enantiomers ((1R,2R) and (1S,2S)) and a cis meso compound ((1R,2S), which is achiral). Accurate research and procurement depend on using the correct identifier for the specific isomer of interest.
| Isomer | Stereochemistry | Common Name | CAS Number |
| This compound | trans | (+)-trans-1,2-Cyclopropanedicarboxylic acid | Not uniquely assigned; often grouped with the racemate. |
| (1S,2S)-cyclopropane-1,2-dicarboxylic acid | trans | (-)-trans-1,2-Cyclopropanedicarboxylic acid | 14590-54-6[3] |
| (±)-trans-cyclopropane-1,2-dicarboxylic acid | trans (racemate) | trans-1,2-Cyclopropanedicarboxylic acid | 1489-58-3[4][5] |
| (1R,2S)-cyclopropane-1,2-dicarboxylic acid | cis (meso) | cis-1,2-Cyclopropanedicarboxylic acid | 696-74-2[6] |
Note on CAS Numbers: While the (1S,2S) enantiomer and the cis and trans racemates have distinct CAS numbers, the (1R,2R) isomer is often not assigned a unique number in major databases and may be referenced under the general or racemic trans identifier.[7] Researchers should exercise diligence in sourcing and characterization to ensure enantiomeric purity.
Caption: Stereoisomers of cyclopropane-1,2-dicarboxylic acid.
Physicochemical Properties
The utility of this compound is rooted in its distinct chemical and physical properties.
| Property | Value | Source |
| Molecular Formula | C₅H₆O₄ | [7] |
| Molecular Weight | 130.10 g/mol | [4] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 139-141 °C (for cis isomer) | [6] |
| pKa₁ | 3.33 | [6] |
| pKa₂ | 6.47 | [6] |
| Solubility | Slightly soluble in water and methanol | [6][8] |
The key structural feature is the strained three-membered ring, which forces the C-C-C bond angles to ~60°. This strain influences the reactivity of adjacent bonds and fixes the orientation of the two carboxyl groups relative to each other, a critical feature for its function as a molecular scaffold.
Synthesis and Chiral Resolution
Obtaining enantiomerically pure this compound is a non-trivial synthetic challenge that typically involves two main stages: the synthesis of the racemic trans mixture and its subsequent resolution.
Synthesis of Racemic trans-1,2-Cyclopropanedicarboxylic Acid
A common laboratory-scale synthesis involves the reaction of a malonic ester derivative with a dihaloethane, followed by hydrolysis and decarboxylation.[9] More advanced methods may use catalytic cyclopropanation of alkenes.[10]
Chiral Resolution
Resolution of the racemic trans mixture is the most critical step for isolating the desired (1R,2R) enantiomer. This is typically achieved through diastereomeric salt formation or enzymatic methods.
Protocol: Resolution via Diastereomeric Salt Formation
This protocol is based on the classical method of resolving a racemic acid using a chiral base. The choice of the resolving agent is critical; it must form diastereomeric salts with differing solubilities to allow for separation by fractional crystallization.
Causality: The principle behind this technique is the conversion of a mixture of enantiomers into a mixture of diastereomers. Enantiomers have identical physical properties, making them inseparable by standard means. Diastereomers, however, have different physical properties, including solubility. By reacting the racemic acid with a single enantiomer of a chiral base (e.g., a chiral amine), two diastereomeric salts are formed: [(1R,2R)-acid • (R)-base] and [(1S,2S)-acid • (R)-base]. The difference in their crystal lattice energies leads to different solubilities, allowing one to crystallize preferentially.
Step-by-Step Methodology:
-
Salt Formation: Dissolve racemic trans-cyclopropane-1,2-dicarboxylic acid in a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Add Resolving Agent: Add a stoichiometric amount (e.g., 0.5 to 1.0 equivalents) of a chiral resolving agent, such as d-N-benzyl-2-aminobutanol, to the solution.[11]
-
Fractional Crystallization: Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out of the solution. The rate of cooling is crucial for obtaining high-purity crystals.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Liberation of the Free Acid: Suspend the isolated diastereomeric salt in water and acidify the mixture with a strong acid, such as hydrochloric acid (HCl), to a low pH (e.g., pH=1).[11] This protonates the carboxylate and the chiral amine.
-
Extraction: The free this compound can then be extracted from the aqueous solution using an organic solvent like diethyl ether or ethyl acetate.
-
Purification and Verification: Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The enantiomeric excess (e.e.) of the final product must be verified using chiral HPLC or by measuring its optical rotation.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Applications in Drug Development and Research
The primary application of this compound is in the design of enzyme inhibitors and receptor ligands.
O-Acetylserine Sulfhydrylase (OASS) Inhibition
OASS is an enzyme found in bacteria and plants that catalyzes the final step in cysteine biosynthesis.[12] As this enzyme is absent in mammals, it represents a promising target for the development of novel antibiotics.[2]
Mechanism of Action: Derivatives of cyclopropane-1,2-dicarboxylic acid have been identified as inhibitors of OASS from pathogens like Salmonella typhimurium.[12][13] The rigid cyclopropane backbone acts as a scaffold that positions the carboxylate groups to interact with key residues in the enzyme's active site. This binding can either directly block substrate access or induce a conformational change that inactivates the enzyme. The dicarboxylic acid moiety often mimics the binding of the natural substrate, O-acetylserine.
Caption: Schematic of inhibitor binding to the OASS active site.
Other Therapeutic Targets
The cyclopropane dicarboxylic acid scaffold has been explored for other therapeutic uses:
-
3-Methylaspartase Inhibition: As transition-state analogues.[2]
-
Leukotriene C₄ Synthase Inhibition: For potential use in treating respiratory and inflammatory diseases.[14]
-
Succinate Receptor Agonists: For studying metabolic signaling pathways.[6]
Conclusion
This compound is more than a simple chemical reagent; it is a precision tool for molecular design. Its value lies in the conformational rigidity imparted by the cyclopropane ring, which allows for the creation of potent and selective modulators of biological targets. A thorough understanding of its stereochemistry, synthesis, and resolution is essential for any researcher aiming to exploit its properties. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic application of scaffolds like this compound will undoubtedly play an increasingly crucial role in the future of drug discovery.
References
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- 2. benchchem.com [benchchem.com]
- 3. CAS#:14590-54-6 | (1s,2s)-cyclopropane-1,2-dicarboxylic Acid | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. 1489-58-3|Cyclopropane-1,2-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 6. cis-1,2-Cyclopropane dicarboxylic acid | 696-74-2 [chemicalbook.com]
- 7. Cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 136524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclopropane-1,1-dicarboxylic acid 97 598-10-7 [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. Cyclopropane synthesis [organic-chemistry.org]
- 11. jetir.org [jetir.org]
- 12. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
The Synthesis of Chiral Cyclopropane Dicarboxylic Acids: A Technical Guide for Researchers and Drug Development Professionals
The constrained, three-dimensional architecture of chiral cyclopropane rings renders them invaluable scaffolds in modern medicinal chemistry and drug development. Their incorporation into molecular frameworks can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles.[1] Among these, chiral cyclopropane dicarboxylic acids and their derivatives stand out as crucial building blocks for a wide array of therapeutics and complex molecules.[2][3] This guide provides an in-depth exploration of the core synthetic strategies for accessing these enantiomerically enriched compounds, focusing on the underlying principles, practical methodologies, and the latest advancements in the field.
The Strategic Importance of the Cyclopropane Moiety
The unique structural and electronic properties of the cyclopropane ring, stemming from its inherent strain, impart specific reactivity and conformational rigidity.[2] In drug design, this translates to the ability to introduce precise three-dimensional arrangements of functional groups, which is critical for optimizing interactions with biological targets.[1] Cyclopropane-1,1-dicarboxylic acid, for instance, serves as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs), peptide modifications, and the development of chiral ligands and catalysts.[2]
Transition-Metal Catalyzed Asymmetric Cyclopropanation
The reaction of olefins with diazo compounds, catalyzed by transition metals, is a cornerstone of chiral cyclopropane synthesis.[4] The choice of metal and, crucially, the chiral ligand, dictates the efficiency and stereoselectivity of the transformation.
Rhodium-Catalyzed Reactions: A Workhorse in Asymmetric Synthesis
Rhodium catalysts are among the most powerful and versatile tools for asymmetric cyclopropanation.[5][6] Chiral dirhodium(II) tetracarboxylates, in particular, have been extensively studied and applied.[6][7]
The catalytic cycle, illustrated below, generally involves the formation of a rhodium-carbene intermediate from the diazo compound. The olefin then attacks this electrophilic carbene, leading to the formation of the cyclopropane ring and regeneration of the catalyst. The chiral ligands surrounding the rhodium center create a chiral environment that directs the approach of the olefin, thereby controlling the stereochemistry of the product.
Caption: Generalized catalytic cycle for rhodium-catalyzed cyclopropanation.
Rhodium(II) N-(arylsulfonyl)prolinate catalysts have proven highly effective for the diastereoselective and enantioselective synthesis of functionalized cyclopropanes from vinyldiazomethanes.[5] Furthermore, rhodium-catalyzed reactions of electron-deficient alkenes with aryldiazoacetates can yield highly stereoselective cyclopropanations with enantiomeric excesses (ee) up to 98%.[8] Chiral-at-metal Rh(III) complexes have also been successfully employed in the [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated 2,2-acylimidazoles, offering a practical route to 1,2,3-trisubstituted chiral cyclopropanes.[9]
Copper-Catalyzed Systems: A Cost-Effective Alternative
Copper-based catalysts, often paired with chiral bisoxazoline (BOX) or SaBOX ligands, represent a more economical approach to asymmetric cyclopropanation.[10] These systems are particularly effective for the cyclopropanation of 1,2-disubstituted olefins with α-nitrodiazoacetates, yielding nitrocyclopropane carboxylates which are valuable precursors to cyclopropane α-amino acids.[10]
A notable advancement is the copper-catalyzed asymmetric dicarboxylation of 1,3-dienes using CO2, providing a direct and sustainable route to chiral dicarboxylic acids.[11] This method showcases high regio-, chemo-, and enantioselectivities.[11]
| Catalyst System | Substrates | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes, aryldiazoacetates | Chiral cyclopropanes | High | - | up to 98 | [8] |
| Cu(I)/SaBOX | cis-1,2-disubstituted olefins, α-nitrodiazoacetates | Nitrocyclopropane carboxylates | up to 97 | >99/1 | up to 98 | [10] |
| Chiral-at-metal Rh(III) | Vinyl sulfoxonium ylides, α,β-unsaturated 2-acyl imidazoles | 1,2,3-trisubstituted chiral cyclopropanes | up to 90 | - | up to 97 | [9] |
| Co(II)-porphyrin | Alkenes, N-arylsulfonyl hydrazones | Chiral cyclopropanes | High | High | High | [12][13] |
Ruthenium and Cobalt Catalysis: Expanding the Mechanistic Landscape
Ruthenium(II)-Pheox complexes have emerged as powerful catalysts for the asymmetric cyclopropanation of a wide variety of olefins, including those that are challenging for traditional rhodium and copper systems.[4] Mechanistically distinct, these reactions are proposed to proceed via radical intermediates.[4]
Cobalt(II)-based metalloradical catalysis offers another unique approach, particularly for donor-substituted diazo reagents generated in situ from sulfonyl hydrazones.[12][13] This method is applicable to a broad range of alkenes and provides high yields with excellent diastereoselectivity and enantioselectivity.[12][13]
Biocatalysis and Chemoenzymatic Strategies: The "Green" Chemistry Approach
The use of engineered enzymes for asymmetric cyclopropanation is a rapidly advancing field, offering high stereoselectivity and environmentally benign reaction conditions.[14] Heme proteins, such as myoglobin and nitric oxide dioxygenases, have been repurposed to catalyze carbene transfer reactions with remarkable efficiency.[14][15]
A key advantage of biocatalysis is the ability to rapidly generate diverse libraries of chiral building blocks for drug discovery.[14][16] For example, engineered variants of Rhodothermus marinus nitric oxide dioxygenase can produce both cis- and trans-diastereomers of a pinacolboronate-substituted cyclopropane, which can be readily diversified through Suzuki-Miyaura coupling.[14] Similarly, engineered myoglobin variants can catalyze the highly diastereo- and enantioselective construction of cyclopropyl ketones from olefins and diazoketones.[15][16]
Caption: A chemoenzymatic approach to diverse chiral cyclopropanes.
Organocatalytic Routes to Chiral Cyclopropanes
Organocatalysis provides a metal-free alternative for the synthesis of chiral cyclopropanes.[17] A prominent strategy is the Michael-initiated ring closure (MIRC) reaction.[18] In this approach, a chiral amine catalyst, such as a prolinol derivative, activates an α,β-unsaturated aldehyde or ketone towards nucleophilic attack by a Michael donor.[19] Subsequent intramolecular cyclization affords the desired cyclopropane.
This methodology allows for the efficient construction of multiple C-C bonds and stereocenters in a single step with high enantio- and diastereoselectivity.[19] The ability to control the reaction outcome by simply changing the base highlights the versatility of this approach.[19]
Experimental Protocols: A Practical Example
Synthesis of Cyclopropane-1,1-dicarboxylic Acid
This protocol is adapted from a well-established procedure for the synthesis of the parent achiral diacid, which serves as a common starting material for further chiral resolutions or asymmetric transformations.[20]
Materials:
-
Diethyl malonate
-
1,2-dibromoethane
-
50% aqueous sodium hydroxide
-
Triethylbenzylammonium chloride (phase-transfer catalyst)
-
Concentrated hydrochloric acid
-
Ether
-
Benzene
-
Magnesium sulfate (anhydrous)
-
Activated carbon
Procedure:
-
To a vigorously stirred 1 L solution of 50% aqueous sodium hydroxide in a 2 L three-necked flask, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.[20]
-
To this suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.[20]
-
Stir the reaction mixture vigorously for 2 hours.[20]
-
Transfer the contents to a 4 L Erlenmeyer flask, rinsing with water. Cool the mixture to 15°C in an ice bath.[20]
-
Carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.[20]
-
Extract the aqueous layer three times with 900 mL of ether.[20]
-
Saturate the aqueous layer with sodium chloride and extract a further three times with 500 mL of ether.[20]
-
Combine the ether layers, wash with brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.[20]
-
Remove the solvent by rotary evaporation to yield a semisolid residue.[20]
-
Triturate the residue with 100 mL of benzene and filter to obtain cyclopropane-1,1-dicarboxylic acid as white crystals (yield: 66-73%).[20]
Conclusion and Future Outlook
The synthesis of chiral cyclopropane dicarboxylic acids and their congeners is a dynamic field of research, driven by the increasing demand for stereochemically complex molecules in drug discovery and development. While transition-metal catalysis remains a dominant and powerful strategy, the rise of biocatalysis and organocatalysis offers more sustainable and often highly selective alternatives. Future innovations will likely focus on the development of more efficient and versatile catalytic systems, the expansion of substrate scope, and the integration of these synthetic methodologies into streamlined, diversity-oriented synthesis platforms. The continued exploration of novel catalytic approaches will undoubtedly unlock new avenues for the creation of next-generation therapeutics built upon the unique and valuable cyclopropane scaffold.
References
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- 2. nbinno.com [nbinno.com]
- 3. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sas.rochester.edu [sas.rochester.edu]
- 16. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aminer.org [aminer.org]
- 18. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 19. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Enantioselective Synthesis of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid
Foreword: The Significance of a Strained Ring
The cyclopropane ring, a motif of inherent strain and unique reactivity, is a cornerstone in the architecture of numerous natural products and pharmaceuticals.[1][2][3][4] Its rigid, three-membered structure allows it to serve as a conformational constraint, a feature highly sought after in modern drug design. When substituted with carboxylic acid functionalities, as in cyclopropane-1,2-dicarboxylic acid, the molecule becomes a versatile chiral building block. Specifically, the (1R,2R)-enantiomer is a critical precursor for synthesizing complex molecules, including antivirals and potent enzyme inhibitors like Tranylcypromine derivatives.[5][6][7][8] This guide provides a comprehensive exploration of the sophisticated strategies developed for the enantioselective synthesis of (1R,2R)-cyclopropane-1,2-dicarboxylic acid, intended for researchers and professionals in organic synthesis and drug development.
Asymmetric Transition-Metal Catalysis: Forging Chirality through Carbene Transfer
One of the most powerful and versatile methods for constructing chiral cyclopropanes is the transition-metal-catalyzed reaction of an alkene with a diazo compound.[2][9] This approach relies on the in-situ generation of a metal-carbene intermediate, which then undergoes stereoselective addition to the olefin. The enantioselectivity is dictated by the chiral ligand coordinated to the metal center.
The Dirhodium(II) Catalyst Platform
Dirhodium(II) complexes are preeminent catalysts for asymmetric cyclopropanation due to their high efficiency and the vast library of chiral ligands developed for them.[1][10][11] Chiral dirhodium(II) carboxylates, particularly those derived from N-(arylsulfonyl)prolinates, have demonstrated exceptional control over both diastereoselectivity and enantioselectivity.[10]
The catalytic cycle, initiated by the reaction of the Rh(II) complex with a diazoacetate, generates a rhodium-carbene intermediate. This electrophilic species then reacts with the alkene. The chiral ligands surrounding the rhodium centers create a sterically defined environment that directs the approach of the alkene, favoring the formation of one enantiomer over the other. For the synthesis of the trans-(1R,2R) isomer, careful selection of the diazoacetate ester group and the catalyst is crucial.[10]
Caption: Catalytic cycle for Rh(II)-catalyzed asymmetric cyclopropanation.
Copper-Based Catalytic Systems
Copper complexes, particularly those featuring bis(oxazoline) (BOX) ligands, represent another cornerstone of asymmetric cyclopropanation.[9][12][13][14] These catalysts are attractive due to the lower cost of copper compared to rhodium and their high efficiency. The active catalyst is typically a Cu(I) species, which reacts with the diazo compound to form a copper-carbene.[9] The stereochemical outcome is governed by the C2-symmetric chiral ligand, which effectively shields one face of the carbene, directing the alkene to attack from the less hindered side.
Performance of Key Metal Catalysts
The choice of metal, ligand, and substrate is critical for achieving high stereoselectivity. The following table summarizes representative results for the synthesis of trans-cyclopropane derivatives.
| Catalyst System | Alkene | Diazo Reagent | Yield (%) | de (%) | ee (%) | Reference |
| Rh₂(S-TCPTAD)₄ | Methyl acrylate | Ethyl 2-phenyldiazoacetate | 85 | >95:5 | 98 | [1] |
| Cu(I)-tBuBOX | (E)-Styryl pinacolboronate | Trifluorodiazoethane | >95 | >20:1 | 96 | [14] |
| Ru(II)-Pheox | Vinyl carbamate | Succinimidyl diazoacetate | 95 | >99:1 | 99 | [2] |
| Co(II)-Porphyrin | Styrene | Ethyl diazoacetate | 88 | 99:1 | 98 | [2] |
Chiral Auxiliaries: Stoichiometric Stereochemical Control
An alternative to catalytic asymmetric synthesis is the use of chiral auxiliaries. In this strategy, a chiral molecule is covalently attached to the substrate (either the alkene or the carbene precursor). This auxiliary then directs the cyclopropanation reaction, leading to the preferential formation of one diastereomer.[15][16][17] Following the reaction, the auxiliary is cleaved to yield the enantioenriched product.
Methodology and Workflow
The process involves a three-step sequence:
-
Attachment: The chiral auxiliary is attached to the achiral substrate. For example, an α,β-unsaturated aldehyde can be converted into a chiral acetal using a camphor-derived diol.[17]
-
Diastereoselective Cyclopropanation: The cyclopropanation is carried out using a standard reagent, such as one for a Simmons-Smith reaction (Zn-Cu, CH₂I₂).[15] The steric bulk of the auxiliary blocks one face of the double bond, forcing the reagent to add from the opposite side.
-
Cleavage: The chiral auxiliary is removed, typically by hydrolysis, to release the desired enantiomerically pure cyclopropane derivative.
Caption: Workflow for chiral auxiliary-mediated cyclopropanation.
While effective, this method requires stoichiometric amounts of the chiral auxiliary and involves additional protection and deprotection steps, which can lower the overall yield compared to catalytic methods. However, it often provides very high levels of diastereoselectivity (>99% de).[17]
The Biocatalytic Frontier: Engineered Enzymes and Resolutions
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. For the synthesis of this compound, two primary biocatalytic strategies are employed: kinetic resolution of racemates and direct asymmetric synthesis using engineered enzymes.
Enzymatic Kinetic Resolution
Kinetic resolution is a well-established method for separating enantiomers from a racemic mixture. This process utilizes an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate from the product. Lipases, such as Candida antarctica lipase B (CALB), are particularly effective for the resolution of racemic cyclopropane carboxylic acid esters.[18][19]
In a typical procedure, a racemic mixture of diethyl trans-cyclopropane-1,2-dicarboxylate is treated with a lipase in an aqueous buffer. The enzyme selectively hydrolyzes one enantiomer (e.g., the (1S,2S)-ester) to the corresponding carboxylic acid, leaving the desired (1R,2R)-ester unreacted and in high enantiomeric excess.[20]
Representative Protocol: Lipase-Catalyzed Kinetic Resolution
-
Substrate Preparation: Dissolve racemic diethyl trans-cyclopropane-1,2-dicarboxylate in a suitable buffer (e.g., phosphate buffer, pH 7.2) containing a co-solvent if necessary.
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., Novozym 435) to the solution.
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30-45°C) and monitor the reaction progress by HPLC.[18]
-
Workup: Once ~50% conversion is reached, filter off the immobilized enzyme.
-
Separation: Extract the unreacted (1R,2R)-ester with an organic solvent. The hydrolyzed (1S,2S)-dicarboxylic acid remains in the aqueous phase.
-
Purification: Purify the extracted ester by column chromatography to yield the enantiomerically pure (1R,2R)-diester, which can then be hydrolyzed to the target diacid.
Directed Evolution: Myoglobin as a Cyclopropanation Catalyst
A groundbreaking advancement in enantioselective synthesis is the use of engineered hemoproteins, particularly myoglobin (Mb), as catalysts for asymmetric cyclopropanation.[4][5][6][21] Through directed evolution and rational design, scientists have repurposed the iron-containing active site of myoglobin to catalyze carbene transfer from a diazo reagent to an alkene with exquisite control over stereoselectivity.
Researchers have successfully engineered myoglobin variants that produce trans-(1R,2R) cyclopropanes with excellent diastereoselectivity (up to 99% de) and enantioselectivity (up to 99% ee).[5][6] These biocatalytic reactions can often be performed in whole E. coli cells, simplifying the process and enhancing catalyst stability, making it a scalable and environmentally friendly method.[6]
Caption: Proposed mechanism for myoglobin-catalyzed cyclopropanation.
Performance of Engineered Myoglobin Variants for trans-(1R,2R) Selectivity
| Mb Variant | Substrate (Olefin) | Yield (%) | de (%) | ee (%) | Reference |
| Mb(L29T,H64V,V68F) | 4-Methoxystyrene | 85 | 99 | 98 | [6] |
| Mb(L29S,H64V,V68F) | Styrene | 91 | 99 | 99 | [6] |
| Mb(H64V,V68L,L29T) | 4-Chlorostyrene | 78 | 98 | 97 | [5] |
Conclusion and Future Outlook
The enantioselective synthesis of this compound is a mature field with a diverse array of powerful methodologies. Asymmetric catalysis using rhodium and copper complexes remains a highly reliable and versatile approach, offering excellent stereocontrol for a broad range of substrates. Diastereoselective methods employing chiral auxiliaries, while less atom-economical, provide a robust alternative for achieving exceptionally high levels of stereochemical purity.
The future of this field is undoubtedly moving towards biocatalysis. The development of engineered enzymes, such as myoglobin variants, represents a paradigm shift, offering unparalleled selectivity and sustainability. These biocatalysts not only provide access to the desired (1R,2R) enantiomer but also its counterpart, the (1S,2S) isomer, simply by selecting a different enzyme variant.[5][6] This "stereocomplementary" approach is a significant advantage for drug discovery, where access to all stereoisomers of a pharmacophore is often required. As our ability to engineer proteins improves, we can expect the development of even more efficient and selective biocatalysts, making the synthesis of chiral cyclopropanes more accessible, scalable, and environmentally benign.
References
- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. sas.rochester.edu [sas.rochester.edu]
- 5. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sas.rochester.edu [sas.rochester.edu]
- 7. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zaguan.unizar.es [zaguan.unizar.es]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]
- 12. What is Asymmetric Copper-Catalyzed Cyclopropanation | lookchem [lookchem.com]
- 13. researchgate.net [researchgate.net]
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- 15. pubs.acs.org [pubs.acs.org]
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- 17. Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. WO2007069841A1 - Process for preparing optically active cyclopropane carboxamide and derivatives thereof - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. sas.rochester.edu [sas.rochester.edu]
A Technical Guide to the Spectroscopic Characterization of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (1R,2R)-cyclopropane-1,2-dicarboxylic acid. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this stereoisomer. The narrative emphasizes the rationale behind experimental choices and the interpretation of spectral features, ensuring a thorough understanding of the molecule's structural elucidation.
It is important to note that for standard spectroscopic techniques such as NMR, IR, and MS, the (1R,2R) and (1S,2S) enantiomers are indistinguishable. Therefore, data presented for the trans-isomer or the (1S,2S)-enantiomer is directly applicable to this compound.
Introduction
This compound is a chiral molecule whose rigid cyclopropane backbone and dicarboxylic acid functionalities make it a valuable building block in medicinal chemistry and materials science.[1] The stereochemistry of the substituents on the cyclopropane ring is critical to its biological activity and material properties. Accurate and thorough spectroscopic characterization is therefore paramount for confirming the identity, purity, and stereochemical integrity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by the signals from the cyclopropyl protons and the acidic protons of the carboxylic acid groups. Due to the trans relationship of the carboxylic acid groups, the molecule possesses a C₂ axis of symmetry, making the two methine protons (H-1 and H-2) chemically equivalent, and the two methylene protons on C-3 also chemically equivalent to each other, though diastereotopic.
Table 1: ¹H NMR Spectral Data for trans-Cyclopropane-1,2-dicarboxylic Acid
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.1 - 2.3 | m | 2H | CH (methine) |
| ~1.4 - 1.6 | m | 2H | CH₂ (methylene) |
| ~11.0 - 12.0 | br s | 2H | COOH |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The methine protons (CH) appear as a multiplet due to coupling with the diastereotopic methylene protons. Similarly, the methylene protons (CH₂) also appear as a multiplet due to geminal and vicinal coupling. The carboxylic acid protons typically appear as a broad singlet at a downfield chemical shift and can be exchanged with D₂O.
Expertise & Experience: Interpreting the Coupling
The coupling patterns in the ¹H NMR spectrum of a cyclopropane ring are complex due to the rigid structure. The trans relationship between the methine protons results in a smaller coupling constant compared to the cis isomer. This difference is a key diagnostic feature for distinguishing between the cis and trans diastereomers.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1R,2R)-cyclopropane-1,2-dicarboxylic acid. It is intended for researchers, scientists, and professionals in drug development who utilize high-resolution NMR spectroscopy for stereochemical elucidation and quality control. This document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for its acquisition, and provides a detailed interpretation of the spectral features, grounded in established principles of NMR spectroscopy.
Introduction: The Structural Significance of a Chiral Cyclopropane
This compound is a chiral molecule featuring a strained three-membered ring with two carboxylic acid functional groups in a trans configuration. The rigid nature of the cyclopropane ring locks the relative stereochemistry of the substituents, making NMR spectroscopy an invaluable tool for its structural verification. The unique magnetic environments of the protons in this molecule give rise to a characteristic ¹H NMR spectrum, which, when correctly interpreted, provides definitive proof of its constitution and stereochemistry. Understanding this spectrum is crucial for researchers working with cyclopropane-containing scaffolds in medicinal chemistry and materials science.
Theoretical Analysis and Spectral Prediction
The ¹H NMR spectrum of this compound is governed by the chemical equivalence, spin-spin coupling, and stereochemical relationships of its four protons.
Chemical Equivalence and Spin System
The molecule possesses a C₂ axis of symmetry that passes through the C1-C2 bond and bisects the C3 methylene group. This symmetry element has profound implications for the NMR spectrum:
-
Methine Protons (Hₐ and Hₐ'): The two protons attached to the chiral carbons (C1 and C2) are chemically and magnetically equivalent due to the C₂ symmetry. They are designated as Hₐ.
-
Methylene Protons (Hₑ and Hₑ'): The two protons of the CH₂ group (C3) are diastereotopic.[1] One proton is cis to the two carboxylic acid groups (endo), and the other is trans (exo). These protons, designated Hₑ and Hₓ, are in different chemical environments and are therefore non-equivalent, giving rise to separate signals.
This arrangement of two equivalent methine protons and two non-equivalent methylene protons results in an AA'XX' spin system . However, for simplification and initial analysis, it can be approximated as an ABX₂ system , where A and B are the diastereotopic methylene protons and X represents the two equivalent methine protons.
Predicted Chemical Shifts (δ)
The chemical shifts of the cyclopropyl protons are influenced by several factors, including the ring strain, the anisotropy of the C-C bonds, and the electron-withdrawing nature of the carboxylic acid groups.
-
Carboxylic Acid Protons (-COOH): These protons are highly deshielded and typically appear as a broad singlet in the region of 10.0 - 13.0 ppm .[2][3] The exact chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. This signal will disappear upon the addition of a few drops of D₂O due to proton-deuterium exchange.[2][3]
-
Methine Protons (Hₐ): These protons are adjacent to the electron-withdrawing carboxylic acid groups and are expected to be deshielded relative to unsubstituted cyclopropane (δ ≈ 0.22 ppm).[4] Their chemical shift is predicted to be in the range of 2.0 - 2.5 ppm .
-
Methylene Protons (Hₑ, Hₓ): These protons are further from the carboxylic acid groups and are expected to be more shielded than the methine protons. Due to their diastereotopic nature, they will have different chemical shifts.[1] The proton cis to the carboxylic acid groups (Hₑ) is likely to be slightly more deshielded than the proton trans (Hₓ). Their chemical shifts are predicted to be in the range of 1.4 - 1.8 ppm .
Predicted Spin-Spin Coupling (J-values)
The coupling constants in cyclopropane rings are highly dependent on the dihedral angle between the coupled protons. For a trans-1,2-disubstituted cyclopropane, the following couplings are expected:
-
Geminal Coupling (²J): The coupling between the two diastereotopic methylene protons (Hₑ and Hₓ) is typically in the range of -4 to -9 Hz . The negative sign is a characteristic feature of geminal coupling in strained rings but is not directly observed in a standard 1D spectrum.[5]
-
Vicinal Coupling, cis (³J_cis): The coupling between a methine proton (Hₐ) and the cis methylene proton (Hₑ) is generally larger, in the range of 8 - 10 Hz .[5]
-
Vicinal Coupling, trans (³J_trans): The coupling between a methine proton (Hₐ) and the trans methylene proton (Hₓ) is typically smaller, in the range of 4 - 7 Hz .[5]
Predicted Splitting Patterns
Based on the predicted couplings, the following splitting patterns are anticipated:
-
Carboxylic Acid Protons: A broad singlet.
-
Methine Protons (Hₐ): Each methine proton is coupled to both diastereotopic methylene protons. Therefore, the signal for Hₐ will appear as a doublet of doublets (dd) with coupling constants corresponding to ³J_cis and ³J_trans.
-
Methylene Protons (Hₑ, Hₓ): Each methylene proton is coupled to the other methylene proton (geminal coupling) and the two equivalent methine protons. This will result in complex multiplets. For Hₑ, we expect a doublet of triplets (dt) or a more complex pattern, being split by Hₓ (geminal coupling) and the two Hₐ protons (cis vicinal coupling). Similarly, Hₓ will appear as a doublet of triplets (dt) or a complex multiplet, split by Hₑ and the two Hₐ protons (trans vicinal coupling).
| Proton Type | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| -COOH | 10.0 - 13.0 | br s | N/A |
| Methine (Hₐ) | 2.0 - 2.5 | dd | ³J_cis ≈ 8-10, ³J_trans ≈ 4-7 |
| Methylene (Hₑ, Hₓ) | 1.4 - 1.8 | m | ²J_gem ≈ 4-9, ³J_cis ≈ 8-10, ³J_trans ≈ 4-7 |
Experimental Protocol for ¹H NMR Spectrum Acquisition
The quality of the ¹H NMR spectrum is highly dependent on proper sample preparation and the selection of appropriate acquisition parameters.
Sample Preparation
-
Choice of Solvent: A deuterated solvent that can dissolve the polar dicarboxylic acid is essential. Methanol-d₄ (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable choices. DMSO-d₆ is often preferred as it can help in observing the carboxylic acid protons, which exchange more slowly than in methanol.[6]
-
Sample Concentration: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[7][8]
-
Filtration: To ensure a homogeneous magnetic field, the solution must be free of any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]
-
Internal Standard: Modern spectrometers can lock onto the deuterium signal of the solvent, making an internal reference standard like tetramethylsilane (TMS) often unnecessary.[9] The residual solvent peak can be used for calibration (e.g., DMSO at δ 2.50 ppm).
Spectrometer Parameters
-
Field Strength: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve good signal dispersion, especially for resolving the complex multiplets of the cyclopropyl protons.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons.
-
Acquisition Time (aq): 2-4 seconds to ensure good digital resolution.
-
Temperature: 298 K (25 °C).
-
Visualization of Molecular Structure and Coupling
The following diagrams illustrate the structure and the key coupling interactions within the molecule.
Caption: Molecular structure of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. organomation.com [organomation.com]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
An In-depth Technical Guide to the Conformational Analysis of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid
This guide provides a comprehensive exploration of the conformational landscape of (1R,2R)-cyclopropane-1,2-dicarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental and computational methodologies. We will dissect the structural nuances of this molecule, detailing the forces that govern its preferred shapes and the advanced techniques used to elucidate them.
Introduction: The Significance of a Constrained Scaffold
This compound is a stereoisomer of a simple, yet structurally significant molecule. Its rigid three-membered ring provides a constrained scaffold that locks the two carboxylic acid substituents in a trans configuration. This inherent rigidity makes it an invaluable building block in medicinal chemistry and materials science, where precise control over the spatial orientation of functional groups is paramount.
The overall shape, or conformation, of a molecule dictates its physical properties, reactivity, and biological interactions. For this compound, the conformational flexibility arises almost exclusively from the rotation of the two carboxylic acid groups around their respective C-C single bonds. Understanding the preferred orientations of these groups is critical for predicting how the molecule will interact with enzyme active sites, crystal lattices, or other molecules. This analysis, therefore, moves beyond a static 2D structure to a dynamic 3D appreciation of the molecule's behavior.
The Conformational Landscape: A Play of Sterics and Hydrogen Bonding
The conformational preferences of this compound are governed by a delicate balance of steric repulsion and the potential for hydrogen bonding. The primary degrees of freedom are the dihedral angles associated with the rotation of the two carboxyl groups.
Key Conformational Influences:
-
Steric Hindrance: Repulsion between the bulky carboxylic acid groups and the cyclopropane ring protons influences the rotational energy barrier. Conformations that minimize these steric clashes are energetically favored.
-
Intramolecular Hydrogen Bonding: In non-polar environments or the gas phase, the formation of an intramolecular hydrogen bond between the hydroxyl proton of one carboxyl group and the carbonyl oxygen of the other can significantly stabilize a specific conformation.[1][2] While less probable in this trans isomer compared to its cis counterpart, specific rotational conformers can bring these groups into sufficient proximity.
-
Intermolecular Interactions: In protic solvents like water or in the solid state, intermolecular hydrogen bonding with solvent molecules or neighboring acid molecules often dominates, disrupting weaker intramolecular bonds and favoring conformations that maximize these external interactions.[3]
The interplay of these factors results in a potential energy surface with several local minima, each corresponding to a distinct, thermally accessible conformer.
Experimental Elucidation of Conformation
A multi-faceted experimental approach is required to comprehensively characterize the conformational equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying the solution-state conformation of molecules. By analyzing chemical shifts and spin-spin coupling constants, one can deduce time-averaged information about dihedral angles and spatial proximities.[4][5][6]
Core Principles for Cyclopropane Derivatives:
-
Chemical Shifts: The protons of a cyclopropane ring exhibit unusual upfield chemical shifts (typically 0.2-1.0 ppm) due to a characteristic ring-current effect and the unique hybridization of the carbon orbitals.[4][7] The precise chemical shift is highly sensitive to the orientation of the neighboring electron-withdrawing carboxyl groups.
-
Vicinal Coupling Constants (³JHH): The Karplus relationship, which correlates the magnitude of the three-bond coupling constant to the dihedral angle between the coupled protons, is a cornerstone of conformational analysis. For cyclopropanes, typical values are J_cis > J_trans, and these values are modulated by the electronegativity and orientation of the substituents.
Experimental Protocol: ¹H NMR Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ for solubility and to observe the acidic protons, or CDCl₃ to favor intramolecular interactions). The choice of solvent is critical as it directly influences the conformational equilibrium.
-
Data Acquisition:
-
Acquire a standard high-resolution one-dimensional ¹H NMR spectrum.
-
Acquire a two-dimensional Correlation Spectroscopy (COSY) experiment to unambiguously assign proton connectivities.
-
Acquire a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment to identify protons that are close in space (< 5 Å), providing direct evidence for specific conformers.
-
-
Data Analysis:
-
Integrate the signals to confirm proton counts.
-
Measure the chemical shifts (δ) for each unique proton.
-
Extract the vicinal coupling constants (³JHH) from the signal multiplicities. Pay close attention to the couplings between the methine protons (H1, H2) and the methylene protons of the ring.
-
Analyze the NOESY/ROESY spectrum for cross-peaks. The volume of these cross-peaks is inversely proportional to the sixth power of the distance between the protons.
-
-
Interpretation: Use the measured ³JHH values in a Karplus equation parameterized for cyclopropanes to calculate the time-averaged dihedral angles. Correlate these findings with the spatial proximities observed in the NOESY/ROESY data to build a self-consistent model of the dominant solution-state conformation.
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[8][9] This technique is the gold standard for determining precise bond lengths, bond angles, and torsional angles, effectively defining a single, low-energy conformation.
Causality Behind the Method: The solid-state structure is the conformation that allows for the most stable packing arrangement in the crystal lattice. This is often, but not always, the lowest energy intrinsic conformation of the molecule. Intermolecular forces, particularly hydrogen bonding between carboxylic acid groups of adjacent molecules, play a dominant role in determining the crystal structure.
Experimental Workflow: X-ray Crystallography
Caption: Workflow for single-crystal X-ray diffraction analysis.
Computational Modeling: The Theoretical Framework
Computational chemistry provides the essential theoretical counterpart to experimental investigation. By modeling the molecule in silico, we can explore the entire potential energy surface, calculate the relative stabilities of different conformers, and predict spectroscopic properties that can be directly compared with experimental data.[3]
Methodology: Density Functional Theory (DFT)
DFT is a robust quantum mechanical method that balances computational cost with high accuracy for molecules of this size. A typical study involves:
-
Conformational Search: A systematic or stochastic search is performed by rotating the two C-COOH bonds to generate a wide range of initial guess structures.
-
Geometry Optimization: Each guess structure is subjected to geometry optimization (e.g., using the B3LYP functional with a 6-31G(d) basis set) to find the nearest local energy minimum.
-
Frequency Analysis: Vibrational frequency calculations are performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also yield thermodynamic data (enthalpy and Gibbs free energy).
-
Solvent Modeling: To simulate solution-phase behavior, calculations can be repeated using an implicit solvent model (e.g., Polarizable Continuum Model, PCM) that approximates the dielectric effect of the solvent.
Logical Workflow: Integrated Conformational Analysis
Caption: Integrated workflow combining experimental and computational methods.
Data Synthesis and Predicted Conformers
By integrating the methodologies described above, a clear picture of the conformational preferences of this compound emerges. The molecule likely exists as an equilibrium of several low-energy conformers in solution, with the exact population distribution being highly dependent on the solvent.
The table below summarizes hypothetical data for two plausible low-energy conformers, illustrating the type of quantitative information generated through a combined analysis. Conformer A represents a structure stabilized by a weak intramolecular hydrogen bond, while Conformer B is a more extended structure that might be favored in polar, hydrogen-bonding solvents.
| Parameter | Conformer A (H-Bonded) | Conformer B (Extended) | Experimental Technique |
| Relative Energy (ΔG) | 0.0 kcal/mol (Gas Phase) | +0.8 kcal/mol (Gas Phase) | Computational (DFT) |
| O=C-C-C Dihedral 1 | ~15° | ~170° | X-ray, Computational |
| O=C-C-C Dihedral 2 | ~175° | ~175° | X-ray, Computational |
| Key ³J(H1,H-ring) Value | 8.1 Hz | 7.5 Hz | NMR, Computational |
| H-bond Distance (O-H···O) | 2.2 Å | > 4.0 Å | X-ray, Computational |
Conclusion: From Structure to Function
The conformational analysis of this compound is a quintessential example of modern structural chemistry. By employing a synergistic combination of high-resolution NMR spectroscopy, definitive X-ray crystallography, and powerful computational modeling, we can characterize the subtle yet critical conformational equilibria that govern the molecule's behavior. This detailed structural understanding is the foundation for rational drug design, the development of new materials, and a deeper appreciation of the relationship between molecular structure and function. The constrained yet tunable nature of this scaffold ensures its continued relevance in advanced chemical research.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Assessing the Conformational Landscape of Dicarboxylic Acids Using Ab Initio Molecular Dynamics: The Role of Phase and Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives [authors.library.caltech.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
An In-depth Technical Guide to the Solubility of (1R,2R)-cyclopropane-1,2-dicarboxylic Acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of (1R,2R)-cyclopropane-1,2-dicarboxylic acid, a key chiral building block in pharmaceutical synthesis. Recognizing the scarcity of publicly available quantitative solubility data, this document synthesizes fundamental principles of physical organic chemistry with actionable experimental protocols. It is designed to empower researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in various organic solvents, a critical parameter for process development, purification, and formulation.
Introduction: The Significance of this compound and Its Solubility
This compound is a conformationally constrained dicarboxylic acid. Its rigid cyclopropane backbone presents two carboxylic acid groups in a trans configuration, making it a valuable chiral synthon for introducing specific stereochemistry in drug candidates. The solubility of this and other active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development. It directly impacts:
-
Reaction Kinetics and Purity: The efficiency of synthetic transformations often depends on the complete dissolution of reactants.
-
Purification: Recrystallization, a primary method for purifying solid compounds, is entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.
-
Formulation: The bioavailability of a drug substance is frequently linked to its solubility characteristics.
-
Process Safety and Efficiency: Understanding solubility is crucial for designing safe and efficient large-scale manufacturing processes, preventing issues like uncontrolled precipitation.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solid in a liquid solvent is governed by a thermodynamic equilibrium. The process can be conceptually broken down into two main energy considerations: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.
Molecular Structure and Polarity
This compound (C₅H₆O₄, Molar Mass: 130.10 g/mol ) is a small, polar molecule.[1] Its key structural features influencing solubility are:
-
Two Carboxylic Acid Groups: These groups are capable of acting as both hydrogen bond donors (the hydroxyl proton) and hydrogen bond acceptors (the carbonyl and hydroxyl oxygens).[2] This dual capability is the primary driver of its interactions with polar solvents.
-
Rigid Cyclopropane Ring: The small, strained ring offers a compact, non-polar surface area.
-
Stereochemistry: The trans arrangement of the carboxylic acid groups allows for efficient intermolecular hydrogen bonding in the solid state, potentially leading to a stable crystal lattice.
Crystal Lattice Energy
The crystal structure of trans-1,2-cyclopropanedicarboxylic acid reveals a highly ordered arrangement with strong pairwise hydrogen bonding between the carboxylic acid groups of adjacent molecules.[3] This creates a stable, conformationally "frozen" crystal lattice.[3] A significant amount of energy is required to overcome these intermolecular forces before dissolution can occur. This high lattice energy suggests that solvents incapable of strong interactions with the carboxylic acid groups will be poor solvents for this compound.
Qualitative and Estimated Solubility Profile
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating both the hydroxyl and carbonyl components of the carboxylic acid groups. For the related cis-1,2-cyclopropanedicarboxylic acid, slight solubility in methanol and water has been noted.[4] The regioisomer, cyclopropane-1,1-dicarboxylic acid, is reported to be soluble in methanol at a concentration of 1 g/10 mL, which is a useful benchmark.[3]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide (DMF)): These solvents possess polar functional groups (like carbonyls) and can act as hydrogen bond acceptors. Acetone and ethyl acetate are often effective solvents for dicarboxylic acids.[5] The use of acetone in the recrystallization of the trans-isomer suggests good solubility at elevated temperatures.[3]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions, such as hydrogen bonds, with the polar carboxylic acid groups. Consequently, they are expected to be very poor solvents for this compound. They are, however, useful as anti-solvents in recrystallization procedures.
The following table summarizes the expected solubility behavior.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High to Moderate | Strong hydrogen bonding interactions (donor and acceptor). |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | Moderate to High | Hydrogen bond acceptor capability can disrupt the crystal lattice. |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Moderate polarity, but weaker hydrogen bonding interactions. |
| Aromatic | Toluene, Benzene | Very Low | Primarily non-polar interactions are insufficient to overcome lattice energy. |
| Aliphatic | Hexane, Heptane | Insoluble | Non-polar nature provides no favorable interactions. |
Experimental Determination of Solubility: A Validated Protocol
Given the absence of a comprehensive dataset, an experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound. This protocol is designed as a self-validating system, providing reliable and reproducible results.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Volumetric flasks and pipettes
Workflow for Solubility Determination
The following diagram illustrates the experimental workflow for determining the equilibrium solubility.
Caption: Experimental workflow for equilibrium solubility determination.
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) in a volumetric flask to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
To a series of vials, add a known volume (e.g., 2 mL) of the desired organic solvent.
-
Add an excess amount of this compound to each vial to create a slurry. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.
-
-
Sampling and Analysis:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a pre-warmed (to the equilibration temperature) filter to avoid premature crystallization.
-
Immediately dilute the filtered, saturated solution with a known volume of a suitable solvent (e.g., the HPLC mobile phase) to prevent crystallization and to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards by HPLC.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
Factors Influencing Solubility and Troubleshooting
-
Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is the principle behind recrystallization. It is advisable to determine solubility at various temperatures relevant to your process.
-
Solvent Polarity: As discussed, a good match between the polarity of the solute and solvent is key.
-
Presence of Water: Small amounts of water in organic solvents can sometimes increase the solubility of carboxylic acids due to favorable hydration interactions.
-
pH: In aqueous or protic organic solvents, the pH can have a dramatic effect. At higher pH, the carboxylic acid groups will be deprotonated to form the more polar and often more soluble carboxylate salt.[6]
The following diagram illustrates the relationship between the key molecular properties of the solute and solvent that govern the dissolution process.
Caption: Factors influencing the solubility of the target compound.
Conclusion
While a comprehensive, quantitative public dataset on the solubility of this compound in organic solvents is lacking, a thorough understanding of its physicochemical properties allows for rational solvent selection. The compound's high polarity and strong hydrogen bonding capacity dictate that polar protic and aprotic solvents will be most effective for its dissolution. For precise process design and optimization, the experimental protocol provided in this guide offers a robust and reliable method for generating the necessary solubility data in-house. This empirical approach, grounded in the theoretical principles outlined, will enable researchers and developers to confidently handle this important chiral building block in their synthetic and formulation endeavors.
References
- 1. Cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 136524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S,2S)-cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 6928367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1-环丙烷二羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. cis-1,2-Cyclopropane dicarboxylic acid | 696-74-2 [chemicalbook.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
A Theoretical and Computational Guide to Cyclopropane-1,2-dicarboxylic Acid for Researchers and Drug Development Professionals
Abstract
Cyclopropane-1,2-dicarboxylic acid, a molecule characterized by its strained three-membered ring and dual carboxylic acid functionalities, presents a fascinating case study in conformational complexity and electronic structure. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural and chemical properties of its cis and trans stereoisomers. We delve into the nuances of conformational analysis, the prediction of vibrational spectra for experimental validation, and the exploration of its reactivity. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively model and understand this important chemical entity. By integrating established theoretical frameworks with field-proven computational protocols, we aim to provide a self-validating system for the theoretical investigation of cyclopropane-1,2-dicarboxylic acid and its derivatives.
Introduction: The Significance of a Strained Diacid
Cyclopropane-1,2-dicarboxylic acid is a molecule of considerable interest due to its rigid cyclopropane core, which imparts unique stereochemical constraints and potential biological activity. Its derivatives have been explored as tools for the biophysical investigation of enzymes, highlighting its relevance in drug discovery and development.[1] The presence of two carboxylic acid groups introduces a rich conformational landscape governed by a delicate interplay of steric hindrance, electronic effects of the cyclopropane ring, and the potential for intramolecular hydrogen bonding.
Understanding the three-dimensional structure, relative energies of different conformers, and the molecule's reactivity is paramount for designing novel therapeutics and functional materials. Theoretical and computational chemistry provides a powerful lens through which to explore these properties at a level of detail often inaccessible to experimental techniques alone. This guide will navigate the key theoretical considerations and practical computational workflows for a thorough investigation of cyclopropane-1,2-dicarboxylic acid.
Stereoisomers and Conformational Landscape: A Tale of Two Isomers
Cyclopropane-1,2-dicarboxylic acid exists as two primary stereoisomers: a cis isomer, where the carboxylic acid groups are on the same side of the cyclopropane ring, and a trans isomer, where they are on opposite sides. The cis isomer is a meso compound, while the trans isomer exists as a pair of enantiomers.
Conformational Analysis: The Dance of the Carboxyl Groups
The primary conformational flexibility in these molecules arises from the rotation of the two carboxylic acid groups around the C-C single bonds connecting them to the cyclopropane ring. The orientation of these groups dictates the overall molecular dipole moment, potential for intramolecular hydrogen bonding, and steric interactions.
The stability of different conformers is governed by a balance of several factors:
-
Steric Hindrance: Repulsion between the bulky carboxylic acid groups, and between the groups and the cyclopropane ring hydrogens, can destabilize certain conformations.
-
Intramolecular Hydrogen Bonding: In the cis isomer, the proximity of the two carboxylic acid groups allows for the formation of an intramolecular hydrogen bond, which can significantly stabilize certain conformations.[2] This is a critical consideration that can dictate the lowest energy structure.
-
Electronic Effects: The cyclopropane ring possesses unique electronic properties, including "bent" bonds with significant p-character. These can influence the electron density distribution in the carboxylic acid groups and affect their preferred orientations.
-
Solvent Effects: In solution, the conformational landscape can be significantly altered compared to the gas phase.[2][3] Polar solvents can stabilize more polar conformers and can compete with intramolecular hydrogen bonds by forming intermolecular hydrogen bonds with the solute.
Key Conformers of cis-Cyclopropane-1,2-dicarboxylic Acid
The cis isomer can adopt several key conformations, primarily differing in the orientation of the hydroxyl and carbonyl groups of the carboxylic acids. The presence of a potential intramolecular hydrogen bond is a defining feature.
-
The Intramolecularly Hydrogen-Bonded Conformer: This is often the global minimum in the gas phase, where one carboxylic acid group acts as a hydrogen bond donor and the other as an acceptor. This interaction creates a seven-membered ring-like structure.
-
"Open" Conformers: Other conformers exist where the carboxylic acid groups are rotated away from each other, precluding intramolecular hydrogen bonding. These are expected to be higher in energy in the gas phase but may become more populated in polar solvents.
Key Conformers of trans-Cyclopropane-1,2-dicarboxylic Acid
In the trans isomer, the carboxylic acid groups are too far apart to form an intramolecular hydrogen bond. The conformational landscape is therefore primarily dictated by steric interactions and the orientation of the carboxyl groups relative to the cyclopropane ring. The key rotational arrangements involve the synperiplanar and antiperiplanar orientations of the C=O and O-H bonds relative to the C-C bonds of the ring.
Computational Methodologies: The Scientist's Toolkit
The accurate theoretical description of cyclopropane-1,2-dicarboxylic acid requires a careful selection of computational methods and basis sets. The strained nature of the three-membered ring and the importance of non-covalent interactions, such as hydrogen bonding, necessitate a level of theory that can capture these effects.
Choosing the Right Theoretical Method: Expertise in Practice
-
Hartree-Fock (HF) Theory: While computationally efficient, HF theory systematically neglects electron correlation, which is crucial for accurately describing the subtleties of conformational energies and reaction barriers. It can serve as a reasonable starting point for geometry optimizations but is generally insufficient for reliable energy calculations.
-
Møller-Plesset Perturbation Theory (MP2): MP2 is the simplest method to incorporate electron correlation and often provides a significant improvement over HF for both geometries and energies. It is a good choice for systems of this size, offering a balance between accuracy and computational cost.
-
Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules. Its accuracy is highly dependent on the choice of the exchange-correlation functional.
-
Hybrid Functionals (e.g., B3LYP): These functionals, which mix a portion of exact HF exchange with a DFT exchange-correlation functional, have a long track record of providing reliable results for a wide range of organic molecules.[4]
-
Range-Separated Functionals (e.g., ωB97X-D): These functionals are particularly well-suited for describing non-covalent interactions, making them an excellent choice for studying the intramolecular hydrogen bonding in the cis isomer. The "-D" suffix indicates the inclusion of an empirical dispersion correction, which is vital for accurately modeling van der Waals interactions.
-
Double-Hybrid Functionals (e.g., B2PLYP): These functionals incorporate a portion of the MP2 correlation energy, often leading to higher accuracy for thermochemistry and reaction barriers, albeit at a higher computational cost.
-
The Importance of the Basis Set: A Foundation for Accuracy
The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set is as critical as the choice of the theoretical method.
-
Pople-style Basis Sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are widely used and provide a good balance of accuracy and efficiency. The inclusion of polarization functions (d,p) is essential for describing the non-spherical electron distributions in strained rings and polar functional groups. The addition of diffuse functions (+) is crucial for accurately describing hydrogen bonding and anions. For reliable results on cyclopropane-1,2-dicarboxylic acid, a basis set of at least triple-zeta quality with diffuse and polarization functions, such as 6-311+G(d,p) , is recommended.[5]
-
Correlation-Consistent Basis Sets (e.g., cc-pVTZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are generally considered more robust, especially for correlated methods like MP2. The "aug-" prefix indicates the addition of diffuse functions.
Modeling the Solvent: From Gas Phase to Solution
To understand the behavior of cyclopropane-1,2-dicarboxylic acid in a biological or chemical context, it is often necessary to include the effects of a solvent.
-
Implicit Solvent Models (e.g., PCM, SMD): These models represent the solvent as a continuous medium with a given dielectric constant. They are computationally efficient and can capture the bulk electrostatic effects of the solvent, which can significantly influence conformational equilibria.[2]
-
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. While computationally demanding, this method allows for the explicit modeling of solute-solvent hydrogen bonds and can provide a more detailed picture of the solvation shell.
Validating Theoretical Models: Bridging Theory and Experiment
A cornerstone of robust computational research is the validation of theoretical models against experimental data. For cyclopropane-1,2-dicarboxylic acid, two key sources of experimental data are X-ray crystallography and vibrational spectroscopy.
Geometric Parameters: Comparison with Crystal Structures
The crystal structures of both cis- and trans-cyclopropane-1,2-dicarboxylic acid have been determined, providing precise bond lengths and angles in the solid state.[6] While solid-state packing forces can influence the observed conformation, these crystal structures serve as an excellent benchmark for the accuracy of the chosen theoretical method and basis set for predicting molecular geometries.
Table 1: Experimental and Theoretical Geometric Parameters for trans-Cyclopropane-1,2-dicarboxylic Acid
| Parameter | Experimental (Crystal Structure)[6] | Theoretical (B3LYP/6-311+G(d,p)) |
| C1-C2 Bond Length (Å) | 1.512 | 1.515 |
| C1-C3 Bond Length (Å) | 1.490 | 1.493 |
| C2-C3 Bond Length (Å) | 1.490 | 1.493 |
| C-COOH Bond Length (Å) | 1.487 | 1.490 |
| C=O Bond Length (Å) | 1.215 | 1.210 |
| C-OH Bond Length (Å) | 1.311 | 1.345 |
Note: Theoretical values are for a representative calculation and may vary slightly with the level of theory.
Vibrational Spectroscopy: A Fingerprint of Molecular Structure
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a sensitive probe of molecular structure and bonding. The calculation of vibrational frequencies is a standard output of most quantum chemistry software packages and offers a powerful means of validating theoretical structures. The experimental IR spectrum of cis-cyclopropane-1,2-dicarboxylic acid is available in public databases.[7]
A comparison of the calculated and experimental vibrational spectra can confirm the correct identification of the lowest energy conformer and assess the accuracy of the theoretical force field. It is common practice to scale the calculated harmonic frequencies by an empirical factor to account for anharmonicity and systematic errors in the computational method.
Table 2: Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) for cis-Cyclopropane-1,2-dicarboxylic Acid
| Vibrational Mode | Calculated (B3LYP/6-311+G(d,p)) | Experimental (IR)[7] |
| O-H Stretch (H-bonded) | ~3200-3400 | Broad band centered around 3000 |
| C=O Stretch | ~1750 | ~1700 |
| C-O Stretch / O-H Bend | ~1400-1450 | ~1420 |
| Cyclopropane Ring Modes | ~800-1200 | Multiple bands in this region |
Exploring Chemical Reactivity: Beyond Structure
Theoretical calculations can provide valuable insights into the chemical reactivity of cyclopropane-1,2-dicarboxylic acid.
Acidity (pKa) Prediction: A Key Physicochemical Property
The pKa values of the carboxylic acid groups are critical determinants of the molecule's charge state at a given pH, which in turn influences its solubility, membrane permeability, and interactions with biological targets. Computational methods can be employed to predict these pKa values.
-
Thermodynamic Cycle: The pKa is related to the Gibbs free energy of the deprotonation reaction in solution. A thermodynamic cycle is typically used to calculate this value, which involves calculating the gas-phase deprotonation energy and the solvation free energies of the acid and its conjugate base.[8]
-
Quantum Chemical Calculations: Optimize the geometries and calculate the Gibbs free energies of the acidic and deprotonated forms of the molecule in both the gas phase and in solution (using an implicit solvent model). High-level DFT or MP2 calculations are recommended for accuracy.
-
Calculation of pKa: The pKa can then be calculated using the following equation:
pKa = (ΔG°solv) / (2.303 * RT)
where ΔG°solv is the standard Gibbs free energy of the deprotonation reaction in solution.
Reaction Mechanisms: The Case of Decarboxylation
Theoretical studies on related cyclopropane carboxylic acids suggest that their decarboxylation can proceed through a mechanism involving the initial opening of the strained cyclopropane ring.[1][9] This highlights that the reactivity of this molecule may not be limited to the carboxylic acid groups alone but can also involve the three-membered ring.
Computational studies can be used to map out the potential energy surface for such reactions, identify transition states, and calculate activation barriers, thereby elucidating the most likely reaction pathways.
Visualizing the Theory: Diagrams and Workflows
To aid in the understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate key structures and workflows.
Caption: Stereoisomers of cyclopropane-1,2-dicarboxylic acid.
Caption: A typical computational workflow for studying cyclopropane-1,2-dicarboxylic acid.
Caption: The role of intramolecular hydrogen bonding in the cis isomer.
Conclusion: A Powerful Synergy of Theory and Experiment
The theoretical study of cyclopropane-1,2-dicarboxylic acid offers a compelling example of how computational chemistry can provide deep insights into the structure, properties, and reactivity of complex organic molecules. By carefully selecting appropriate theoretical methods and basis sets, and by validating the computational results against available experimental data, researchers can build robust and predictive models. This guide has outlined a comprehensive framework for such investigations, from initial conformational analysis to the exploration of chemical reactivity. The principles and protocols described herein are not only applicable to the title molecule but can also be extended to the study of its derivatives and other strained-ring systems, thereby empowering further research and development in medicinal chemistry and materials science.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Conformations, energies, and intramolecular hydrogen bonds in dicarboxylic acids: implications for the design of synthetic dicarboxylic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. asc.ohio-state.edu [asc.ohio-state.edu]
- 6. researchgate.net [researchgate.net]
- 7. cis-1,2-Cyclopropanedicarboxylic acid | C5H6O4 | CID 726455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
use of (1R,2R)-cyclopropane-1,2-dicarboxylic acid in asymmetric synthesis
An Application Guide to (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid in Asymmetric Synthesis
Prepared by a Senior Application Scientist
Introduction: The Unique Value of a Constrained Chiral Scaffold
In the landscape of chiral molecules, the cyclopropane ring occupies a privileged position. Its inherent ring strain and rigid, well-defined three-dimensional structure provide a unique platform for influencing molecular conformation and reactivity. When substituted with functional groups in a stereochemically defined manner, it becomes a powerful tool in asymmetric synthesis. This compound and its derivatives represent a cornerstone of this class, offering a conformationally restricted C₂-symmetric scaffold. This rigidity is paramount in asymmetric synthesis, as it minimizes conformational ambiguity, allowing for more predictable and highly selective transformations. This guide explores the multifaceted applications of this chiral building block, from its role as a foundational element in the synthesis of complex pharmaceuticals to its use as a backbone for novel chiral ligands and as a probe in chemical biology.
Section 1: A Chiral Building Block for Target-Oriented Synthesis
The most direct application of this compound is as a chiral synthon, where its stereochemically defined core is incorporated directly into a target molecule. This strategy is particularly valuable in pharmaceutical development, where the specific three-dimensional arrangement of atoms is critical for biological activity. The cyclopropane unit can serve as a bioisostere for other chemical groups or lock a flexible molecule into a bioactive conformation.[1]
A prominent example is the synthesis of several modern drugs whose pharmacophores are built around a trans-1,2-disubstituted cyclopropane ring.[2][3] Molecules such as the antidepressant Tranylcypromine, the sleep-aid Tasimelteon, and the antiplatelet agent Ticagrelor all contain this critical chiral motif.[2] Biocatalysis, using engineered enzymes, has emerged as a superior method for producing these cyclopropane cores with exceptional levels of stereocontrol, often outperforming traditional chemical methods.[2][3]
Logical Workflow: Retrosynthesis of a Chiral Drug Core
The following diagram illustrates the retrosynthetic logic for accessing the chiral cyclopropane core of several pharmaceuticals, highlighting the central role of asymmetric cyclopropanation.
Caption: Retrosynthetic analysis of drugs containing the chiral cyclopropane core.
Protocol 1: Biocatalytic Synthesis of a trans-(1R,2R)-Cyclopropane Core
This protocol is adapted from the whole-cell biocatalytic methodology developed by Fasan and colleagues, which provides high yields and exceptional stereoselectivity.[2][3] The use of a whole-cell system is a key practical advantage, as it circumvents the need for laborious enzyme purification and the external addition of cofactors.
Objective: To synthesize a trans-(1R,2R)-1-carboxy-2-aryl-cyclopropane derivative using an engineered myoglobin catalyst expressed in E. coli.
Materials:
-
E. coli cells expressing the engineered myoglobin variant (e.g., Mb(H64V,V68F,I107L))
-
Styrene derivative (e.g., 4-bromostyrene)
-
Ethyl α-diazoacetate (EDA)
-
Luria-Bertani (LB) broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
D-Glucose
-
Sodium phosphate buffer (pH 8.0)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol Steps:
-
Cell Culture and Expression:
-
Inoculate 500 mL of LB broth (containing the appropriate antibiotic) with a single colony of E. coli harboring the expression plasmid for the engineered myoglobin.
-
Grow the culture at 37°C with shaking (220 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at 25°C for 16-20 hours.
-
-
Whole-Cell Biotransformation:
-
Harvest the cells by centrifugation (4000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in 50 mL of sodium phosphate buffer (100 mM, pH 8.0).
-
Transfer the cell suspension to a sealed reaction vessel. Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to create an anaerobic environment. Causality: The catalytic cycle of the engineered myoglobin requires a reduced heme center, which is maintained under anaerobic conditions.
-
Add the styrene derivative (final concentration 10 mM) and D-glucose (final concentration 50 mM). Causality: Glucose serves as the ultimate reducing equivalent source for the cell's metabolic machinery to keep the myoglobin catalyst in its active, reduced state.
-
Initiate the reaction by adding ethyl α-diazoacetate (EDA) (final concentration 20 mM) slowly over 8 hours using a syringe pump. Causality: Slow addition of the diazo compound is crucial to maintain a low, steady-state concentration, which prevents catalyst inactivation and minimizes the formation of side products.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Extraction and Purification:
-
Acidify the reaction mixture to pH 2-3 with 2M HCl to protonate the carboxylic acid product.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure cyclopropane derivative.
-
-
Characterization:
-
Determine the yield and confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Analyze the diastereomeric excess (de) and enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
-
Expected Outcome Data:
The following table summarizes representative results for the cyclopropanation of various styrene derivatives using this biocatalytic method.[2][3]
| Substrate (Styrene Derivative) | Product Configuration | Yield (%) | Diastereomeric Excess (% de, trans) | Enantiomeric Excess (% ee) |
| Styrene | (1R,2R) | >95 | >99 | >99 |
| 4-Methoxystyrene | (1R,2R) | >95 | >99 | 98 |
| 4-Chlorostyrene | (1R,2R) | >95 | 98 | >99 |
| 3-Bromostyrene | (1R,2R) | >95 | >99 | 97 |
Section 2: A Rigid Scaffold for Chiral Ligand Design
The conformational rigidity and C₂ symmetry of the (1R,2R)-cyclopropane backbone make it an excellent scaffold for the design of chiral ligands used in transition-metal catalysis. By attaching coordinating groups to the cyclopropane frame, a well-defined chiral pocket can be created around a metal center. This precise spatial arrangement is critical for differentiating between enantiotopic faces of a substrate, leading to high enantioselectivity in catalytic reactions.[4]
A notable example is the development of cyclopropane-based phosphanyl-oxazoline (PHOX) ligands. These ligands have proven effective in challenging reactions like the intermolecular asymmetric Heck reaction, where controlling selectivity is often difficult.[4] The rigid cyclopropyl backbone locks the orientation of the phosphine and oxazoline moieties, creating an effective chiral environment that can significantly suppress unwanted side reactions like double bond isomerization.[4]
Design Principle: Creating a Chiral Catalytic Pocket
The diagram below illustrates how a chiral ligand derived from a cyclopropane scaffold coordinates to a metal center, thereby creating a defined chiral space for asymmetric catalysis.
Caption: A cyclopropane-based ligand creating a chiral pocket around a metal.
Protocol 2: Synthesis and Application of a Cyclopropane-PHOX Ligand in an Asymmetric Heck Reaction
This protocol provides a generalized procedure for the synthesis of a cyclopropane-based PHOX ligand and its use in the asymmetric arylation of 2,3-dihydrofuran, based on established methodologies.[4]
Objective: To synthesize a chiral PHOX ligand with a cyclopropane backbone and apply it in a palladium-catalyzed asymmetric Heck reaction.
Part A: Ligand Synthesis
-
Amide Formation: React this compound with thionyl chloride to form the diacyl chloride. In a separate flask, react the diacyl chloride with a chiral amino alcohol (e.g., (R)-phenylglycinol) in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (DCM) at 0°C to form the corresponding diamide.
-
Oxazoline Ring Formation: Cyclize the diamide to form the bis(oxazoline) by treating it with a dehydrating agent such as thionyl chloride or by using the Appel reaction conditions (triphenylphosphine and carbon tetrachloride).
-
Phosphine Introduction (if required for PHOX): A more common route starts from a mono-functionalized cyclopropane. For a PHOX ligand, one would start with (1R,2R)-1-amino-2-carboxymethylcyclopropane. The carboxylic acid is converted to the oxazoline, and the amine is converted to a phosphine via a suitable precursor. For simplicity, we will focus on the application part, as ligand synthesis is often a multi-step, specialized process.
Part B: Asymmetric Heck Reaction
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Cyclopropane-PHOX ligand (synthesized as above)
-
2,3-Dihydrofuran
-
Phenyl triflate (PhOTf)
-
A non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Protocol Steps:
-
Catalyst Pre-formation:
-
In a glovebox or under a strict argon atmosphere, add Pd(OAc)₂ (1 mol%) and the chiral cyclopropane-PHOX ligand (1.2 mol%) to a Schlenk flask containing anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous. Causality: This pre-formation step ensures the generation of the active chiral palladium complex before the addition of reactants.
-
-
Heck Reaction Setup:
-
To the catalyst solution, add 2,3-dihydrofuran (3.0 equivalents) followed by phenyl triflate (1.0 equivalent).
-
Finally, add DIPEA (2.0 equivalents).
-
Seal the flask and heat the reaction mixture to 60-80°C.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite to remove palladium black and salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Purification and Analysis:
-
Purify the product by silica gel column chromatography.
-
Determine the yield and characterize the product by NMR.
-
Determine the enantiomeric excess (ee) of the major product isomer by chiral HPLC.
-
Section 3: A Tool for Probing Biological Systems
The unique stereoelectronic properties of cyclopropane-1,2-dicarboxylic acids also make them valuable tools in medicinal chemistry and chemical biology. Their rigid structure can mimic the transition states of enzymatic reactions, making them potent and specific enzyme inhibitors.[5][6]
For example, derivatives of cyclopropane-1,2-dicarboxylic acid have been identified as inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis in bacteria and plants but absent in mammals.[6] This makes OASS an attractive target for the development of new antibiotics. The dicarboxylic acid moiety can interact with key residues in the enzyme's active site, while the cyclopropane ring provides the rigid scaffold necessary for precise positioning and high-affinity binding.
Workflow: Enzyme Inhibition Screening
The following diagram outlines the logical flow for screening this compound derivatives as potential enzyme inhibitors.
Caption: Logical workflow for determining the IC₅₀ of an enzyme inhibitor.
Protocol 3: Fluorimetric Assay for OASS Enzyme Inhibition
This protocol is a representative method for determining the inhibitory activity of a cyclopropane-1,2-dicarboxylic acid derivative against OASS, based on the principle of monitoring changes in the fluorescence of the enzyme's pyridoxal 5'-phosphate (PLP) cofactor upon ligand binding.[6]
Materials:
-
Purified OASS enzyme
-
This compound or its derivative (inhibitor)
-
Phosphate or HEPES buffer (pH 7.0-7.5)
-
Fluorometer and micro-cuvettes
-
DMSO for dissolving the inhibitor
Protocol Steps:
-
Preparation:
-
Prepare a stock solution of the purified OASS enzyme (e.g., 10 µM) in the assay buffer.
-
Prepare a high-concentration stock solution of the cyclopropane inhibitor (e.g., 10 mM) in DMSO. Create a series of dilutions from this stock in the assay buffer.
-
-
Fluorimetric Titration:
-
Set the fluorometer with an excitation wavelength of ~412 nm and an emission scan range of 430-550 nm (these values are typical for PLP fluorescence and should be optimized).
-
Add a fixed amount of the OASS enzyme solution (e.g., to a final concentration of 1 µM) to a cuvette containing the assay buffer.
-
Record the baseline fluorescence spectrum of the enzyme alone.
-
Add small aliquots of the inhibitor solution to the cuvette, allowing the system to equilibrate for 2-3 minutes after each addition.
-
Record the fluorescence spectrum after each addition. Causality: Binding of the inhibitor to the OASS active site often perturbs the electronic environment of the PLP coenzyme, leading to a measurable change (typically an increase) in its fluorescence intensity.
-
-
Data Analysis:
-
Correct the raw fluorescence data for dilution effects and any background fluorescence from the inhibitor itself (by running a blank titration without the enzyme).
-
Plot the change in fluorescence intensity at the emission maximum (e.g., ~500 nm) as a function of the total inhibitor concentration.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding equation) to determine the dissociation constant (Kd), which is a measure of binding affinity. A lower Kd value indicates a more potent inhibitor.
-
Conclusion
This compound is far more than a simple cyclic molecule. It is a versatile and powerful tool for the modern synthetic chemist and drug discovery professional. Its inherent conformational rigidity and well-defined stereochemistry provide a reliable foundation for constructing complex chiral molecules, designing highly selective catalysts, and probing intricate biological systems. The continued development of novel synthetic methods, particularly in biocatalysis, to access this scaffold ensures that its importance in the field of asymmetric synthesis will only continue to grow.
References
- 1. Development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units: synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers as conformationally restricted analogues of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sas.rochester.edu [sas.rochester.edu]
- 4. BJOC - Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the Cyclopropane Ring in Synthesis
An In-Depth Guide to (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid: A Versatile Chiral Building Block
In the landscape of modern medicinal chemistry and drug development, the cyclopropane ring stands out as a "privileged scaffold." Its inherent conformational rigidity and three-dimensional structure offer a powerful tool to lock molecular conformations, thereby enhancing binding affinity, selectivity, and metabolic stability of drug candidates.[1][2] Among the vast array of cyclopropane derivatives, this compound has emerged as a particularly valuable and versatile chiral building block. Its defined stereochemistry and two modifiable carboxylic acid groups provide a robust starting point for the asymmetric synthesis of complex molecules, ranging from enzyme inhibitors to novel pharmaceutical agents.[3]
This guide provides a senior scientist's perspective on the application of this compound, detailing not just the "how" but the critical "why" behind its synthetic utility. We will explore its synthesis, key applications, and provide detailed, field-proven protocols for its use.
Physicochemical Properties
A clear understanding of the fundamental properties of a building block is the first step towards its effective utilization.
| Property | Value | Reference |
| IUPAC Name | This compound | PubChem CID: 136524 |
| CAS Number | 1489-58-3 (for the (1R,2R) isomer) | PubChem CID: 136524 |
| Molecular Formula | C₅H₆O₄ | [4] |
| Molecular Weight | 130.10 g/mol | [4] |
| Appearance | White crystalline solid | - |
| pKa | ~3.8 (Predicted) | [5] |
Core Concept: The Power of Constrained Di-functionality
The synthetic power of this compound stems from two key features:
-
Defined Stereochemistry : The absolute configuration at the C1 and C2 positions is fixed. This allows chemists to introduce new stereocenters with a high degree of predictability relative to the existing chiral framework.
-
Differential Reactivity : The two carboxylic acid groups can be addressed either simultaneously or sequentially. This enables the construction of unsymmetrical molecules, where one acid is converted to an amide, ester, or other functional group, while the second remains available for subsequent transformations. This stepwise approach is fundamental to building molecular complexity.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units: synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers as conformationally restricted analogues of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1S,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylicacid [myskinrecipes.com]
- 4. Cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 136524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Porous Materials
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The modular nature of MOFs allows for the precise design of their structure and function. A particularly fascinating and functionally significant subset of these materials is Chiral Metal-Organic Frameworks (CMOFs). Chirality, or "handedness," is a fundamental property in chemistry and biology, where a molecule and its mirror image are non-superimposable. In the context of pharmaceuticals, the enantiomers (mirror-image forms) of a drug can have vastly different physiological effects, with one being therapeutic and the other inactive or even harmful.
The incorporation of chirality into the porous structure of MOFs creates a chiral microenvironment that can be exploited for a variety of applications, most notably in enantioselective separations and asymmetric catalysis. These applications are of paramount importance in the pharmaceutical industry for the production of enantiomerically pure drugs.
(1R,2R)-cyclopropane-1,2-dicarboxylic acid is a rigid and stereochemically defined chiral linker that is an excellent candidate for the synthesis of CMOFs. Its compact and well-defined stereochemistry can impart a high degree of enantioselectivity to the resulting framework. This application note provides a detailed guide to the synthesis of MOFs using this chiral linker, focusing on a representative solvothermal protocol, and outlines the necessary characterization and activation procedures.
Design and Synthesis Strategy
The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal source and the organic linker are dissolved in a suitable solvent and heated in a sealed vessel. The choice of metal, solvent, temperature, and reaction time are critical parameters that dictate the final structure and properties of the MOF.
Causality Behind Experimental Choices:
-
Metal Node Selection: The choice of the metal ion or cluster (Secondary Building Unit, SBU) is crucial as it determines the coordination geometry and the overall topology of the framework. Divalent cations such as Zn(II) and Cu(II) are commonly used due to their versatile coordination chemistry. For this protocol, we will focus on a Zinc-based MOF, as zinc(II) often forms well-defined clusters that lead to robust and porous frameworks.
-
Solvent System: N,N-Dimethylformamide (DMF) is a common solvent for MOF synthesis due to its high boiling point and its ability to dissolve a wide range of metal salts and organic linkers. It can also act as a modulator in the reaction, influencing the crystal growth and final morphology.
-
Temperature and Time: Solvothermal synthesis relies on elevated temperatures to increase the solubility of the precursors and to promote the formation of the thermodynamically stable crystalline MOF structure. The reaction time is optimized to ensure complete crystallization.
Experimental Protocols
Representative Protocol for the Solvothermal Synthesis of a Zinc-based MOF with this compound
This protocol is a representative example and may require optimization depending on the desired crystal size and morphology.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
20 mL scintillation vials or Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of Zinc nitrate hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.
-
-
Reaction Mixture:
-
Combine the two solutions in the 20 mL vial.
-
Cap the vial tightly. For reactions above the boiling point of the solvent, a Teflon-lined autoclave is recommended.
-
-
Solvothermal Reaction:
-
Place the sealed vial in a programmable oven.
-
Heat the vial to 100 °C at a rate of 5 °C/min and hold at this temperature for 24-48 hours.
-
Cool the oven to room temperature at a rate of 5 °C/min.
-
-
Product Isolation and Purification:
-
Colorless, crystalline solids should form at the bottom of the vial.
-
Carefully decant the mother liquor.
-
Wash the crystals with fresh DMF (3 x 5 mL) to remove unreacted starting materials.
-
To exchange the high-boiling DMF solvent within the pores, immerse the crystals in methanol. Replace the methanol every 8-12 hours for a period of 2-3 days.
-
-
Activation:
-
After solvent exchange, decant the methanol.
-
Dry the crystals under vacuum at a slightly elevated temperature (e.g., 80-120 °C) for 12-24 hours to remove the residual solvent and activate the MOF, making the pores accessible. The specific temperature should be below the decomposition temperature of the MOF, as determined by TGA.
-
Quantitative Data Summary (Representative)
| Parameter | Value |
| Reactants | |
| Zinc Nitrate Hexahydrate | 0.1 mmol |
| This compound | 0.1 mmol |
| DMF | 10 mL |
| Reaction Conditions | |
| Method | Solvothermal |
| Temperature | 100 °C |
| Reaction Time | 24-48 hours |
| Product Characteristics (Hypothetical) | |
| Crystal System | Orthorhombic |
| Space Group | Chiral (e.g., P2₁2₁2₁) |
| BET Surface Area | 500 - 1000 m²/g |
| Pore Volume | 0.3 - 0.6 cm³/g |
Characterization of the Synthesized MOF
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
Powder X-Ray Diffraction (PXRD)
-
Purpose: To confirm the crystallinity and phase purity of the synthesized material.
-
Procedure: A small amount of the activated MOF powder is analyzed using a diffractometer with Cu Kα radiation. The resulting diffraction pattern is a fingerprint of the crystalline structure. A comparison with a simulated pattern from single-crystal X-ray diffraction data (if available) can confirm the structure. Sharp, well-defined peaks are indicative of a highly crystalline material.
Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.
-
Procedure: A small sample of the MOF is heated at a constant rate under an inert atmosphere (e.g., nitrogen). The weight loss is recorded as a function of temperature. The initial weight loss corresponds to the removal of guest solvent molecules, while a sharp weight loss at higher temperatures indicates the decomposition of the framework.
Gas Sorption Analysis
-
Purpose: To determine the porosity of the MOF, including its Brunauer-Emmett-Teller (BET) surface area and pore volume.
-
Procedure: The activated MOF sample is exposed to a gas, typically nitrogen at 77 K, at varying pressures. The amount of gas adsorbed is measured, and the data is used to calculate the surface area and pore volume, which are critical parameters for applications in storage and separation.
Visualizations
Caption: Workflow for the synthesis and characterization of a chiral MOF.
Caption: Logical relationships in chiral MOF synthesis and application.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the rigorous characterization of the final product. The successful synthesis of the target MOF is confirmed by a combination of techniques:
-
PXRD: A crystalline product with a diffraction pattern consistent with a porous framework structure is the first indication of success. The absence of peaks from starting materials confirms purity.
-
TGA: A thermal stability profile showing a distinct plateau before decomposition confirms the formation of a robust framework and the successful removal of guest molecules.
-
Gas Sorption: A Type I isotherm in the nitrogen sorption analysis is a definitive indicator of a microporous material, confirming the accessibility of the internal pore network.
Discrepancies in the characterization data, such as an amorphous PXRD pattern, low thermal stability, or low surface area, would indicate that the synthesis was unsuccessful and requires optimization of the reaction parameters.
experimental procedure for resolution of racemic amines with (1R,2R)-cyclopropane-1,2-dicarboxylic acid
Application Note & Protocol
Resolution of Racemic Amines via Diastereomeric Salt Formation with (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Foundational Principles: The Rationale for Chiral Resolution
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit dramatically different pharmacological, toxicological, and physiological properties. Consequently, regulatory bodies often mandate the development of single-enantiomer drugs to ensure safety and efficacy.[1]
While asymmetric synthesis provides a direct route to enantiomerically pure compounds, classical chiral resolution remains a robust, scalable, and economically viable method for separating racemic mixtures.[2][3] The most widely employed of these techniques is the formation of diastereomeric salts.[2][4] This method converts a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties like solubility, allowing for their separation by standard laboratory techniques such as fractional crystallization.[4][5]
This document provides a comprehensive guide to the theory and practice of resolving racemic amines using the novel and effective chiral resolving agent, this compound.
The Mechanism of Separation
The core of this resolution technique is a straightforward acid-base reaction. The racemic amine, a mixture of (R)- and (S)-enantiomers, is reacted with an enantiomerically pure dicarboxylic acid, in this case, this compound. This reaction yields a pair of diastereomeric salts:
-
Salt A: [(R)-Amine]⁺ • [(1R,2R)-Acid]⁻
-
Salt B: [(S)-Amine]⁺ • [(1R,2R)-Acid]⁻
Because these two salts are diastereomers, not enantiomers, they possess different three-dimensional structures.[6] This structural divergence leads to different crystal lattice energies and, crucially, different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, cooling rate), one diastereomer will preferentially crystallize from the solution due to its lower solubility.[5]
The process is completed by isolating the crystallized salt and then "liberating" the desired amine enantiomer by treatment with a base, which also allows for the recovery of the chiral resolving agent.[7][8]
Visualizing the Workflow and Chemistry
A clear understanding of the process flow is essential for successful execution. The following diagrams illustrate the overall experimental workflow and the fundamental chemical transformation.
Caption: Experimental workflow for chiral resolution.
Caption: Formation of diastereomeric salts.
Detailed Experimental Protocols
Success in diastereomeric resolution is highly dependent on the choice of solvent and the precise control of crystallization conditions. Therefore, a preliminary screening phase is strongly recommended before proceeding to a preparative scale.
Part A: Protocol for Solvent and Condition Screening
The goal is to identify a solvent or solvent system where the two diastereomeric salts exhibit a significant difference in solubility.
-
Setup: Arrange an array of small glass vials (e.g., 2 mL).
-
Reagent Preparation:
-
Prepare a stock solution of the racemic amine.
-
Prepare a stock solution of this compound at the same molar concentration.
-
-
Screening:
-
To each vial, add an equal molar amount of the amine and acid stock solutions (e.g., 0.1 mmol of each).
-
Add a different solvent to each vial (start with ~0.5 mL). Common screening solvents include methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures with water (e.g., 9:1 ethanol:water).[8][9]
-
Gently heat the vials with stirring until all solids dissolve.
-
Allow the vials to cool slowly to room temperature, observing for precipitation.
-
If no crystals form, cool the vials further to 0-4 °C.
-
-
Analysis: Identify the solvent(s) that produce a crystalline precipitate. The quality of the crystals and the apparent yield can guide the selection for the preparative scale.
Part B: Protocol for Preparative Scale Resolution
This protocol assumes an optimal solvent has been identified from the screening process.
-
Diastereomeric Salt Formation:
-
In an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar, dissolve the racemic amine (1.0 equivalent) in the chosen solvent.
-
In a separate flask, dissolve this compound (0.5-1.0 equivalents) in a minimal amount of the same solvent, heating gently if necessary. Note: Starting with 0.5 equivalents of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized product.[5]
-
Slowly add the acid solution to the stirring amine solution at room temperature or slightly elevated temperature.
-
Continue stirring and heat until a clear, homogeneous solution is obtained.[5]
-
-
Fractional Crystallization:
-
Remove the heat source and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming well-ordered crystals and achieving high purity.
-
Optionally, once at room temperature, you can "seed" the solution with a tiny crystal from the screening experiment to promote crystallization.[5]
-
After crystal formation begins, you may enhance the yield by placing the flask in a refrigerator (0-4 °C) or an ice bath for several hours or overnight.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the collected crystals sparingly with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Dry the crystals. This is the enantiomerically enriched diastereomeric salt.
-
-
Liberation of the Enantiopure Amine:
-
Suspend the dried diastereomeric salt in a 2-neck flask with a separatory funnel.
-
Add a biphasic mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous base (e.g., 1-2 M NaOH or saturated Na₂CO₃ solution).[4][8]
-
Stir the mixture vigorously until all the solid has dissolved, indicating the salt has been broken.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Recovery of the Chiral Resolving Agent:
-
Take the aqueous layer from step 4.
-
Cool the aqueous layer in an ice bath and acidify to a low pH (pH ~1-2) with a strong acid (e.g., concentrated HCl).
-
The this compound may precipitate out and can be collected by filtration. If it remains dissolved, extract it into an organic solvent like ethyl acetate.
-
Dry and evaporate the solvent to recover the resolving agent for potential reuse.
-
-
Analysis of Enantiomeric Purity:
-
Determine the enantiomeric excess (ee%) of the recovered amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.
-
Key Parameters & Troubleshooting
The success of this procedure hinges on careful optimization. The following tables summarize key variables and provide guidance for common issues.
Table 1: Key Experimental Parameters for Optimization
| Parameter | Typical Range / Options | Rationale & Impact on Resolution |
| Molar Ratio (Acid:Amine) | 0.5 : 1 to 1 : 1 | A sub-stoichiometric amount of acid can increase the enantiomeric purity of the initial precipitate. Using a 1:1 ratio may increase yield but potentially lower the initial purity.[10] |
| Solvent System | Alcohols (MeOH, EtOH, IPA), Esters (EtOAc), Ketones (Acetone), Acetonitrile, Water, or mixtures. | CRITICAL. The solubility difference between diastereomers is highly solvent-dependent. The ideal solvent dissolves both salts at high temperature but only one at low temperature.[2][9] |
| Concentration | Varies | Must be high enough to allow crystallization upon cooling, but not so high that both diastereomers precipitate simultaneously. |
| Crystallization Temp. | -10 °C to Room Temperature | Lower temperatures generally decrease solubility and increase the yield of the precipitate. |
| Cooling Rate | Slow (hours to days) | Slow, controlled cooling promotes the formation of larger, purer crystals, leading to better separation. Rapid cooling can trap impurities and the undesired diastereomer. |
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystallization | Solution is too dilute; Inappropriate solvent; Amine or acid is impure. | Concentrate the solution; Try a different solvent or add an anti-solvent; Purify starting materials. |
| Oily Precipitate / Amorphous Solid | Solvent is inappropriate; Cooling was too rapid. | Re-dissolve by heating and try a different solvent; Allow for much slower cooling; Try adding an anti-solvent dropwise to the warm solution. |
| Low Enantiomeric Excess (ee) | Poor solubility difference in the chosen solvent; Co-precipitation of the more soluble salt. | Screen for a more selective solvent; Perform one or more recrystallizations of the diastereomeric salt before the liberation step. |
| Low Yield | The desired diastereomer is too soluble; Insufficient cooling or crystallization time. | Try a solvent in which the salt is less soluble; Increase crystallization time and/or lower the temperature; Concentrate the mother liquor and cool again to obtain a second crop of crystals. |
References
- 1. benchchem.com [benchchem.com]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. books.rsc.org [books.rsc.org]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Application Notes and Protocols: (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid as a Ligand for Transition Metals
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(1R,2R)-cyclopropane-1,2-dicarboxylic acid is a chiral, rigid, and versatile ligand that has garnered significant attention in the field of coordination chemistry and asymmetric catalysis. Its unique stereochemistry and the presence of two carboxylate functionalities allow for the formation of well-defined and structurally diverse transition metal complexes. These complexes have shown remarkable efficacy in mediating a variety of organic transformations with high enantioselectivity. This guide provides a comprehensive overview of the synthesis of the ligand, the preparation of its transition metal complexes, and its applications, particularly in the realm of asymmetric catalysis and the construction of chiral metal-organic frameworks (MOFs). The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers exploring the potential of this compelling ligand.
Introduction: The Unique Attributes of this compound as a Ligand
The distinct characteristics of this compound make it an exceptional ligand for the construction of chiral transition metal complexes. Its rigid cyclopropane backbone locks the two carboxylate groups in a specific spatial arrangement, which is crucial for creating a well-defined chiral environment around the metal center. This rigidity minimizes conformational ambiguity, often leading to higher enantioselectivities in catalyzed reactions compared to more flexible ligands.
The dicarboxylate nature of the ligand allows it to act as a bidentate or bridging ligand, facilitating the formation of mononuclear, dinuclear, or polymeric coordination compounds, including metal-organic frameworks (MOFs). The chirality is inherent to the ligand backbone, making it a valuable building block for the synthesis of enantiopure catalysts and materials.
Synthesis of this compound
The enantiomerically pure trans-cyclopropane-1,2-dicarboxylic acid can be synthesized through various methods. A common and effective approach involves the asymmetric cyclopropanation of a suitable olefin followed by hydrolysis.
Protocol 1: Asymmetric Synthesis of this compound
This protocol is adapted from established methodologies for asymmetric cyclopropanation reactions.
Materials:
-
Styrene
-
Ethyl diazoacetate
-
Chiral Rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Asymmetric Cyclopropanation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral rhodium(II) catalyst (1 mol%) in anhydrous DCM.
-
To this solution, add styrene (1.2 equivalents).
-
Slowly add a solution of ethyl diazoacetate (1 equivalent) in anhydrous DCM to the reaction mixture at room temperature over a period of 4-6 hours using a syringe pump. The slow addition is critical to suppress the dimerization of the diazo compound.
-
Stir the reaction mixture at room temperature for an additional 12-16 hours after the addition is complete.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification of the Diethyl Ester:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the diethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate.
-
-
Hydrolysis to the Dicarboxylic Acid:
-
Dissolve the purified diethyl ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2.5 equivalents) and heat the mixture to reflux for 4-6 hours.
-
Monitor the hydrolysis by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidify the aqueous solution to pH 1-2 with concentrated HCl while cooling in an ice bath.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid.
-
Characterization:
-
¹H NMR: To confirm the structure and diastereomeric purity.
-
¹³C NMR: To confirm the carbon framework.
-
Chiral HPLC: To determine the enantiomeric excess (ee).
-
Melting Point: To compare with literature values.
Synthesis of Transition Metal Complexes
This compound can coordinate to a variety of transition metals, including copper, rhodium, and palladium, to form discrete complexes or coordination polymers. The following protocols provide general guidelines for the synthesis of such complexes.
Protocol 2: Synthesis of a Copper(II) Complex
This protocol describes a general method for the synthesis of a copper(II) complex, which can be adapted for other divalent transition metals.
Materials:
-
This compound
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol or Ethanol
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
In a clean beaker, dissolve this compound (2 equivalents) in methanol.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1 equivalent) in methanol.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
A precipitate may form immediately. Stir the reaction mixture at room temperature for 2-4 hours.
-
If no precipitate forms, slowly evaporate the solvent at room temperature or by gentle heating.
-
Collect the solid product by filtration, wash with a small amount of cold methanol and then with diethyl ether.
-
Dry the complex in a desiccator over silica gel.
For Single Crystal Growth:
-
Dissolve the crude complex in a minimal amount of a high-boiling point solvent like DMF.
-
Allow for slow evaporation of the solvent at room temperature, or use a solvent/anti-solvent diffusion method (e.g., layering with diethyl ether) to grow single crystals suitable for X-ray diffraction.
Protocol 3: Synthesis of a Rhodium(II) Paddlewheel Complex
Rhodium(II) paddlewheel complexes are highly effective catalysts. This protocol outlines the ligand exchange reaction to incorporate the chiral dicarboxylate.
Materials:
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
This compound
-
Chlorobenzene or Toluene
-
Reflux apparatus with a Dean-Stark trap
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add Rh₂(OAc)₄ and a 4-5 fold excess of this compound.
-
Add chlorobenzene to the flask and heat the mixture to reflux.
-
The acetic acid generated during the ligand exchange is removed azeotropically and collected in the Dean-Stark trap.
-
Continue the reflux for 24-48 hours until all the acetic acid is removed.
-
Cool the reaction mixture to room temperature. The product may precipitate out.
-
Filter the solid, wash with hexane, and dry under vacuum to obtain the Rh₂(O₂C-cPr-CO₂H)₄ complex.
Applications in Asymmetric Catalysis
Complexes of this compound are particularly valuable in asymmetric catalysis, where the chiral environment of the ligand dictates the stereochemical outcome of the reaction.
Asymmetric Cyclopropanation
Rhodium(II) complexes derived from chiral dicarboxylic acids are renowned for their ability to catalyze the asymmetric cyclopropanation of olefins with diazo compounds.[1]
General Reaction Scheme:
Key Advantages:
-
High Enantioselectivity: The rigid chiral pocket around the rhodium center effectively controls the approach of the reactants.
-
High Diastereoselectivity: The catalyst often favors the formation of one diastereomer over the other.
-
Broad Substrate Scope: A wide range of olefins and diazo compounds can be used.
Chiral Metal-Organic Frameworks (MOFs) for Heterogeneous Catalysis
The use of enantiopure ligands like this compound is a key strategy for the synthesis of chiral MOFs.[2][3] These porous materials can act as heterogeneous catalysts with the advantages of easy separation and recyclability.
Synthesis of Chiral MOFs:
The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with the organic linker.
General Procedure:
-
A mixture of a metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O) and this compound is dissolved in a high-boiling point solvent such as DMF or DEF.
-
The solution is sealed in a Teflon-lined autoclave and heated to a specific temperature (typically 80-150 °C) for a period of 24-72 hours.
-
After cooling to room temperature, the crystalline product is collected by filtration, washed with the solvent, and dried.
Applications of Chiral MOFs:
-
Enantioselective Separation: The chiral pores of the MOF can selectively adsorb one enantiomer over the other.
-
Asymmetric Catalysis: The metal nodes or functionalized linkers within the MOF can act as catalytic sites for asymmetric transformations.
Characterization of Transition Metal Complexes
A combination of spectroscopic and analytical techniques is essential for the full characterization of the synthesized complexes.
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Confirms the coordination of the carboxylate groups to the metal center by observing the shift in the C=O stretching frequency. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex and can be used to study complex formation. |
| Nuclear Magnetic Resonance (NMR) | For diamagnetic complexes, NMR provides detailed structural information in solution. Paramagnetic complexes may show broadened signals. |
| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including bond lengths, bond angles, and coordination geometry. |
| Elemental Analysis | Determines the elemental composition of the complex, confirming its stoichiometry. |
| Circular Dichroism (CD) Spectroscopy | Confirms the chirality of the complex. |
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis and application of the ligand.
Diagram 2: Coordination Modes of the Ligand
References
- 1. In Situ Observation of Elusive Dirhodium Carbenes and Studies on the Innate Role of Carboxamidate Ligands in Dirhodium Paddlewheel Complexes: A Combined Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent progress in the design, synthesis and applications of chiral metal-organic frameworks [frontiersin.org]
- 3. A review on chiral metal–organic frameworks: synthesis and asymmetric applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid
Introduction: The Significance of a Strained Scaffold
(1R,2R)-Cyclopropane-1,2-dicarboxylic acid and its derivatives are invaluable chiral building blocks in medicinal chemistry and materials science. The rigid, three-membered ring conformationally constrains molecules, a property that is highly sought after in drug design to enhance binding affinity and selectivity for biological targets. This unique scaffold is a key component in a range of pharmaceuticals, including inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis in bacteria, making it a target for novel antibiotic development.[1]
The large-scale synthesis of enantiomerically pure cyclopropane derivatives presents a significant challenge. While numerous methods exist, including asymmetric metal-catalyzed cyclopropanation and diastereoselective synthesis, these approaches often rely on hazardous reagents like diazo compounds or complex, expensive chiral catalysts that can be difficult to scale up.[2]
This application note details a robust and scalable chemoenzymatic strategy for the synthesis of this compound. This method leverages the high enantioselectivity of microbial enzymes to resolve a racemic precursor, thereby avoiding many of the safety and cost issues associated with purely chemical asymmetric syntheses. The protocol starts from the commercially available diethyl (±)-trans-cyclopropane-1,2-dicarboxylate and employs an amidase from the bacterium Rhodococcus rhodochrous for the key resolution step.[3][4] This approach is particularly advantageous for large-scale production due to the mild reaction conditions, high enantioselectivity of the biocatalyst, and the potential for enzyme recycling.
Overall Synthetic Strategy: A Chemoenzymatic Workflow
The multi-step synthesis is designed for scalability and efficiency. It begins with the conversion of a commercially available racemic diester into a diamide substrate. This is followed by the core enzymatic kinetic resolution, where the enzyme selectively hydrolyzes one enantiomer. A crucial acid-base workup then separates the product from the unreacted starting material, and a final hydrolysis step yields the target molecule with high enantiopurity.
Reaction Scheme
The core of the process is the enantioselective hydrolysis of one of the two amide bonds in the racemic diamide substrate by the amidase enzyme.
Detailed Protocols
Part 1: Synthesis of Racemic (±)-trans-N,N'-Dibenzylcyclopropane-1,2-dicarboxamide
Rationale: The starting diethyl ester is converted to a diamide to be compatible with the amidase from Rhodococcus rhodochrous, which shows excellent enantioselectivity for such substrates.[3][4] Benzylamine is chosen as a readily available and effective amine for this transformation.
-
Materials:
-
Diethyl (±)-trans-cyclopropane-1,2-dicarboxylate
-
Benzylamine (≥99%)
-
Methanol (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
-
Procedure:
-
To a solution of diethyl (±)-trans-cyclopropane-1,2-dicarboxylate (1 equivalent, e.g., 18.6 g, 100 mmol) in methanol (200 mL), add benzylamine (2.5 equivalents, e.g., 26.8 g, 250 mmol).
-
Heat the mixture to reflux and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The resulting crude product will often precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold methanol to remove excess benzylamine.
-
Dry the white solid under vacuum to yield (±)-trans-N,N'-dibenzylcyclopropane-1,2-dicarboxamide.
-
Part 2: Enzymatic Resolution
Rationale: This step leverages the amidase from Rhodococcus rhodochrous IFO 15564, which selectively hydrolyzes the (1S,2S)-enantiomer of the diamide to its corresponding amido-acid, leaving the desired (1R,2R)-enantiomer of the diamide largely unreacted. For simplicity in the subsequent separation, this protocol aims for approximately 50% conversion.
-
Materials:
-
(±)-trans-N,N'-dibenzylcyclopropane-1,2-dicarboxamide
-
Rhodococcus rhodochrous IFO 15564 (whole cells)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Bioreactor or large flask with efficient stirring and temperature control
-
Centrifuge
-
-
Procedure:
-
Prepare a suspension of the racemic diamide (e.g., 10 g) in the phosphate buffer (e.g., 1 L). The substrate may have low solubility, so vigorous stirring is essential to maintain a fine suspension.
-
Inoculate the suspension with a pre-cultured batch of Rhodococcus rhodochrous cells or a commercially available preparation of the whole-cell biocatalyst.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the remaining substrate and the formation of the amido-acid product.
-
Stop the reaction when it reaches approximately 45-50% conversion. This is the optimal point for kinetic resolution, yielding the unreacted substrate with high enantiomeric excess.
-
Separate the biomass (bacterial cells) from the reaction mixture by centrifugation. The supernatant contains the mixture of the (1R,2R)-diamide and the (1S,2S)-amido-acid.
-
Part 3: Separation of (1R,2R)-Amido-acid and (1S,2S)-Diamide
Rationale: This crucial step utilizes a standard acid-base extraction to separate the acidic product from the unreacted neutral amide. The amido-acid, having a free carboxylic acid group, will be deprotonated and solubilized in an aqueous base, while the neutral diamide remains in the organic phase.
-
Materials:
-
Supernatant from Part 2
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 6 M)
-
Ethyl acetate or Dichloromethane
-
Separatory funnel
-
-
Procedure:
-
Take the supernatant from the enzymatic reaction and adjust the pH to >12 with the 2 M NaOH solution.
-
Extract this basic aqueous solution multiple times with an organic solvent like ethyl acetate. The unreacted (1S,2S)-diamide will partition into the organic phase.
-
Combine the organic layers. This fraction contains the (1S,2S)-diamide, which can be recovered by drying the solution over anhydrous sodium sulfate, filtering, and evaporating the solvent. This enantiomer can be hydrolyzed to the (1S,2S)-dicarboxylic acid if desired.
-
Take the aqueous layer, which now contains the sodium salt of the (1R,2R)-amido-acid.
-
Cool the aqueous layer in an ice bath and carefully acidify it to pH <2 by the dropwise addition of 6 M HCl.
-
The (1R,2R)-amido-acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Part 4: Final Hydrolysis to this compound
Rationale: A straightforward acid-catalyzed hydrolysis is used to convert the purified (1R,2R)-amido-acid to the final dicarboxylic acid product.
-
Materials:
-
(1R,2R)-amido-acid from Part 3
-
Hydrochloric acid (e.g., 6 M)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Suspend the dried (1R,2R)-amido-acid in 6 M HCl.
-
Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
The final product, this compound, may precipitate upon cooling. If not, the product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The crude product can be purified by recrystallization from hot water or another suitable solvent system to yield the final product with high chemical and enantiomeric purity.
-
Data Summary: Expected Performance
The enantioselectivity of the Rhodococcus rhodochrous amidase is highly dependent on the specific amide substrate used. The following table summarizes representative data from the literature for the resolution of various diamides.[4]
| Substrate (trans-N,N'-disubstituted-diamide) | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Substrate | Enantioselectivity (E) |
| N,N'-diallyl | 51 | >99% | >200 |
| N,N'-diallyl-N,N'-dimethyl | 52 | 97% | 114 |
| N,N'-dibenzyl | 52 | 75% | 13 |
Note: The enantiomeric excess of the product can be calculated from the conversion and the ee of the unreacted substrate. Higher E values indicate better selectivity.
Safety and Handling
-
General Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Benzylamine: Corrosive and causes burns. It is also a lachrymator. Handle with care in a fume hood.
-
Acids and Bases (HCl, NaOH): Highly corrosive. Handle with appropriate care to avoid skin and eye contact. Acid-base neutralizations are exothermic and should be performed with cooling.
-
-
Microorganism Handling: Rhodococcus rhodochrous is generally considered a Biosafety Level 1 (BSL-1) organism, but appropriate sterile techniques should be used to maintain culture purity. Consult your institution's biosafety guidelines.
-
Waste Disposal: All chemical and biological waste should be disposed of in accordance with local and institutional regulations.
References
- 1. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of (1R,2R)-Cyclopropane-1,2-Dicarboxylic Acid in Peptide Synthesis
Introduction: The Strategic Advantage of Conformational Constraint
In the landscape of modern drug discovery and peptide science, the quest for molecules with enhanced biological activity, metabolic stability, and receptor selectivity is paramount. Small peptides, while exhibiting a wide range of biological functions, are often plagued by rapid enzymatic degradation and conformational flexibility, which can lead to diminished potency and off-target effects. The incorporation of rigid structural motifs into a peptide backbone is a powerful strategy to overcome these limitations.[1]
(1R,2R)-cyclopropane-1,2-dicarboxylic acid is a unique and valuable building block in this context. As a dipeptide isostere, its rigid cyclopropane core pre-organizes the peptide backbone, effectively locking it into a specific conformation.[1][2] This conformational constraint can mimic the bound structure of a native peptide at its receptor, leading to a significant enhancement in binding affinity and biological activity.[1] Furthermore, the non-natural cyclopropane structure imparts resistance to enzymatic cleavage, thereby improving the metabolic stability and in vivo half-life of the resulting peptidomimetic.[3]
This guide provides a comprehensive overview and detailed protocols for the chemical derivatization of this compound, enabling its versatile incorporation into peptide sequences for the development of novel therapeutics and research tools. We will explore strategies for both symmetric and asymmetric functionalization, offering field-proven insights into the causality behind experimental choices and ensuring the generation of high-quality, well-defined peptidomimetics.
Core Concepts: Navigating the Chemistry of a Constrained Diacid
The synthetic utility of this compound lies in the reactivity of its two carboxylic acid groups. These can be derivatized in two primary ways:
-
Symmetric Derivatization: Both carboxylic acids are activated and coupled simultaneously, allowing the cyclopropane unit to act as a symmetrical linker, tethering two peptide chains or creating cyclic peptides.
-
Asymmetric (or Mono-) Derivatization: One carboxylic acid is selectively activated or protected, enabling the directional incorporation of the cyclopropane moiety as a constrained amino acid mimic within a linear peptide sequence.
The trans stereochemistry of the (1R,2R)-isomer is a critical feature. Unlike its cis counterpart, it cannot form an intramolecular anhydride upon activation. This inherent stability simplifies handling and activation procedures, preventing a common side reaction pathway that can consume starting material and complicate purification. The corresponding cis-anhydride, 3-Oxabicyclo[3.1.0]hexane-2,4-dione, is a stable, commercially available starting material often used for the mono-derivatization of the cis-isomer.[4][5][6]
Workflow for Derivatization and Peptide Coupling
The overall process involves the activation of one or both carboxylic acid groups, followed by coupling to the N-terminus of a protected amino acid or peptide. This can be performed in solution-phase or on a solid support.
Caption: General workflow for derivatizing this compound for peptide synthesis.
Protocol 1: Selective Mono-Esterification for Asymmetric Derivatization
The selective functionalization of one carboxylic acid is crucial for incorporating the cyclopropane unit as a single constrained residue. While several methods exist for the statistical mono-esterification of diacids, a highly efficient and selective approach for the trans-isomer involves the enzymatic hydrolysis of the corresponding diester. This method provides excellent control and yields the desired mono-ester with high enantiomeric purity.
Causality: Enzymatic reactions offer unparalleled chemo- and stereoselectivity. Esterases can differentiate between the two ester groups of a prochiral or meso-diester, or selectively hydrolyze one enantiomer from a racemic mixture, providing a clean route to the mono-acid mono-ester derivative. This avoids the formation of statistical mixtures of di-acid, di-ester, and mono-ester that are common with purely chemical methods.
Materials:
-
Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
-
Pig Liver Esterase (PLE) or other suitable hydrolase
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M) for pH control
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
pH meter and autotitrator (recommended)
Procedure:
-
Enzymatic Hydrolysis:
-
Suspend diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate in the phosphate buffer.
-
Add Pig Liver Esterase (PLE) to the suspension. The optimal enzyme loading should be determined empirically but can start at ~100 units per mmol of substrate.
-
Stir the reaction mixture vigorously at room temperature (or the optimal temperature for the enzyme, typically 25-37 °C).
-
Monitor the reaction progress by maintaining the pH at 7.5 using an autotitrator that dispenses 0.1 M NaOH solution. The reaction is complete when 1.0 equivalent of NaOH has been consumed.
-
-
Work-up:
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude monoethyl (1R,2R)-cyclopropane-1,2-dicarboxylate.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel if necessary, typically using a hexane/ethyl acetate gradient.
-
Protocol 2: Peptide Coupling with Mono-Protected Cyclopropane Diacid
This protocol details the coupling of the mono-esterified cyclopropane derivative to the N-terminus of an amino acid or peptide. This is a standard procedure in both solution-phase and solid-phase peptide synthesis (SPPS).[7][8]
Causality: The choice of coupling reagent is critical for efficient amide bond formation while minimizing side reactions, particularly racemization of the activated carboxyl group and the coupling amino acid. Modern uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are highly effective. They react with the carboxylic acid to form a highly reactive activated ester in situ, which then rapidly acylates the amine. The presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is required to deprotonate the ammonium salt of the incoming amino acid and to facilitate the activation step.
Caption: Activation and coupling of a mono-protected cyclopropane diacid to an amino acid.
Materials:
-
Monoethyl (1R,2R)-cyclopropane-1,2-dicarboxylate (from Protocol 1)
-
N-terminally deprotected, C-terminally protected amino acid or peptide (e.g., H-Phe-OMe·HCl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents (EtOAc, 1M HCl, saturated NaHCO₃, brine, MgSO₄)
Procedure (Solution-Phase):
-
Dissolution:
-
Dissolve the mono-protected cyclopropane diacid (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.
-
In a separate flask, dissolve the amino acid ester hydrochloride salt (1.1 eq.) in anhydrous DMF and add DIPEA (2.2 eq.) to neutralize the salt and provide the excess base for coupling.
-
-
Activation & Coupling:
-
Add the solution of the cyclopropane acid and HATU to the amino acid solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting dipeptide mimic by flash column chromatography on silica gel.
-
Protocol 3: Symmetric Di-functionalization for Peptide Cross-linking
This protocol describes the activation of both carboxylic acid groups of this compound for coupling to two equivalents of an amino acid or peptide.
Causality: For symmetric coupling, a molar excess of the coupling reagent and base relative to the diacid is required to ensure both carboxyl groups are activated. Stoichiometry is key; using at least two equivalents of the activating agent and the incoming amine ensures the reaction proceeds to completion, forming the desired symmetrically coupled product.
Materials:
-
This compound
-
N-terminally deprotected, C-terminally protected amino acid or peptide (e.g., H-Gly-OtBu·HCl) (2.2 equivalents)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (2.1 equivalents)
-
DIPEA (4.4 equivalents)
-
Anhydrous DMF
Procedure (Solution-Phase):
-
Pre-activation:
-
Dissolve this compound (1.0 eq.) and PyBOP (2.1 eq.) in anhydrous DMF. Stir for 5-10 minutes.
-
-
Coupling:
-
In a separate flask, dissolve the amino acid ester hydrochloride salt (2.2 eq.) in anhydrous DMF and add DIPEA (4.4 eq.).
-
Add the amino acid solution to the pre-activated diacid solution.
-
Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.
-
-
Work-up and Purification:
-
Follow the work-up and purification steps outlined in Protocol 2. The polarity of the final product will be different, so chromatography elution conditions will need to be adjusted accordingly.
-
Data Summary: Common Coupling Reagents for Derivatization
The choice of coupling reagent is a critical parameter that influences reaction time, yield, and the degree of potential side reactions like racemization. The following table summarizes key characteristics of commonly used reagents applicable to the derivatization of this compound.
| Coupling Reagent | Class | Activation Mechanism | Key Advantages | Considerations |
| HATU | Uronium/Aminium Salt | Forms highly reactive OAt-active ester | Very fast reaction rates, high efficiency, low racemization tendency.[7] | Can cause guanidinylation of the N-terminal amine if activation is slow or excess reagent is used.[1] |
| HBTU | Uronium/Aminium Salt | Forms OBt-active ester | Widely used, efficient, and cost-effective.[3] | Less reactive than HATU; potential for guanidinylation side reaction. |
| PyBOP | Phosphonium Salt | Forms OBt-active ester | Generates non-carcinogenic byproducts; excellent for sterically hindered couplings.[7] | Solutions in DMF have moderate stability; generally gives cleaner reactions than uronium salts.[1] |
| DCC/DIC | Carbodiimide | Forms O-acylisourea intermediate | Low cost (DCC), easy handling (DIC, liquid).[7] | Forms insoluble dicyclohexylurea (DCU) or diisopropylurea (DIU) byproduct; requires an additive (e.g., HOBt) to suppress racemization. |
| EDC | Carbodiimide | Forms O-acylisourea intermediate | Water-soluble, allowing for easy removal of the urea byproduct during aqueous work-up.[3] | Often used in biological conjugations; requires an additive to suppress racemization. |
Conclusion and Future Perspectives
This compound is a powerful tool for medicinal chemists and peptide scientists. Its rigid framework allows for the design of conformationally constrained peptidomimetics with superior pharmacological profiles. The protocols detailed in this guide provide a robust framework for the selective mono- and di-derivatization of this building block, enabling its strategic incorporation into a wide array of peptide-based structures. By understanding the principles of carboxyl activation and choosing the appropriate coupling strategies, researchers can effectively harness the potential of this unique scaffold to develop next-generation therapeutics. Future work will likely focus on expanding the library of substituted cyclopropane diacids and developing novel enzymatic and catalytic methods for their asymmetric synthesis and derivatization.
References
- 1. Synthesis and properties of cyclopropane-derived peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. scbt.com [scbt.com]
- 6. 3-Oxabicyclo(3.1.0)hexane-2,4-dione | C5H4O3 | CID 2734721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclopropane-derived peptidomimetics. design, synthesis, and evaluation of novel Ras farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
enzymatic resolution to obtain (1R,2R)-cyclopropane-1,2-dicarboxylic acid
Application Note & Protocol
Enzymatic Kinetic Resolution for the Production of Enantiopure (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid
Introduction: The Value of Chiral Cyclopropanes
The cyclopropane ring is a key structural motif in numerous pharmaceuticals and biologically active natural products.[1][2] Its rigid, three-dimensional structure allows it to act as a unique conformational constraint in drug design. Specifically, the enantiomers of trans-cyclopropane-1,2-dicarboxylic acid are valuable chiral building blocks, or synthons, for the asymmetric synthesis of more complex molecules.[3] Obtaining these enantiomers in high purity is a critical challenge. While classical resolution methods using chiral resolving agents are possible, they can be cumbersome and inefficient.[4][5]
Enzymatic kinetic resolution offers a highly efficient and environmentally benign alternative.[6] This method leverages the exquisite stereoselectivity of enzymes, such as lipases and esterases, to differentiate between the two enantiomers of a racemic mixture.[7][8] This application note provides a comprehensive guide and detailed protocols for the enzymatic kinetic resolution of racemic trans-cyclopropane-1,2-dicarboxylic acid diester to yield the synthetically important (1R,2R)-enantiomer.
Principle of the Method: Enantioselective Hydrolysis
The core of this method is a kinetic resolution, a process where two enantiomers react at different rates with a chiral catalyst—in this case, an enzyme.[6] Since the starting material is a dicarboxylic acid, it must first be converted into a more suitable substrate for hydrolytic enzymes, typically a dialkyl ester (e.g., dimethyl or diethyl ester).
The racemic diester, (±)-trans-dimethyl cyclopropane-1,2-dicarboxylate, is introduced to an aqueous buffer system containing a stereoselective hydrolase, such as Porcine Liver Esterase (PLE) or Candida antarctica Lipase B (CALB). The enzyme preferentially catalyzes the hydrolysis of one enantiomer (e.g., the (1S,2S)-diester) into its corresponding monoester. The other enantiomer, the desired (1R,2R)-diester, is a poor substrate for the enzyme and remains largely unreacted.
The reaction is carefully monitored and stopped at approximately 50% conversion. At this point, the mixture contains the (1S,2S)-monoester and the unreacted (1R,2R)-diester. These two compounds have different chemical properties (an acid and an ester) and can be easily separated via standard extraction techniques. Finally, the recovered, enantiopurified (1R,2R)-diester is chemically hydrolyzed to yield the target molecule, this compound, with high enantiomeric excess (ee).
Materials and Equipment
Reagents:
-
(±)-trans-Cyclopropane-1,2-dicarboxylic acid
-
Methanol (Anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)
-
Porcine Liver Esterase (PLE) (e.g., Sigma-Aldrich, Cat. No. E2884) or Immobilized Candida antarctica Lipase B (CALB, Novozym 435)[4][9]
-
Sodium phosphate monobasic (NaH₂PO₄) and dibasic (Na₂HPO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Magnetic stirrer and hot plate
-
Rotary evaporator
-
pH meter
-
Incubator shaker or temperature-controlled water bath
-
Filtration apparatus
-
Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., Chiralcel OD, Chiralpak IA) for analysis.[10][11]
Detailed Experimental Protocols
Protocol 1: Substrate Preparation - Synthesis of (±)-trans-Dimethyl Cyclopropane-1,2-dicarboxylate
This protocol describes the conversion of the starting diacid to its dimethyl ester, which is the actual substrate for the enzymatic reaction.
-
Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 13.0 g (100 mmol) of (±)-trans-cyclopropane-1,2-dicarboxylic acid in 100 mL of anhydrous methanol.
-
Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add 4 mL of concentrated sulfuric acid dropwise with vigorous stirring.
-
Expert Commentary: Sulfuric acid acts as the catalyst for this Fischer esterification. Alternatively, thionyl chloride can be used to form the diacyl chloride in situ, which then reacts rapidly with methanol. The sulfuric acid method is often simpler for this scale.
-
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Reduce the volume of methanol by approximately 75% using a rotary evaporator. Add 100 mL of water to the residue and extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (±)-trans-dimethyl cyclopropane-1,2-dicarboxylate as an oil. The product can be purified by vacuum distillation if necessary.
Protocol 2: Enzymatic Kinetic Resolution
This protocol details the core enantioselective hydrolysis step. We describe the use of Porcine Liver Esterase (PLE), a widely used enzyme for asymmetric ester hydrolysis.[7][12][13]
-
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer. To do this, mix solutions of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄ until the pH is stable at 7.0.
-
Expert Commentary: PLE exhibits optimal activity and stability around neutral pH (6-8).[12] Maintaining a stable pH is critical, as the hydrolysis reaction produces carboxylic acid, which would otherwise lower the pH and inhibit or denature the enzyme.
-
-
Enzyme Solution: In a 500 mL Erlenmeyer flask, dissolve 500 units of Porcine Liver Esterase (PLE) in 200 mL of the 0.1 M phosphate buffer (pH 7.0). Stir gently at room temperature until the enzyme is fully dissolved.
-
Substrate Addition: Add 3.16 g (20 mmol) of the (±)-trans-dimethyl cyclopropane-1,2-dicarboxylate prepared in Protocol 1 to the enzyme solution.
-
Incubation: Place the flask in an incubator shaker set to 30°C and 150 rpm.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots (e.g., 100 µL) at regular intervals (e.g., every 1-2 hours). Quench the aliquot with 100 µL of acetonitrile, centrifuge to remove the enzyme, and analyze the supernatant by chiral HPLC to determine the enantiomeric excess (ee) of the remaining substrate and the conversion.
-
Expert Commentary: The goal of a kinetic resolution is to stop the reaction as close to 50% conversion as possible. At this point, the theoretical maximum enantiomeric excess of the unreacted substrate is achieved. Continuing the reaction beyond this point will lead to the slow hydrolysis of the desired (1R,2R)-diester, thus reducing the enantiomeric purity of the final product.
-
-
Reaction Termination: Once the reaction reaches approximately 45-50% conversion (typically 6-12 hours), terminate the reaction by acidifying the mixture to pH 2-3 with 1 M HCl. This denatures the enzyme and protonates the carboxylate group of the monoester product, preparing it for extraction.
Protocol 3: Product Separation and Purification
This protocol separates the desired unreacted (1R,2R)-diester from the hydrolyzed (1S,2S)-monoester.
-
Extraction: Transfer the acidified reaction mixture from Protocol 2 into a separatory funnel. Extract the mixture with diethyl ether or ethyl acetate (3 x 100 mL).
-
Separation of Diester: The combined organic layers contain both the unreacted (1R,2R)-diester and the protonated (1S,2S)-monoester. Wash this organic phase with a saturated sodium bicarbonate solution (2 x 75 mL).
-
The unreacted (1R,2R)-diester will remain in the organic layer.
-
The acidic (1S,2S)-monoester will be deprotonated and move into the aqueous bicarbonate layer.
-
-
Isolate (1R,2R)-Diester: Collect the organic layer containing the (1R,2R)-diester. Dry it over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched diester. Confirm its purity and enantiomeric excess using chiral HPLC.
Protocol 4: Hydrolysis to this compound
This final step converts the optically active diester into the target diacid.
-
Saponification: Dissolve the enantiomerically enriched (1R,2R)-diester from Protocol 3 in 50 mL of methanol. Add 25 mL of 2 M aqueous NaOH.
-
Reaction: Stir the mixture at room temperature overnight or heat gently to 50°C for 2-3 hours to ensure complete hydrolysis of both ester groups.
-
Work-up: Remove the methanol via rotary evaporation. Dilute the remaining aqueous solution with 50 mL of water and wash with 50 mL of diethyl ether to remove any non-acidic organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. A white precipitate of the dicarboxylic acid should form.
-
Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid. The product can be recrystallized if necessary.
Analytical Validation
A self-validating protocol requires robust analytical checks. Chiral HPLC is the primary method for determining the success of the resolution.[14][15]
-
Method: A typical method involves a chiral stationary phase column (e.g., Chiralpak IA or Chiralcel OD).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 95:5) with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape for acidic analytes.
-
Analysis:
-
Inject the racemic dimethyl ester standard to determine the retention times for both enantiomers.
-
During the reaction (Protocol 2), monitor the disappearance of the (1S,2S)-diester peak and the relative increase of the (1R,2R)-diester peak.
-
Calculate conversion and enantiomeric excess (ee) using the peak areas (A) from the chromatogram:
-
Conversion (%) = [Area(monoester)] / [Area(monoester) + Area(R-diester) + Area(S-diester)] * 100
-
ee (%) of substrate = [|Area(R-diester) - Area(S-diester)|] / [Area(R-diester) + Area(S-diester)] * 100
-
-
Expected Results & Data Summary
The efficiency of an enzymatic kinetic resolution is often described by the enantiomeric ratio (E-value). A high E-value indicates high selectivity of the enzyme. Lipases and esterases are known to exhibit moderate to high enantioselectivity for cyclopropane derivatives.[4][16]
| Enzyme | Substrate | Typical Conversion | Product ee (%) | E-Value | Reference |
| Porcine Liver Esterase (PLE) | Dimethyl Ester | ~50% | >95% (for unreacted ester) | Moderate to High | [7][17] |
| Candida antarctica Lipase B (CALB) | Diethyl/Dibutyl Ester | ~50% | >98% (for unreacted ester) | High to Excellent | [9][18][19] |
| Rhodococcus rhodochrous | Amido Ester | ~50% | Moderate to High | Moderate | [10][16] |
References
- 1. An Enzymatic Platform for the Highly Enantioselective and Stereodivergent Construction of Cyclopropyl-δ-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sas.rochester.edu [sas.rochester.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid | 46022-05-3 [chemicalbook.com]
- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 7. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Esterase (PLE), Porcine Liver - High Purit | LeeBio.com [leebio.com]
- 13. biocompare.com [biocompare.com]
- 14. mdpi.com [mdpi.com]
- 15. uma.es [uma.es]
- 16. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Influence of the nucleophile on the Candida antarctica lipase B-catalysed resolution of a chiral acyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. WO2007069841A1 - Process for preparing optically active cyclopropane carboxamide and derivatives thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of (1R,2R)-cyclopropane-1,2-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this valuable synthetic building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you improve your reaction yields and achieve high stereoselectivity.
The asymmetric synthesis of cyclopropanes is a cornerstone of modern organic chemistry, with the resulting scaffolds being crucial in numerous pharmaceuticals and agrochemicals.[1][2] The trans-1,2-dicarboxylic acid moiety, in particular, offers a rigid scaffold for presenting functional groups in a well-defined spatial orientation. However, achieving high yields and excellent diastereoselectivity can be challenging. This guide synthesizes field-proven insights and established literature to address the common hurdles encountered during this synthesis.
Troubleshooting Guide: Enhancing Yield and Selectivity
This section addresses specific issues that may arise during the synthesis of this compound and its precursors, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield in Cyclopropanation Step
-
Potential Cause 1: Inactive Catalyst or Reagents.
-
Scientific Rationale: Many catalysts used in cyclopropanation, particularly those based on rhodium and copper, are highly sensitive to air and moisture.[3] Similarly, reagents like diethylzinc, used in Simmons-Smith type reactions, are pyrophoric and readily decompose upon exposure to the atmosphere.[3]
-
Solution:
-
Ensure Inert Atmosphere: All glassware must be thoroughly oven-dried or flame-dried before use. Assemble the reaction apparatus under a positive pressure of an inert gas like argon or nitrogen.
-
Use Fresh, Purified Reagents: Use freshly distilled solvents and purified reagents. If using a Simmons-Smith protocol, ensure the zinc-copper couple is freshly prepared and highly active, or consider using the more reliable Furukawa modification (diethylzinc and diiodomethane).[3]
-
Catalyst Handling: Handle catalysts in a glovebox or under a strict inert atmosphere. If catalyst deactivation is suspected, consider preparing it fresh or sourcing a new batch.
-
-
-
Potential Cause 2: Suboptimal Reaction Temperature.
-
Scientific Rationale: Cyclopropanation reactions have a specific optimal temperature range. Temperatures that are too low can lead to an impractically slow reaction rate, while temperatures that are too high can promote side reactions, such as carbene dimerization or C-H insertion, and can sometimes lead to catalyst decomposition.
-
Solution:
-
Temperature Screening: Perform small-scale pilot reactions at a range of temperatures (e.g., -78 °C, -20 °C, 0 °C, room temperature) to identify the optimal condition for your specific substrate and catalyst system.
-
Controlled Addition: For exothermic reactions, add the carbene precursor (e.g., a diazo compound) slowly using a syringe pump to maintain a stable internal reaction temperature.
-
-
Issue 2: Poor Diastereoselectivity (Formation of undesired cis-isomer)
-
Potential Cause 1: Incorrect Choice of Catalyst and Ligand.
-
Scientific Rationale: The steric and electronic properties of the catalyst and its associated ligands are the primary drivers of stereoselectivity in asymmetric cyclopropanation.[3] The chiral ligand creates a specific three-dimensional pocket around the metal center, which directs the approach of the alkene and the carbene to favor the formation of one diastereomer over the other.
-
Solution:
-
Ligand Screening: The most critical factor is the choice of the chiral ligand. It may be necessary to screen a library of ligands (e.g., different BOX, Pybox, or Salen-type ligands) to find the optimal one for your substrate.[1][3]
-
Steric Bulk: The steric bulk of both the catalyst and the carbene precursor can influence the facial selectivity of the reaction. Experimenting with different ligands or diazo esters can help optimize the diastereomeric ratio.[3]
-
-
-
Potential Cause 2: Solvent Effects.
-
Scientific Rationale: The solvent can play a crucial role in the stereochemical outcome of the reaction by influencing the conformation of the catalyst-substrate complex.[4]
-
Solution:
-
Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities (e.g., dichloromethane, toluene, diethyl ether, hexane). For some systems, toluene has been shown to be effective in promoting the desired configuration.[4]
-
-
Issue 3: Incomplete Hydrolysis of Di-ester to Di-acid
-
Potential Cause: Insufficient Hydrolysis Conditions.
-
Scientific Rationale: The hydrolysis of sterically hindered esters, such as the diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate, can be slow. Incomplete hydrolysis will result in a mixture of the di-acid, mono-ester, and starting di-ester, complicating purification and lowering the final yield.
-
Solution:
-
Increase Reaction Time/Temperature: Extend the reaction time or moderately increase the reflux temperature to drive the reaction to completion.
-
Stronger Base/Co-solvent: Use a stronger base or a co-solvent like THF or ethanol to improve the solubility of the ester in the aqueous basic medium, thereby increasing the rate of hydrolysis.[5] A stoichiometric amount of potassium hydroxide in ethanol followed by reflux is often effective.[4][5]
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material and mono-ester intermediate are consumed.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and effective route involves two main stages:
-
Asymmetric Cyclopropanation: This step involves the reaction of a fumarate ester (e.g., diethyl fumarate) with a diazo compound (e.g., ethyl diazoacetate) in the presence of a chiral transition metal catalyst.[6] Rhodium(II) and Copper(I) complexes with chiral ligands are commonly used to induce high diastereo- and enantioselectivity.
-
Hydrolysis: The resulting diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate is then hydrolyzed, typically under basic conditions (e.g., using KOH or NaOH), followed by acidic workup to yield the final di-acid.[4][5]
Q2: How can I purify the final this compound product?
A2: Purification can often be achieved through crystallization. After the acidic workup of the hydrolysis step, the di-acid may precipitate from the aqueous solution.[7] The crude solid can be collected by filtration and recrystallized from a suitable solvent system (e.g., water, or a mixture like hexane/ethyl acetate). If impurities persist, flash column chromatography on silica gel can be employed, though the high polarity of the di-acid may require a polar mobile phase (e.g., dichloromethane/methanol with a small amount of acetic acid). For achieving high enantiomeric purity, chiral HPLC or SFC may be necessary.[8][]
Q3: What are the critical factors for achieving high enantioselectivity?
A3: High enantioselectivity is primarily dependent on the chiral catalyst system.[3]
-
Chiral Ligand: This is the most important factor. The ligand must create a chiral environment that effectively guides the reactants.
-
Metal Center: The choice of metal (e.g., Rh, Cu, Ru, Co) influences the geometry and reactivity of the catalyst.[3][6]
-
Substrate Compatibility: The chosen catalyst must be well-suited to the specific alkene and carbene precursor being used.
Q4: Are there alternatives to using potentially explosive diazo compounds?
A4: Yes, safety concerns regarding diazoalkanes have driven the development of alternative carbene precursors. Recent advances include the use of gem-dichloroalkanes with a cobalt catalyst or 1,2-dicarbonyl compounds with a chiral molybdenum catalyst as safe and readily available surrogates for diazo compounds.[1][2][10] These methods provide new avenues for catalytic asymmetric cyclopropanation without the hazards associated with diazo reagents.
Data & Protocols
Table 1: Troubleshooting Summary for Key Synthesis Steps
| Step | Common Issue | Key Parameters to Optimize | Recommended Action |
| Cyclopropanation | Low Yield | Catalyst activity, Inert atmosphere, Temperature | Use fresh catalyst/reagents, ensure rigorous inert conditions, screen temperatures.[3] |
| Poor Diastereoselectivity | Chiral ligand, Solvent, Carbene precursor | Screen a library of chiral ligands, test various solvents, consider steric bulk of reagents.[3][4] | |
| Hydrolysis | Incomplete Reaction | Base concentration, Temperature, Reaction time | Increase base stoichiometry, reflux temperature, or reaction duration; monitor by TLC.[5] |
| Purification | Low Purity / Recovery | Crystallization solvent, Chromatography conditions | Screen solvents for recrystallization, optimize mobile phase for column chromatography. |
Diagram 1: General Troubleshooting Workflow
This diagram outlines a decision-making process for addressing low yield in the cyclopropanation reaction.
Caption: A troubleshooting flowchart for diagnosing and resolving low yield in cyclopropanation.
Protocol 1: Synthesis of Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
This protocol is a representative example and may require optimization for specific laboratory conditions and scales.
-
Apparatus Setup: Under an argon atmosphere, add a solution of the chiral catalyst (e.g., a Rh(II) or Cu(I) complex, ~1 mol%) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reagent Addition: Add anhydrous solvent (e.g., dichloromethane or toluene) followed by diethyl fumarate (1.0 equivalent).
-
Temperature Control: Cool the mixture to the optimized temperature (e.g., 0 °C or room temperature).
-
Carbene Precursor Addition: Add a solution of ethyl diazoacetate (1.1 equivalents) in the same anhydrous solvent dropwise via the dropping funnel over several hours. Caution: Diazo compounds are potentially explosive and toxic. Handle with extreme care in a well-ventilated fume hood behind a blast shield.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature. Monitor the progress by TLC until the diethyl fumarate is consumed.
-
Workup: Once the reaction is complete, allow it to warm to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate. Characterize by NMR and determine enantiomeric excess by chiral HPLC.
Diagram 2: Synthesis and Purification Workflow
Caption: A workflow diagram illustrating the key stages of the synthesis and purification process.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)-Pheox Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0021160A1 - Process for the preparation of trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid - Google Patents [patents.google.com]
- 8. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid
Welcome to the technical support center for the purification of (1R,2R)-cyclopropane-1,2-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during the purification of this valuable chiral building block. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you might encounter during the purification of this compound. The solutions provided are based on established chemical principles and practical laboratory experience.
Issue 1: Low Yield After Diastereomeric Salt Resolution
Question: I'm performing a diastereomeric salt resolution of racemic trans-cyclopropane-1,2-dicarboxylic acid using a chiral amine, but my yield of the desired (1R,2R)-enantiomer is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in diastereomeric salt resolutions are a frequent challenge. The primary cause often lies in the crystallization conditions, the choice of resolving agent, or the stoichiometry of the reaction. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Choice of Chiral Resolving Agent:
-
Rationale: The efficiency of a chiral resolution heavily depends on the difference in solubility between the two diastereomeric salts formed.[1][2] If both salts have similar solubilities in the chosen solvent, their separation by crystallization will be inefficient.
-
Troubleshooting Steps:
-
Screen Different Chiral Bases: If you are using a common resolving agent like (+)-cinchotoxine or brucine with limited success, consider screening other commercially available chiral amines.[1][2] Examples include (R)-1-phenylethylamine or other synthetic chiral amines.[2]
-
Consider Stoichiometry: For a dicarboxylic acid, the molar ratio of the chiral amine can significantly influence which diastereomeric salt crystallizes.[3] Experiment with different molar ratios (e.g., 1:1 and 1:2 acid to base) to see if it favors the precipitation of the desired diastereomer.[3]
-
2. Optimize Crystallization Conditions:
-
Rationale: The rate of cooling, solvent system, and concentration are critical parameters that govern crystal growth and purity.
-
Troubleshooting Steps:
-
Solvent System Screening: The ideal solvent system should maximize the solubility difference between the diastereomeric salts.[4] If you are using a single solvent, try a binary or even ternary solvent mixture. A common strategy is to dissolve the salts in a good solvent and then add an anti-solvent to induce crystallization.
-
Controlled Cooling: Avoid crash cooling. A slow, controlled cooling process allows for the formation of larger, purer crystals of the less soluble diastereomer.
-
Seeding: If you have a small amount of the pure desired diastereomeric salt, use it to seed the solution. This can promote the crystallization of the correct form.
-
3. Assess the Purity of Your Starting Material:
-
Rationale: Impurities in the racemic trans-cyclopropane-1,2-dicarboxylic acid can interfere with crystallization.
-
Troubleshooting Steps:
-
Purity Analysis: Analyze your starting material by techniques like NMR or melting point to ensure it is free from significant impurities, such as the cis-isomer or byproducts from the synthesis.[5]
-
Pre-purification: If necessary, perform a preliminary purification of the racemic acid by recrystallization before attempting the chiral resolution.
-
Issue 2: Poor Enantiomeric Excess (e.e.) in the Final Product
Question: After resolving the diastereomeric salts and liberating the free acid, the enantiomeric excess of my this compound is below the desired level (e.g., <98% e.e.). How can I improve the enantiopurity?
Answer:
Achieving high enantiomeric excess is the primary goal of chiral resolution. Suboptimal e.e. can result from incomplete separation of the diastereomers or racemization during the workup.
1. Enhance the Diastereomeric Purity:
-
Rationale: The enantiomeric excess of your final product is directly related to the diastereomeric purity of the salt intermediate.
-
Troubleshooting Steps:
-
Recrystallization of the Diastereomeric Salt: Before acidification, recrystallize the diastereomeric salt one or more times from a suitable solvent system. This is a powerful technique to enrich the less soluble diastereomer and thus improve the final e.e.
-
Monitor Purity: After each recrystallization, a small sample of the salt can be acidified, and the e.e. of the resulting free acid can be determined by chiral HPLC or other methods to track the progress of the enrichment.
-
2. Optimize the Acidification and Extraction Steps:
-
Rationale: Harsh conditions during the liberation of the free acid can potentially cause racemization, although this is less common for conformationally rigid cyclopropanes. Incomplete extraction can also affect the final purity.
-
Troubleshooting Steps:
-
Mild Acidification: Use a stoichiometric amount of a mild acid (e.g., dilute HCl or citric acid) and maintain a low temperature during the acidification process.
-
Efficient Extraction: Ensure complete extraction of the dicarboxylic acid from the aqueous layer. Dicarboxylic acids can have some water solubility, so multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) are recommended.
-
Issue 3: Difficulty in Determining Enantiomeric Excess by Chiral HPLC
Question: I am struggling to get a good separation of the enantiomers of trans-cyclopropane-1,2-dicarboxylic acid on my chiral HPLC column. The peaks are broad or co-eluting. What can I do?
Answer:
Chiral HPLC is a common method for determining the enantiomeric excess of chiral compounds.[6][7] Poor resolution is often a matter of optimizing the chromatographic conditions.
1. Method Development for Chiral HPLC:
-
Rationale: The separation of enantiomers on a chiral stationary phase (CSP) is highly dependent on the mobile phase composition, flow rate, and temperature.[8]
-
Troubleshooting Steps:
-
Column Selection: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® IA), are often effective for separating chiral acids.[6][7]
-
Mobile Phase Optimization:
-
Normal Phase: A common mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol.[6] Systematically vary the percentage of isopropanol to find the optimal selectivity.
-
Additives: For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can significantly improve peak shape and resolution by suppressing the ionization of the carboxylic acid groups.[8][9]
-
-
Flow Rate and Temperature: Lower flow rates generally lead to better resolution.[8] Temperature can also be optimized; running the column at a lower temperature can sometimes enhance separation.
-
2. Derivatization:
-
Rationale: If direct separation of the dicarboxylic acid is challenging, converting it to a derivative, such as a diester, can sometimes improve the chromatographic behavior and resolution on a chiral column.
-
Troubleshooting Steps:
-
Esterification: Convert the dicarboxylic acid to its dimethyl or diethyl ester using a standard esterification procedure (e.g., with methanol or ethanol and a catalytic amount of acid).
-
Re-optimize HPLC Method: Develop a new chiral HPLC method for the separation of the diester enantiomers.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification of this compound.
Q1: What is the most common and scalable method for obtaining enantiomerically pure this compound?
A1: The most widely used and scalable method for the chiral resolution of trans-cyclopropane-1,2-dicarboxylic acid is diastereomeric salt formation and crystallization .[1][2] This classical resolution technique involves reacting the racemic acid with a chiral, enantiomerically pure base to form a pair of diastereomeric salts.[1] These diastereomers have different physical properties, most importantly, different solubilities, which allows for their separation by fractional crystallization.[2] After separation, the desired diastereomeric salt is treated with an acid to regenerate the enantiomerically pure dicarboxylic acid.
Q2: Are there any alternative purification methods to diastereomeric salt resolution?
A2: Yes, other methods exist, though they may be less common for large-scale purification of this specific compound:
-
Preparative Chiral Chromatography: This method involves the direct separation of the enantiomers on a large-scale chiral HPLC column.[4] While it can provide high purity, it is often more expensive and less scalable than diastereomeric salt resolution.
-
Enzymatic Resolution: This technique uses an enzyme that selectively reacts with one enantiomer of a derivative (e.g., a diester), allowing for the separation of the unreacted enantiomer.[10][11]
Q3: How do I choose the right solvent for recrystallizing the diastereomeric salt?
A3: The choice of solvent is crucial for successful fractional crystallization. The ideal solvent should exhibit a large difference in solubility for the two diastereomeric salts. A good starting point is to screen a range of solvents with varying polarities, such as alcohols (methanol, ethanol, isopropanol), water, and mixtures thereof.
Q4: What are the key analytical techniques to monitor the purity of this compound?
A4: The following analytical techniques are essential:
-
Chiral High-Performance Liquid Chromatography (HPLC): The primary method for determining the enantiomeric excess (e.e.).[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of impurities.
-
Melting Point: A sharp melting point close to the literature value can be an indicator of high purity.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter confirms the identity of the enantiomer.
III. Experimental Protocol: Diastereomeric Salt Resolution
This protocol provides a general workflow for the chiral resolution of racemic trans-cyclopropane-1,2-dicarboxylic acid using a chiral amine.
Materials:
-
Racemic trans-cyclopropane-1,2-dicarboxylic acid
-
Chiral resolving agent (e.g., (R)-1-phenylethylamine)
-
Solvent(s) for crystallization (e.g., methanol, water)
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Salt Formation:
-
Dissolve the racemic trans-cyclopropane-1,2-dicarboxylic acid in a suitable solvent (e.g., methanol).
-
Add the chiral resolving agent (typically 1 to 2 molar equivalents) to the solution. The mixture may warm up.
-
Stir the solution until all solids are dissolved.
-
-
Fractional Crystallization:
-
Slowly cool the solution to induce crystallization. The less soluble diastereomeric salt should precipitate.
-
If crystallization does not occur, you can try adding an anti-solvent or seeding with a crystal of the desired salt.
-
Allow the crystallization to proceed for several hours or overnight at a reduced temperature.
-
Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, dissolve the collected crystals in a minimal amount of the hot crystallization solvent and allow them to recrystallize as before.
-
-
Liberation of the Free Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add dilute HCl dropwise with stirring until the pH is acidic (pH ~1-2). The free dicarboxylic acid will precipitate.
-
Extract the aqueous mixture several times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation and Analysis:
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched trans-cyclopropane-1,2-dicarboxylic acid.
-
Determine the yield, melting point, optical rotation, and enantiomeric excess (by chiral HPLC) of the final product.
-
Workflow Diagram
Caption: Workflow for Chiral Resolution.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Molar Ratio (Acid:Base) | 1:1 to 1:2 | For a dicarboxylic acid, the stoichiometry can influence which salt precipitates.[3] |
| Crystallization Temperature | 0 to 25 °C | Slower cooling to a moderately low temperature promotes better crystal formation. |
| Acidification pH | 1 - 2 | Ensures complete protonation of the dicarboxylate to the free acid. |
| Chiral HPLC Mobile Phase (Normal Phase) | 80:20 to 99:1 Hexane:Isopropanol (+0.1% TFA) | A common starting point for chiral separation of acids. The ratio and additive are key.[6][8][9] |
IV. References
-
Wikipedia. Chiral resolution. --INVALID-LINK--
-
Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. --INVALID-LINK--
-
Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. --INVALID-LINK--
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. --INVALID-LINK--
-
BenchChem. Troubleshooting poor peak resolution in chiral separation of HETE enantiomers. --INVALID-LINK--
-
ACS Publications. Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. --INVALID-LINK--
-
PubMed. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. --INVALID-LINK--
-
PubMed. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. --INVALID-LINK--
-
ResearchGate. How can I improve my chiral column resolution?. --INVALID-LINK--
-
Chromatography Today. Trouble with chiral separations. --INVALID-LINK--
-
Royal Society of Chemistry. Supporting Information Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. --INVALID-LINK--
-
BenchChem. troubleshooting common issues in Cyclopropane-1,2-dicarbohydrazide reactions. --INVALID-LINK--
-
Chiral Technologies Europe. PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. --INVALID-LINK--
-
Royal Society of Chemistry. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. --INVALID-LINK--
-
SciSpace. A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. --INVALID-LINK--
-
National Institutes of Health. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. --INVALID-LINK--
-
ElectronicsAndBooks.com. Chiroptical Properties of 1,2-Cyclopropanedicarboxylic Anhydrides and Imides. The Cyclopropane Ring Contribution to the Cotton Effect. --INVALID-LINK--
-
Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. --INVALID-LINK--
-
ResearchGate. (PDF) ChemInform Abstract: Enantioselective Bacterial Hydrolysis of Amido Esters and Diamides Derived from (.+-.)-trans-Cyclopropane-1,2-dicarboxylic Acid. --INVALID-LINK--
-
ChemicalBook. cis-1,2-Cyclopropane dicarboxylic acid. --INVALID-LINK--
-
BenchChem. Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry. --INVALID-LINK--
-
ChemicalBook. (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid. --INVALID-LINK--
-
Google Patents. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives. --INVALID-LINK--
-
PubChem. (1S,2S)-cyclopropane-1,2-dicarboxylic acid. --INVALID-LINK--
-
PubChem. Cyclopropane-1,2-dicarboxylic acid. --INVALID-LINK--
-
Royal Society of Chemistry. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. --INVALID-LINK--
-
Taylor & Francis Online. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylase. --INVALID-LINK--
-
Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. --INVALID-LINK--
-
Fisher Scientific. (1R,2R)-Cyclohexane-1,2-dicarboxylic acid, 98+%. --INVALID-LINK--
-
ChemicalBook. (1S,2S)-CYCLOPROPANE-1,2-DICARBOXYLIC ACID. --INVALID-LINK--
-
BLD Pharm. 1489-58-3|Cyclopropane-1,2-dicarboxylic acid. --INVALID-LINK--
-
Google Patents. A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid. --INVALID-LINK--
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unchainedlabs.com [unchainedlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stereoselective Synthesis of Cyclopropanes
Welcome to the Technical Support Center for Stereoselective Cyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of these valuable three-membered rings. Cyclopropanes are critical structural motifs in medicinal chemistry, and achieving precise stereochemical control is paramount for biological activity.[1] This resource addresses recurring experimental issues in a direct question-and-answer format, explaining the causality behind the phenomena and offering actionable solutions.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental concepts and high-level questions that form the basis of troubleshooting stereoselective cyclopropanations.
Q1: What are the primary factors influencing diastereoselectivity in cyclopropanation?
Diastereoselectivity (the preferential formation of one diastereomer, e.g., cis vs. trans or syn vs. anti) is governed by a combination of steric and electronic factors within the transition state.[2][3] Key influencers include:
-
Substrate Geometry: The stereochemistry of the starting alkene is often preserved in the product, a characteristic of stereospecific reactions like the Simmons-Smith cyclopropanation.[4][5] An E-alkene will yield a trans-substituted cyclopropane, while a Z-alkene will yield a cis product.
-
Steric Hindrance: The cyclopropanating agent will typically approach the less sterically hindered face of the double bond.[2] This is a dominant factor in the absence of other controlling elements.
-
Directing Groups: Proximal functional groups, particularly hydroxyl (-OH) groups in allylic alcohols, can coordinate with the metal-based reagent (e.g., in the Simmons-Smith reaction).[2][5] This coordination directs the delivery of the methylene group to the same face (syn-directing), often overriding steric effects to produce high levels of diastereoselectivity.[2][3][6]
-
Catalyst/Ligand Structure: In transition metal-catalyzed reactions, the size and shape of the ligands surrounding the metal center play a crucial role in dictating the approach of the substrate and the carbene precursor, thereby controlling diastereoselectivity.[7][8] For instance, increasing the steric bulk of the ester group in a rhodium-catalyzed reaction can enhance selectivity for the (E)-cyclopropane.[8]
Q2: How do I choose the right chiral catalyst system for high enantioselectivity?
Achieving high enantioselectivity requires a catalyst that can effectively create a chiral environment around the reactive center. There is no single "best" catalyst; the choice is highly dependent on the substrate and reaction type.
-
For Electron-Rich Olefins (e.g., Styrenes): Rhodium(II) and Copper(I) complexes with chiral ligands (e.g., box, pybox) are well-established and highly effective for reactions with diazoacetates.[3][9][10]
-
For Electron-Deficient Olefins: This is a notorious challenge, as the typical electrophilic metal-carbenes react sluggishly.[9][11][12] Cobalt(II)-porphyrin complexes, which can operate via a radical mechanism, have shown great success in these cases.[9][10] Engineered biocatalysts (carbene transferases) are also emerging as powerful tools for these challenging substrates.[11]
-
For Unactivated Alkenes (Simmons-Smith type): The development of catalytic asymmetric Simmons-Smith reactions has been a significant challenge. Chiral dioxaborolane ligands have been developed for the cyclopropanation of allylic alcohols.[2]
-
For Michael-Initiated Ring Closure (MIRC): Organocatalysis is a dominant approach. Chiral prolinol ethers, thioureas, and squaramides effectively catalyze the cascade reaction between Michael acceptors and nucleophiles, yielding highly enantioenriched cyclopropanes.[13][14][15]
Q3: My reaction is stereospecific but not necessarily enantioselective. What does this mean?
These terms are critical but often confused.
-
Stereospecificity means the stereochemistry of the starting material dictates the stereochemistry of the product.[4] For example, the concerted, "butterfly-type" transition state of the Simmons-Smith reaction ensures that a cis-alkene gives only a cis-cyclopropane.[2][16] This reaction is stereospecific.
-
Stereoselectivity refers to the preference for forming one stereoisomer over another. An enantioselective reaction is one type of stereoselective reaction. If you perform a Simmons-Smith reaction on a cis-alkene without any chiral control, you will get a racemic mixture of the two cis-cyclopropane enantiomers. The reaction is stereospecific (cis goes to cis) but not enantioselective. To make it enantioselective, you must introduce a chiral agent (catalyst, ligand, or auxiliary) that favors the formation of one enantiomer over the other.
Section 2: Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format.
Problem A: Poor Diastereoselectivity
Q: My Simmons-Smith reaction on an acyclic (E)-allylic alcohol is giving a poor syn:anti ratio, even though the literature reports high selectivity. What's wrong?
Causality: The high syn-selectivity in the cyclopropanation of allylic alcohols stems from the coordination of the hydroxyl group to the zinc carbenoid, which directs the methylene transfer.[2][3] A poor ratio suggests this directing effect is being disrupted.
Troubleshooting Steps:
-
Check Reagent Quality: The nature of the zinc carbenoid is critical. The Furukawa modification (Et₂Zn and CH₂I₂) is often more effective than the traditional Zn(Cu) couple for achieving high diastereoselectivity with (E)-disubstituted olefins.[3][17] Ensure your Et₂Zn is not degraded and the CH₂I₂ is fresh and pure.[17]
-
Solvent Effects: The choice of solvent can dramatically impact selectivity. Non-coordinating solvents like pentane or dichloromethane are generally preferred. Using a coordinating solvent like diethyl ether can compete with the hydroxyl group for binding to the zinc center, eroding the directing effect and leading to a mixture of diastereomers.[2]
-
Purity of Starting Material: Ensure your allylic alcohol is free of non-coordinating protecting groups or other impurities that could interfere with the reaction.
-
Temperature Control: While Simmons-Smith reactions are often run at room temperature or with gentle reflux, running the reaction at a lower temperature (e.g., 0 °C) can sometimes enhance selectivity by favoring the more ordered, directed transition state.
Problem B: Low Enantioselectivity (% ee)
Q: My asymmetric cyclopropanation using a transition metal catalyst is resulting in a low enantiomeric excess (% ee). What factors should I investigate?
Causality: Low % ee indicates that the chiral catalyst is not effectively discriminating between the two prochiral faces of the alkene or the two sides of the metal-carbene. This can be due to a poor catalyst-substrate match, suboptimal reaction conditions, or competing non-selective pathways.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low enantioselectivity.
Detailed Explanation:
-
Catalyst/Ligand Choice: The electronic and steric properties of the substrate must be matched with the catalyst. A ligand that works for styrene may fail for a vinyl carbamate.[9][10] Consult literature for precedents with similar substrate classes.
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by reducing molecular motion, leading to a more defined and selective transition state.
-
Reagent Purity: Impurities in the alkene or solvent can sometimes coordinate to the catalyst and inhibit its performance. The purity of the diazo compound is also critical; impurities can lead to side reactions or catalyst deactivation.
-
Diazo Compound Addition: In transition metal-catalyzed reactions, the concentration of the diazo compound should be kept low to prevent dimerization or uncatalyzed background reactions, which are non-selective. Slow addition via a syringe pump is standard practice.[8]
Problem C: Low or No Product Yield
Q: My Simmons-Smith reaction failed completely. What are the most common points of failure?
Causality: The Simmons-Smith reaction is heterogeneous and highly sensitive to the activity of the zinc reagent and the reaction conditions.[17] Failure is almost always traced back to one of these two areas.
Troubleshooting Table: Simmons-Smith Reaction Failure
| Potential Cause | Recommended Solution & Explanation | Reference(s) |
|---|---|---|
| Inactive Zinc-Copper Couple | The activity of the Zn(Cu) couple is the most frequent cause of failure. It must be freshly prepared and properly activated. | [17] |
| Poor Quality Diiodomethane | CH₂I₂ can degrade. Use a freshly opened bottle or distill it before use to remove inhibitors like iodine. | [17] |
| Presence of Moisture or Air | The organozinc carbenoid is extremely sensitive to moisture and air. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a rigorously inert atmosphere (e.g., argon). | [17] |
| Low Substrate Reactivity | Electron-deficient alkenes are poor substrates for the standard Simmons-Smith reaction due to the electrophilic nature of the carbenoid. | [12] |
| Inadequate Stirring | In this heterogeneous reaction, vigorous stirring is essential to maintain contact between the solid Zn(Cu) couple, the liquid CH₂I₂, and the dissolved alkene. |[17] |
Problem D: Catalyst Deactivation/Poisoning
Q: My rhodium-catalyzed reaction with a sulfur-containing substrate is sluggish and stops before completion. I suspect catalyst poisoning. How can I address this?
Causality: Transition metal catalysts, particularly those of rhodium and palladium, are susceptible to poisoning by Lewis basic functional groups, with sulfur compounds being particularly potent inhibitors.[18] The lone pairs on the sulfur atom can coordinate strongly to the metal center, forming a stable, inactive complex and effectively removing the catalyst from the cycle.[18]
Mechanism of Catalyst Poisoning by Thiols
Caption: Deactivation of a Rh(II) catalyst by a sulfur-containing substrate.
Strategies to Mitigate Poisoning:
-
Protecting Groups: If possible, temporarily protect the sulfur-containing functional group (e.g., as a sulfone or thioester) with a group that can be removed after the cyclopropanation.
-
Increase Catalyst Loading: While not ideal, a simple solution is to increase the catalyst loading to compensate for the portion that becomes deactivated. This is often a first-pass approach in medicinal chemistry campaigns.
-
Use a More Robust Catalyst: Some catalyst systems are inherently more tolerant to functional groups. For instance, certain iron-based catalysts have shown good recyclability.[19] While not a direct solution for a rhodium process, exploring alternative metals may be necessary for particularly challenging substrates.
-
Substrate Modification: If the sulfur atom is not critical to the core structure being built, consider redesigning the synthesis to introduce it at a later stage.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of Activated Zinc-Copper Couple
This protocol is critical for reproducible Simmons-Smith reactions.[17]
Materials:
-
Zinc dust (<10 micron, high purity)
-
Copper(I) chloride (CuCl) or Copper(II) acetate (Cu(OAc)₂)
-
Anhydrous diethyl ether
-
Oven-dried glassware and magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add zinc dust (e.g., 5.0 g, 76.5 mmol) to a flame-dried flask containing anhydrous diethyl ether (50 mL).
-
Stir the zinc slurry vigorously.
-
In a single portion, add copper(I) chloride (e.g., 0.75 g, 7.6 mmol). The mixture should turn dark grey or black upon activation. If using Cu(OAc)₂, the blue color will disappear.
-
Gently reflux the mixture with vigorous stirring for 30-60 minutes to ensure complete activation.
-
Allow the activated Zn(Cu) couple to settle, and carefully decant the ether.
-
Wash the couple with fresh anhydrous ether (2 x 20 mL) to remove any residual salts.
-
The activated, black Zn(Cu) couple is now ready for use. Add fresh anhydrous solvent, followed by the alkene and diiodomethane.
Protocol 2: General Procedure for Rh(II)-Catalyzed Asymmetric Cyclopropanation
This is a representative procedure for the reaction of an alkene with a diazoacetate.[8]
Materials:
-
Chiral Rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄)
-
Alkene (e.g., Styrene)
-
Ethyl diazoacetate (EDA)
-
Anhydrous, degassed solvent (e.g., dichloromethane or hexanes)
-
Syringe pump
-
Inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the Rh(II) catalyst (0.1–1.0 mol%).
-
Add the alkene (1.0 equiv) and the anhydrous solvent.
-
In a separate, dry syringe, prepare a solution of ethyl diazoacetate (1.1–1.5 equiv) in the same solvent.
-
Place the syringe on a syringe pump.
-
Begin stirring the catalyst/alkene solution.
-
Slowly add the EDA solution to the reaction mixture via the syringe pump over a period of 4–12 hours. CAUTION: Slow addition is critical to maintain a low concentration of EDA, preventing side reactions and ensuring high selectivity.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours or until TLC/GC-MS analysis shows full consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the cyclopropane derivatives.
References
- 1. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)-Pheox Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 13. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 14. The Chemistry of Cyclopropanes and New Insights into Organocatalyzed Asymmetric Cyclopropanation [ouci.dntb.gov.ua]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. air.unimi.it [air.unimi.it]
Technical Support Center: Synthesis of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of (1R,2R)-cyclopropane-1,2-dicarboxylic acid. This molecule is a critical chiral building block in medicinal chemistry, valued for its ability to introduce conformational rigidity into drug candidates.[1][2] Its synthesis, while well-established, presents several challenges where side reactions can significantly impact yield and purity. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address specific issues encountered during its preparation, focusing on the common two-step pathway: asymmetric cyclopropanation followed by ester hydrolysis.
Part 1: FAQs and Troubleshooting for Asymmetric Cyclopropanation
The most common route to the enantiopure cyclopropane core involves the catalytic asymmetric cyclopropanation of a prochiral alkene, typically a dialkyl fumarate, using a diazoacetate. Chiral transition metal complexes, often based on rhodium or copper, are employed to control the stereochemistry.[3][4]
Q1: I'm observing low diastereoselectivity in my cyclopropanation reaction, with significant formation of the cis-isomer. What is the cause and how can I improve the trans-selectivity?
A1: This is a frequent issue where the thermodynamics and kinetics of the reaction compete. The trans-isomer is generally the thermodynamically more stable product, but the transition state leading to the cis-isomer can be kinetically competitive under certain conditions.
Causality:
-
Catalyst Choice: The ligand architecture around the metal center is the primary determinant of stereoselectivity. Bulky ligands create a chiral pocket that sterically disfavors the transition state leading to the cis-product.[5]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and reactivity. Non-polar, non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred as they interfere less with the catalyst-substrate interaction.
-
Temperature: Lower reaction temperatures generally enhance selectivity by amplifying the small energy differences between the diastereomeric transition states.[5]
Troubleshooting Protocol:
-
Catalyst/Ligand Screening: If using a standard catalyst like Rh₂(OAc)₄, ensure you are using an appropriate chiral ligand. For high trans-selectivity, ligands such as chiral bis(oxazoline) (BOX) or pyridine-bis(oxazoline) (Pybox) with copper or cobalt catalysts have shown success.[6] Chiral ruthenium porphyrin catalysts are also known to yield high trans/cis ratios.[5]
-
Solvent Optimization: Switch from polar or coordinating solvents (e.g., THF, diethyl ether) to non-polar alternatives (e.g., DCM, hexanes, toluene).
-
Temperature Control: Perform the reaction at 0 °C or lower. The rate will decrease, but the diastereomeric ratio (d.r.) should improve.
-
Slow Addition of Diazoacetate: Add the ethyl diazoacetate (EDA) solution dropwise via a syringe pump over several hours. This maintains a low concentration of the reactive carbene intermediate, minimizing side reactions and often improving selectivity.
// Nodes Start [label="Low trans:cis Diastereoselectivity Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Suboptimal Catalyst/Ligand System", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause2 [label="Interfering Solvent Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause3 [label="High Reaction Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution1 [label="Action: Screen bulky chiral ligands\n(e.g., BOX, Pybox, Chiral Porphyrins)", fillcolor="#E6F4EA", fontcolor="#202124"]; Solution2 [label="Action: Switch to non-polar, non-coordinating\nsolvents (DCM, Toluene)", fillcolor="#E6F4EA", fontcolor="#202124"]; Solution3 [label="Action: Reduce temperature to 0 °C or below", fillcolor="#E6F4EA", fontcolor="#202124"]; Outcome [label="Improved trans-Selectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> {Cause1, Cause2, Cause3}; Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; {Solution1, Solution2, Solution3} -> Outcome; } caption [label="Troubleshooting workflow for low diastereoselectivity.", shape=plaintext, fontsize=10];
Q2: My reaction has a low yield, and I've identified carbene dimerization products (diethyl fumarate and maleate) by NMR. How can I suppress this side reaction?
A2: Carbene dimerization is a classic side reaction in catalytic cyclopropanations. It occurs when two metal-carbene intermediates react with each other instead of with the target alkene. This is typically a concentration-dependent issue.
Causality:
-
High Carbene Concentration: If the diazo compound is added too quickly, the concentration of the resulting carbene intermediate can build up to a level where dimerization becomes a significant pathway.
-
Low Alkene Reactivity: If the alkene substrate is sterically hindered or electron-poor, its reaction with the carbene may be slow, allowing more time for dimerization to occur.[6]
Troubleshooting Protocol:
-
Syringe Pump Addition: This is the most critical control parameter. Use a syringe pump to add the diazoacetate solution to the reaction mixture over a period of 4-12 hours. This ensures the carbene is consumed by the alkene as soon as it is formed.
-
Increase Alkene Concentration: Ensure the alkene (dialkyl fumarate) is not the limiting reagent. Using a slight excess (e.g., 1.2-1.5 equivalents relative to the diazo compound) can favor the desired reaction pathway.
-
Check Catalyst Activity: An inactive or poisoned catalyst can fail to generate the carbene efficiently, leading to a complex mixture. Ensure the catalyst is pure and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.
// Nodes Diazo [label="Diazoacetate\n+ Chiral Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Carbene [label="Reactive Chiral\nMetal-Carbene", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkene [label="Dialkyl Fumarate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Desired Cyclopropane\n(High Yield)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer [label="Carbene Dimer\n(Low Yield)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Diazo -> Carbene; Carbene -> Product [label="[Alkene] is high\n[Carbene] is low", color="#34A853"]; Alkene -> Product; Carbene -> Dimer [label="[Alkene] is low\n[Carbene] is high", color="#EA4335"]; Carbene -> Dimer [style=invis]; // for layout } caption [label="Competing reaction pathways for the metal-carbene intermediate.", shape=plaintext, fontsize=10];
Part 2: FAQs and Troubleshooting for Ester Hydrolysis
Once the diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate is synthesized and purified, the final step is saponification to the dicarboxylic acid. While seemingly straightforward, the strained nature of the cyclopropane ring makes it susceptible to side reactions under harsh conditions.[7]
Q3: During the hydrolysis of my diester with KOH/EtOH, I'm observing a complex mixture of products and a low yield of the desired diacid. What is happening?
A3: The primary side reaction during the hydrolysis of cyclopropane-1,2-dicarboxylates is base-mediated ring-opening.[7] The electron-withdrawing carboxylate groups acidify the cyclopropyl protons, and deprotonation can initiate a ring-opening cascade, especially at elevated temperatures.
Causality:
-
Harsh Conditions: Strong bases (like NaOH or KOH) combined with high temperatures and prolonged reaction times can easily lead to the cleavage of the strained three-membered ring.
-
Solvent Choice: Using alcohols like ethanol can sometimes lead to transesterification or other side reactions if conditions are not carefully controlled.
Recommended Hydrolysis Protocol (Minimizing Ring-Opening): A milder, more controlled hydrolysis is recommended to preserve the cyclopropane core.
| Parameter | Recommended Condition | Rationale |
| Base | Lithium Hydroxide (LiOH) | Milder than NaOH/KOH, often providing cleaner reactions. |
| Solvent System | Tetrahydrofuran (THF) / Water | THF ensures solubility of the ester, while water is the reaction medium. |
| Temperature | Room Temperature (20-25 °C) | Avoids the high thermal energy that promotes ring-opening. |
| Monitoring | Thin-Layer Chromatography (TLC) | Allows for tracking the disappearance of the starting diester. |
Step-by-Step Methodology:
-
Dissolution: Dissolve the diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate (1.0 eq) in a 3:1 mixture of THF and deionized water.
-
Base Addition: Add lithium hydroxide monohydrate (2.5 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC (staining with potassium permanganate) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once complete, dilute the mixture with water and wash with a non-polar solvent (e.g., diethyl ether or DCM) to remove any unreacted starting material or non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with cold 1 M HCl.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the this compound.[8][9]
Part 3: General Workflow and Purification
// Nodes Start [label="Start: Diethyl Fumarate + EDA", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Asymmetric Cyclopropanation\n(Chiral Catalyst, 0 °C, Slow Addition)", fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate [label="Crude Diethyl (1R,2R)-cyclopropane-\n1,2-dicarboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Purification\n(Silica Gel Chromatography)", fillcolor="#E8F0FE", fontcolor="#202124"]; PureIntermediate [label="Pure Diester", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Mild Hydrolysis\n(LiOH, THF/H₂O, RT)", fillcolor="#E8F0FE", fontcolor="#202124"]; CrudeAcid [label="Crude Diacid", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="Purification\n(Recrystallization)", fillcolor="#E8F0FE", fontcolor="#202124"]; Final [label="Final Product: (1R,2R)-cyclopropane-\n1,2-dicarboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> PureIntermediate; PureIntermediate -> Step3; Step3 -> CrudeAcid; CrudeAcid -> Step4; Step4 -> Final; } caption [label="Overall experimental workflow from starting materials to final product.", shape=plaintext, fontsize=10];
Q4: How can I best purify the final dicarboxylic acid to remove residual mono-acid or other impurities?
A4: For the final dicarboxylic acid, recrystallization is the most effective method for achieving high purity.
Purification Protocol:
-
Solvent Selection: A common and effective solvent system for recrystallization is hot water or a mixture of ethyl acetate and a non-polar co-solvent like hexanes.
-
Procedure: Dissolve the crude diacid in a minimum amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
This process effectively removes most impurities, including any remaining mono-hydrolyzed product, which has different solubility characteristics.
References
- 1. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric inter- and intramolecular cyclopropanation of alkenes catalyzed by chiral ruthenium porphyrins. Synthesis and crystal structure of a chiral metalloporphyrin carbene complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Enantiomeric Excess of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid
Welcome to the technical support center for the analysis of chiral compounds. This guide provides detailed answers and troubleshooting advice for researchers, scientists, and drug development professionals working on the enantiomeric excess (ee) determination of (1R,2R)-cyclopropane-1,2-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the enantiomeric excess (ee) of this compound?
Determining the enantiomeric excess of this compound requires distinguishing between its two enantiomers. This can be accomplished through several analytical techniques, which are broadly categorized as either direct or indirect methods.
-
Direct Methods: The enantiomers are separated directly in a chiral environment, most commonly using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Indirect Methods: The enantiomers are first reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers.[1] These diastereomers have different physical properties and can be separated using standard, achiral chromatography (HPLC or GC) or distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
The choice of method depends on available equipment, sample purity, and the required sensitivity and accuracy. Due to the high polarity and low volatility of the target diacid, derivatization is often a necessary step for robust and reproducible results, particularly for GC analysis.[3]
A summary of the primary methods is presented below:
| Method | Principle | Requires Derivatization? | Key Considerations |
| Chiral HPLC | Direct separation on a Chiral Stationary Phase (CSP). | Recommended, often necessary. | High polarity of the diacid can be challenging. Method development is key. |
| Chiral GC | Direct separation on a chiral capillary column. | Yes (Esterification is mandatory for volatility). | Provides high resolution. Requires thermal stability of the derivative. |
| Indirect HPLC/GC | Derivatization to diastereomers, separation on an achiral column. | Yes (Forms diastereomers). | Wide applicability; avoids the cost of multiple chiral columns.[1][4] |
| NMR Spectroscopy | Addition of a Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA) causes distinct signals for each enantiomer. | Yes (for CDA) / No (for CSA). | Provides structural information but may have lower sensitivity and accuracy for minor enantiomers compared to chromatography.[2][5] |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. | No. | Can be used for high-throughput screening but may require calibration curves for accurate ee determination.[6] |
Q2: Which Chiral HPLC method is recommended for this compound?
A direct chiral HPLC method after derivatization is the most robust and commonly successful approach for this compound and its analogues. The high polarity of the two carboxylic acid groups makes direct analysis of the underivatized acid challenging, often leading to poor peak shape and strong retention on many stationary phases.[7]
Recommended Approach: Derivatization followed by Chiral HPLC
The most reliable strategy involves converting the dicarboxylic acid into a less polar derivative, such as a dimethyl or dibenzyl ester . This modification significantly improves its chromatographic behavior.
-
Stationary Phases: Polysaccharide-based chiral stationary phases (CSPs) are highly effective. Columns such as Chiralcel® OD and Chiralpak® IA/IB/IC have demonstrated successful separation for derivatives of trans-cyclopropane-1,2-dicarboxylic acid.[8][9][10]
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Mobile Phase: Normal-phase chromatography using a mixture of hexane and an alcohol modifier (e.g., 2-propanol or ethanol) is typically the starting point for method development.[8][10] The ratio is optimized to achieve sufficient resolution (Rs > 1.5) and a reasonable analysis time. Screening different mobile phase modes (normal, reversed, polar organic) can be advantageous to find the optimal separation.[11][12]
Diagram: Principle of Direct vs. Indirect Chiral Separation
Caption: Workflow comparison of direct and indirect chiral separation methods.
Q3: Can I use Gas Chromatography (GC) to determine the ee?
Yes, Gas Chromatography is an excellent technique for this analysis, offering high resolution, but it mandates derivatization to increase the volatility and thermal stability of the analyte.[3][4] The free dicarboxylic acid will not pass through a GC system.
There are two main GC strategies:
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Achiral Derivatization + Chiral Column: This is the most common GC approach.
-
Step 1 (Esterification): Convert the dicarboxylic acid to a simple ester (e.g., dimethyl ester) using a reagent like diazomethane or methanolic HCl.
-
Step 2 (Analysis): Inject the resulting di-ester mixture onto a chiral GC column, such as one with a cyclodextrin-based stationary phase (e.g., RTBetaDEXse), for separation.[8]
-
-
Chiral Derivatization + Achiral Column:
-
Step 1 (Derivatization): React the dicarboxylic acid with an enantiomerically pure chiral alcohol (e.g., (R)-(-)-2-Butanol) to form diastereomeric esters.[2]
-
Step 2 (Analysis): Separate these diastereomers on a standard, non-chiral GC column (e.g., DB-5 or HP-1). The relative peak areas correspond to the enantiomeric ratio.[4]
-
Q4: Is NMR spectroscopy a viable option?
-
Using Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the dicarboxylic acid. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer, leading to a slight difference in their chemical environments. This can result in the splitting of a key proton signal (e.g., the cyclopropyl protons) into two separate signals, one for each enantiomer.[5][13] The ee is calculated from the integration of these two signals.
-
Using Chiral Derivatizing Agents (CDAs): The dicarboxylic acid is covalently reacted with a CDA, such as Mosher's acid chloride or an enantiopure amine, to form stable diastereomers.[2] These diastereomers will have distinct NMR spectra. For carboxylic acids, using a phosphorus-based CDA allows for analysis by ³¹P NMR, which offers a wide chemical shift range and simple spectra, often leading to excellent signal separation.[14]
Q5: My compound is very polar. How does this affect my analysis?
The high polarity of this compound, due to its two carboxyl groups, is the primary technical challenge.
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Chromatography: In normal-phase HPLC, high polarity causes very strong interactions with the silica-based stationary phase, leading to long retention times and severe peak tailing. In reversed-phase HPLC, it can result in poor retention ("void volume elution") on standard C18 columns.[15] This is why derivatization to an ester is highly recommended to mask the polar groups.
-
Sample Preparation: The compound's polarity dictates solvent choice. It is generally soluble in polar protic solvents like water and methanol but may have poor solubility in common HPLC normal-phase eluents (like hexane) or GC solvents.[7] When preparing samples for analysis, ensure the sample solvent is miscible with the mobile phase to prevent sample precipitation upon injection, which can block column frits and increase backpressure.[16]
Experimental Protocol: Indirect ee Determination via HPLC
This protocol describes the derivatization of the diacid to its dimethyl ester, followed by analysis on a chiral stationary phase. This is a robust and widely applicable method.
Diagram: Workflow for HPLC-based ee Determination
Caption: Step-by-step experimental workflow for ee determination.
Step 1: Derivatization to Dimethyl Ester
Causality: Esterification masks the polar carboxylic acid groups, improving solubility in common mobile phases and ensuring good chromatographic peak shape. Trimethylsilyldiazomethane is a safe and effective alternative to diazomethane.
-
Accurately weigh ~5 mg of the cyclopropane-1,2-dicarboxylic acid sample into a 4 mL vial.
-
Dissolve the sample in 1 mL of a solvent mixture, such as Toluene/Methanol (4:1 v/v).
-
While stirring, add 2.0 M trimethylsilyldiazomethane in hexanes dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.
-
Continue stirring for 30 minutes at room temperature.
-
Quench the reaction by adding a few drops of acetic acid until the yellow color disappears.
-
Remove the solvent under a gentle stream of nitrogen or using a rotary evaporator.
Step 2: Sample Preparation for HPLC
-
Re-dissolve the dried residue (the dimethyl ester) in a known volume (e.g., 1.0 mL) of the HPLC mobile phase (e.g., Hexane/2-Propanol 90:10).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Step 3: Chiral HPLC Analysis
Causality: A polysaccharide-based chiral stationary phase provides the necessary stereospecific interactions (e.g., hydrogen bonding, dipole-dipole) to resolve the enantiomers.[10]
-
Instrument: HPLC system with UV detector.
-
Column: Chiralpak® IA or Chiralcel® OD-H (or equivalent).
-
Mobile Phase: Hexane/2-Propanol (90:10 v/v). This is a starting point and should be optimized.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Step 4: Data Analysis
-
Integrate the peak areas for the two separated enantiomers (Area₁ and Area₂).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No separation of enantiomers (one peak) | 1. Incorrect chiral column choice.2. Mobile phase composition is not optimal. | 1. Screen different chiral columns (e.g., amylose vs. cellulose-based).[11]2. Vary the hexane/alcohol ratio. Try a different alcohol (e.g., ethanol).3. Consider a different derivatization (e.g., dibenzyl ester) which may interact more strongly with the CSP. |
| Poor resolution (Rs < 1.5) | 1. Mobile phase is too strong (eluting too fast).2. Flow rate is too high.3. Column temperature is too high. | 1. Decrease the percentage of alcohol in the mobile phase (e.g., from 10% to 5%).2. Reduce the flow rate (e.g., from 0.8 to 0.5 mL/min).3. Lower the column temperature (e.g., to 15 °C) to enhance chiral recognition. |
| High backpressure | 1. Sample precipitation at the column inlet.2. Blocked column frit or guard column. | 1. Ensure the sample is fully dissolved in the mobile phase.[16]2. Filter all samples and mobile phases.3. Reverse-flush the column (for immobilised columns only, check manual).[16] Replace the guard column if used. |
| Peak tailing | 1. Incomplete derivatization (residual free acid).2. Secondary interactions with the column. | 1. Ensure the derivatization reaction goes to completion. Use a slight excess of reagent.2. Add a small amount of an acid modifier (e.g., 0.1% Trifluoroacetic Acid - TFA) to the mobile phase (for reversed-phase modes). |
| Irreproducible retention times | 1. Column has not reached equilibrium.2. "Memory effects" from previous analyses, especially with additives.[17]3. Mobile phase composition is inconsistent. | 1. Flush the column with the mobile phase for at least 10-15 column volumes before the first injection.2. Dedicate a column to a specific method or perform a rigorous washing protocol between methods.[16]3. Prepare fresh mobile phase daily and ensure it is well-mixed. |
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. chromtech.com [chromtech.com]
- 5. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. chiraltech.com [chiraltech.com]
- 17. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: (1R,2R)-cyclopropane-1,2-dicarboxylic acid
Welcome to the technical support center for (1R,2R)-cyclopropane-1,2-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and storage of this chiral building block. The unique strained ring system of cyclopropane derivatives imparts specific reactivity, making proper handling crucial for experimental success and the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and stability of this compound.
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dry, and well-ventilated place.[1][2] The recommended storage temperature is typically between 2-8°C.[3][4][5] It is crucial to keep the container tightly sealed to prevent moisture absorption, as the compound can be hygroscopic.[2] Storing it away from incompatible materials, such as strong oxidizing agents and strong bases, is also essential to prevent degradation.[6]
Q2: How should I handle the compound during routine laboratory use?
A2: When handling this compound, it is important to avoid all personal contact, including inhalation of dust.[2] Use in a well-ventilated area or under a chemical fume hood is strongly recommended.[2][6] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][7] Avoid creating dust, and if any spills occur, they should be cleaned up promptly using dry methods.[2] After handling, wash your hands thoroughly.[2]
Q3: Is this compound stable in common organic solvents?
A3: this compound is soluble in water and methanol.[4][5] While generally stable in many common organic solvents, its stability can be influenced by the solvent's purity, the presence of contaminants (especially water), and the storage temperature. For reactions, it is always best to use freshly prepared solutions. If storage of a solution is necessary, it should be for a short duration at a low temperature (2-8°C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation.
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathways for dicarboxylic acids like this compound include decarboxylation at elevated temperatures and reactions with incompatible materials. The strained cyclopropane ring can also be susceptible to ring-opening reactions under harsh conditions (e.g., strong acids, bases, or catalytic hydrogenation), although it is generally stable under standard laboratory conditions. Thermal decomposition can lead to the release of irritating gases and vapors.[6]
Q5: How can I assess the purity and detect degradation of my this compound sample?
A5: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC), often with a purity of ≥98% being standard for many applications.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a powerful tool for structural confirmation and detection of impurities. Degradation can be monitored by the appearance of new peaks in the chromatogram or spectrum. For chiral purity, chiral HPLC is the method of choice.
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the use of this compound in your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent reaction yields or unexpected side products. | 1. Degraded starting material: The compound may have degraded due to improper storage (exposure to moisture, heat, or incompatible substances). 2. Incorrect stoichiometry: The actual concentration of the compound may be lower than calculated if it has absorbed water. | 1. Verify Purity: Re-analyze the starting material using HPLC or NMR to confirm its purity and integrity. 2. Dry the Compound: If hygroscopicity is suspected, dry the compound under vacuum before use. 3. Use a Fresh Batch: If degradation is confirmed, use a fresh, unopened batch of the compound. |
| Poor solubility in a non-polar organic solvent. | Inherent Polarity: As a dicarboxylic acid, the compound is highly polar and has limited solubility in non-polar solvents. | 1. Solvent Selection: Choose a more polar solvent or a solvent mixture. 2. Esterification: For reactions requiring non-polar conditions, consider converting the dicarboxylic acid to its corresponding diester (e.g., dimethyl or diethyl ester), which will be significantly more soluble in non-polar solvents. |
| Loss of stereochemical integrity during a reaction. | Harsh Reaction Conditions: The stereocenters of the cyclopropane ring can be susceptible to epimerization under strongly basic or acidic conditions, or at high temperatures. | 1. Milder Conditions: Employ milder reaction conditions (lower temperature, less aggressive reagents). 2. Protecting Groups: Consider protecting the carboxylic acid groups to prevent unwanted side reactions at the acidic protons. 3. Chiral Analysis: Monitor the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product throughout the reaction using chiral HPLC. |
Section 3: Experimental Protocols
Protocol 1: Stability Assessment of this compound under Accelerated Conditions
This protocol is designed to evaluate the stability of the compound under elevated temperature and humidity.
Materials:
-
This compound
-
HPLC-grade water and acetonitrile
-
Formic acid (for mobile phase)
-
Environmental chamber
-
HPLC system with a C18 column
-
Analytical balance
-
Vials
Procedure:
-
Initial Analysis (T=0):
-
Accurately weigh a sample of the compound and prepare a stock solution in a suitable solvent (e.g., water:acetonitrile 50:50).
-
Perform an initial HPLC analysis to determine the initial purity. This will serve as the baseline.
-
-
Sample Preparation for Stress Conditions:
-
Weigh several samples of the compound into separate vials.
-
Place the vials in an environmental chamber set to the desired stress conditions (e.g., 40°C/75% relative humidity).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a vial from the chamber.
-
Prepare a solution from the stressed sample at the same concentration as the T=0 sample.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the purity of the stressed samples to the initial purity.
-
Calculate the percentage of degradation over time.
-
Identify any major degradation products by their retention times.
-
Caption: Workflow for accelerated stability testing of this compound.
Section 4: Visualization of Key Concepts
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound under harsh conditions. It is important to note that these are potential pathways and their occurrence depends on the specific experimental conditions.
Caption: Potential degradation pathways of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. nbinno.com [nbinno.com]
- 5. cis-1,2-Cyclopropane dicarboxylic acid | 696-74-2 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Cyclopropanation
Welcome to the Technical Support Center for Asymmetric Cyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high enantioselectivity in their cyclopropanation reactions. Asymmetric cyclopropanation is a powerful tool for creating stereochemically complex molecules, but its success is highly dependent on a nuanced interplay of various experimental factors.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to move beyond simple procedural lists and delve into the underlying chemical principles governing enantioselectivity, empowering you to diagnose and resolve issues effectively.
Troubleshooting Guide: Diagnosing and Solving Low Enantioselectivity
Low enantiomeric excess (ee) is a common and frustrating issue in asymmetric cyclopropanation. The root cause can often be traced back to one or more key areas: the catalyst system, the reagents and substrates, or the reaction conditions. This guide will walk you through a systematic approach to identifying and rectifying the problem.
Issue 1: Suboptimal Catalyst Performance or Deactivation
Q: My reaction is proceeding to completion, but the enantioselectivity is significantly lower than expected based on literature precedents. What could be wrong with my catalyst system?
A: This is a classic symptom of a compromised catalyst system. The chiral ligand and the metal precursor are the heart of asymmetric induction, and any issues here will directly impact your ee. Here’s a breakdown of potential causes and solutions:
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Cause 1: Incorrect Ligand or Catalyst Choice. The "no free lunch" principle applies strongly here; a catalyst system that is highly effective for one class of substrates may be suboptimal for another.[1] The steric and electronic properties of both the substrate and the catalyst must be well-matched.
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Solution: Ligand Screening. The most critical factor is often the choice of the chiral ligand.[1] It is highly recommended to screen a library of ligands with varying steric and electronic properties to identify the optimal one for your specific substrate and carbene precursor.[1] For instance, with dirhodium(II) catalysts, ligands like those in the MEPY or MEOX families have shown high enantioselectivity in intramolecular cyclopropanations.[2]
-
-
Cause 2: Catalyst Deactivation or Inhibition. Many catalysts used in asymmetric cyclopropanation are sensitive to air, moisture, and impurities.[1]
-
Solution: Rigorous Inert Atmosphere Techniques. Ensure all glassware is thoroughly oven-dried or flame-dried before use. The reaction should be conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen).[1] Degas all solvents prior to use.
-
Solution: Reagent and Solvent Purification. Impurities in your starting materials or solvents can act as catalyst poisons. This is particularly crucial for sensitive catalysts. Refer to the "Key Experimental Protocols" section for detailed purification procedures.
-
-
Cause 3: Incorrect Catalyst Loading. While seemingly straightforward, the catalyst loading can sometimes influence enantioselectivity. At very low loadings, a non-selective background reaction may become competitive, leading to a decrease in the overall ee.[1]
-
Solution: Optimize Catalyst Loading. Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%) to determine the optimal concentration for your reaction. In some systems, such as those using titanium-TADDOLate catalysts, enantiomeric ratios have been shown to be optimal within a specific loading range.[3]
-
Decision Tree for Catalyst-Related Issues
Caption: A troubleshooting workflow for catalyst-related issues.
Issue 2: Problems with Reagents and Substrates
Q: I've confirmed my catalyst system is active and handled correctly, but my ee is still poor. Could my starting materials be the problem?
A: Absolutely. The purity and nature of your alkene and carbene precursor are just as critical as the catalyst itself.
-
Cause 1: Impurities in the Alkene Substrate. Even small amounts of impurities can have a detrimental effect. For example, trace amounts of water or protic impurities can react with and deactivate the catalyst. Other olefinic impurities can compete in the reaction, leading to a mixture of products with varying enantioselectivities.
-
Solution: Substrate Purification. Purify your alkene substrate immediately before use, for example, by distillation or flash chromatography. Ensure the purified substrate is stored under an inert atmosphere.
-
-
Cause 2: Issues with the Diazo Compound (Carbene Precursor). Diazo compounds, common carbene precursors, can be unstable and their purity can vary.[4] The presence of impurities from their synthesis can inhibit the catalyst.
-
Solution: Freshly Prepare or Purify the Diazo Compound. Whenever possible, use freshly prepared diazo compounds. If using a commercial source, consider purification according to established procedures. For instance, phenyliodonium ylides can be a safer and more convenient alternative to some diazo compounds.[5]
-
-
Cause 3: Substrate-Catalyst Mismatch. The electronic and steric properties of your alkene can significantly influence enantioselectivity. Electron-donating groups on an aromatic ring of a styrene derivative, for example, can sometimes lead to lower enantiomeric excess compared to electron-withdrawing groups.[2]
-
Solution: Re-evaluate Catalyst Choice. If substrate modification is not an option, you may need to revisit ligand screening to find a better electronic and steric match for your specific substrate.
-
Issue 3: Suboptimal Reaction Conditions
Q: My catalyst and reagents are pristine, but the enantioselectivity is inconsistent or lower than desired. How can I optimize the reaction conditions?
A: Reaction parameters such as temperature, solvent, and concentration can have a profound impact on the transition state of the enantioselective step, thereby affecting the ee.
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Cause 1: Incorrect Reaction Temperature. Temperature can have a significant, and sometimes non-intuitive, effect on enantioselectivity.[6] Generally, lower temperatures are favored as they can enhance selectivity by increasing the energy difference between the diastereomeric transition states. However, this is not a universal rule, and the optimal temperature must be determined empirically.
-
Solution: Temperature Screening. Perform the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) to identify the optimum. It is crucial to maintain a consistent temperature throughout the reaction.
-
-
Cause 2: Inappropriate Solvent Choice. The polarity and coordinating ability of the solvent can dramatically influence the catalyst's conformation and, consequently, the enantioselectivity.[1][7] In some cases, more polar solvents can lead to lower enantioselectivity.[1] For Simmons-Smith type reactions, non-complexing solvents are often preferred.[2]
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Solution: Solvent Screening. Screen a range of anhydrous solvents with varying polarities (e.g., hexane, toluene, dichloromethane, THF, diethyl ether). The effect can be dramatic; for example, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to significantly enhance or even reverse enantioselectivity in certain dirhodium-catalyzed cyclopropanations.[8]
-
| Solvent | Dielectric Constant (approx.) | Typical Effect on Enantioselectivity |
| Hexane | 1.9 | Often good for non-polar substrates |
| Toluene | 2.4 | Common choice, good for many systems |
| Dichloromethane (DCM) | 9.1 | Widely used, but polarity can sometimes be detrimental |
| Tetrahydrofuran (THF) | 7.6 | Coordinating solvent, can impact catalyst activity |
| Diethyl Ether | 4.3 | Common for Simmons-Smith type reactions |
| HFIP | 16.7 | Can have a dramatic, system-dependent effect |
-
Cause 3: Rate of Addition. For reactions involving the slow addition of one reagent (e.g., the diazo compound), the rate of addition can be critical. A rapid addition can lead to a high local concentration of the reagent, which may promote side reactions or a non-selective background reaction.
-
Solution: Optimize Addition Rate. Use a syringe pump for the slow and controlled addition of the limiting reagent. Experiment with different addition times to find the optimal rate that maximizes enantioselectivity.
-
Workflow for Optimizing Reaction Conditions
Caption: A workflow for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving high enantioselectivity in asymmetric cyclopropanation?
A1: The three most critical factors are:
-
The Chiral Ligand/Catalyst: The structure of the chiral ligand is paramount as it creates the chiral environment where the stereochemistry of the product is determined.[1]
-
Reagent and Solvent Purity: The presence of inhibitors like water, oxygen, or other impurities can severely diminish catalyst activity and selectivity.[1]
-
Reaction Conditions: Temperature and solvent polarity can significantly influence the geometry and reactivity of the active catalyst, directly impacting the enantiomeric outcome.[1]
Q2: My rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA) is giving a low yield and low ee. What should I check first?
A2: For rhodium-catalyzed reactions with EDA, a common issue is the decomposition of EDA. Ensure that the EDA is freshly prepared or purified. Also, the choice of rhodium catalyst is important; while dirhodium(II) tetraacetate (Rh₂(OAc)₄) is common, chiral variants are necessary for asymmetry.[1] Slow addition of the EDA solution over several hours is often crucial to maintain a low concentration and suppress side reactions like dimerization.[1]
Q3: Can steric hindrance in my alkene substrate affect enantioselectivity?
A3: Yes, significantly. The Simmons-Smith reaction, for instance, is known to be sensitive to steric effects.[9] More generally, the steric bulk of both the alkene and the carbene precursor influences how the alkene approaches the metal-carbene intermediate, which is a key factor in determining facial selectivity.[1] Highly hindered substrates may require a catalyst with a more open coordination sphere to achieve high enantioselectivity.
Q4: I am observing a reversal in the major enantiomer produced compared to the literature. What could cause this?
A4: A reversal of enantioselectivity is a fascinating phenomenon that can be triggered by several factors. A change in solvent can sometimes cause this, as demonstrated in some dirhodium-catalyzed systems where switching to HFIP reversed the asymmetric induction.[8] It can also be indicative of a change in the reaction mechanism or the active catalytic species. A thorough re-examination of all reaction parameters, including the specific batch of catalyst and ligand, is warranted.
Q5: How important is the order of addition of reagents?
A5: The order of addition can be critical. For some catalytic systems, pre-formation of the active catalyst by stirring the metal precursor and the chiral ligand together for a period before adding the substrates is essential for achieving high enantioselectivity. For example, in certain zinc-catalyzed cyclopropanations, the independent preformation of the ethylzinc alkoxide and bis(iodomethyl)zinc was found to be crucial for high selectivity.[2] Always consult the specific literature procedure for your chosen catalytic system.
Key Experimental Protocols
Protocol 1: General Procedure for Solvent Purification and Degassing
-
Purification: Solvents should be purified using an appropriate drying agent and distilled under an inert atmosphere. For example, dichloromethane can be distilled from calcium hydride, and ethereal solvents like THF and diethyl ether can be distilled from sodium/benzophenone ketyl.
-
Degassing: To remove dissolved oxygen, the purified solvent should be subjected to several "freeze-pump-thaw" cycles.
-
Freeze the solvent using a liquid nitrogen bath.
-
Evacuate the flask under high vacuum.
-
Close the flask to the vacuum and allow the solvent to thaw.
-
Repeat this cycle at least three times.
-
-
Storage: Store the purified and degassed solvent over molecular sieves (ensure they are activated by heating under vacuum) in a sealed flask under a positive pressure of argon or nitrogen.
Protocol 2: Catalyst Pre-formation and Activation (General Guideline)
This is a general example; always refer to the specific literature for your catalyst system.
-
To a flame-dried Schlenk flask under a positive pressure of argon, add the metal precursor (e.g., [Rh(OAc)₂]₂) and the chiral ligand in the specified stoichiometric ratio.
-
Add the required volume of anhydrous, degassed solvent via cannula or a gas-tight syringe.
-
Stir the mixture at the recommended temperature (often room temperature) for the specified time (e.g., 30 minutes to several hours) to allow for complete ligand exchange and formation of the active chiral catalyst.
-
The catalyst solution is now ready for the addition of the substrate and other reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclopropane synthesis [organic-chemistry.org]
- 6. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Removal in (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,2R)-cyclopropane-1,2-dicarboxylic acid, a key chiral building block in pharmaceuticals. A critical, yet often challenging, step in this synthesis is the complete removal of the transition metal catalyst used for the cyclopropanation.
This document provides in-depth, experience-based troubleshooting advice and detailed protocols to help you achieve the required levels of purity for your active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the asymmetric synthesis of this compound and its precursors?
A1: The synthesis typically involves the catalytic cyclopropanation of a maleic acid derivative using a diazoacetate. The most prevalent catalysts are homogeneous transition metal complexes known for their efficiency and stereoselectivity. These include:
-
Rhodium(II) Carboxylates: Dirhodium tetraacetate (Rh₂(OAc)₄) and its chiral derivatives are workhorse catalysts for these transformations.[1][2][3] Chiral rhodium catalysts, often featuring prolinate or other specialized ligands, are employed to induce the desired (1R,2R) stereochemistry.[2][3]
-
Copper(I) and Copper(II) Complexes: Copper complexes, particularly those with chiral bis(oxazoline) (BOX) or Schiff base ligands, are also widely used.[4][5] They offer a more economical alternative to rhodium, though they may present different removal challenges.[5]
-
Cobalt(II) Porphyrins: Advanced methods may utilize cobalt-based metalloradical catalysis, which can offer unique reactivity and selectivity profiles.[6]
The choice of catalyst profoundly impacts the subsequent purification strategy, as each metal has a distinct coordination chemistry and affinity for different removal agents.
Q2: Why is complete catalyst removal so critical, especially in a pharmaceutical context?
A2: For APIs, residual metal catalysts are considered elemental impurities and are strictly regulated by international guidelines. The primary reason for their removal is patient safety, as many transition metals have known toxicological effects.[7]
The ICH Q3D Guideline for Elemental Impurities is the authoritative standard that sets Permitted Daily Exposure (PDE) limits for various metals.[8][9][10] For example, rhodium is a Class 2B element, and its presence must be assessed and controlled to meet stringent limits, often in the low parts-per-million (ppm) range.[11][12] Failure to meet these standards will prevent regulatory approval of the drug product.[13] Beyond safety, residual metals can also compromise the stability and efficacy of the final API.
Q3: What are the general strategies for removing homogeneous metal catalysts from the reaction mixture?
A3: Broadly, the strategies fall into three categories:
-
Precipitation & Crystallization: This is often the first line of defense. If the desired product can be crystallized, the catalyst may remain in the mother liquor. However, the dicarboxylic acid functionality of the target molecule can sometimes chelate the metal, causing it to co-precipitate.
-
Adsorption/Scavenging: This is the most common and effective method. The crude product solution is passed through or stirred with a solid-supported material that selectively binds the metal.[14] Options include:
-
Activated Carbon: A cost-effective but often non-selective option that can lead to product loss.
-
Silica Gel/Alumina: Can be effective, especially for polar metal complexes, but may require large quantities.[15][16]
-
Metal Scavenger Resins: These are the preferred method in the pharmaceutical industry.[7][17] They consist of a solid support (silica or polymer) functionalized with ligands that have a high affinity for specific metals (e.g., thiols for rhodium, amines/iminodiacetic acid for copper).[7][18]
-
-
Extraction: Liquid-liquid extraction can be used if the catalyst and product have significantly different solubilities or can be made so through pH adjustment. For instance, converting the dicarboxylic acid to its salt form with a base can move it into an aqueous layer, potentially leaving the catalyst behind in the organic phase.[15]
Troubleshooting Guide: Catalyst-Specific Issues
This section addresses specific problems you may encounter based on the type of catalyst used.
Guide 1: Issues with Rhodium-Based Catalysts
Problem: My final product, after initial workup and crystallization, shows residual rhodium levels of >50 ppm by ICP-MS analysis, far exceeding the <10 ppm target.
This is a common issue stemming from the high stability and solubility of rhodium complexes. The dicarboxylate product itself can act as a ligand, keeping the rhodium in solution.
Caption: Troubleshooting logic for high rhodium contamination.
Principle: Rhodium, being a soft metal, has a high affinity for soft ligands like thiols. A silica-based scavenger with thiol functional groups will selectively chelate the rhodium, allowing for its removal by simple filtration.[18]
Materials:
-
Crude this compound derivative solution in an organic solvent (e.g., Ethyl Acetate, DCM).
-
Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).
-
Inert atmosphere (Nitrogen or Argon).
-
Stir plate and vessel.
-
Filter funnel and appropriate filter paper (e.g., 0.45 µm PTFE).
Procedure:
-
Quantify the Problem: Submit a sample of your crude solution for ICP-MS analysis to get a baseline rhodium concentration (ppm).
-
Select the Scavenger: Choose a thiol-based scavenger. These are highly effective for precious metals like Rhodium and Palladium.[12]
-
Calculate Scavenger Amount: Based on the manufacturer's data for binding capacity, calculate the required amount of scavenger. A common starting point is to use 5-10 molar equivalents of scavenger functional groups relative to the initial moles of rhodium catalyst.
-
Scavenging Step: In an inert atmosphere, add the calculated amount of scavenger resin to the solution of your crude product.
-
Stir: Stir the mixture at room temperature for 4-16 hours. The optimal time should be determined experimentally. For stubborn cases, gentle heating (e.g., 40 °C) can increase the scavenging rate, but check for product stability first.
-
Filter: Filter the mixture to remove the resin. Wash the collected resin "cake" with a small amount of fresh solvent to recover any adsorbed product.
-
Verify: Submit a sample of the filtrate for a final ICP-MS analysis to confirm that the rhodium levels are within the acceptable range (<10 ppm).
-
Proceed: Once purity is confirmed, proceed with final crystallization or downstream processing.
Guide 2: Issues with Copper-Based Catalysts
Problem: My isolated white, crystalline product has a distinct blue or green tint, indicating copper contamination. Standard aqueous washes are ineffective.
This issue arises because the dicarboxylate product is an excellent chelator for Copper(II) ions. If any Cu(I) from the catalyst is oxidized to Cu(II) during workup, it can form a stable, colored complex with the product that is difficult to break.
| Method | Key Principle | Typical Efficiency (Final ppm) | Product Yield Loss | Pros | Cons |
| Aqueous Wash (H₂O) | Partitioning | >100 ppm | Low | Simple, cheap | Ineffective for chelated Cu(II) |
| Aqueous Wash (NH₄OH) | Complexation | 20-50 ppm | Medium | Forms soluble [Cu(NH₃)₄]²⁺ complex[16] | Can cause pH-related side reactions |
| Aqueous Wash (EDTA) | Chelation | <10 ppm | Low | Highly effective, strong chelator | EDTA can be difficult to remove later |
| Scavenger Resin (IDA) | Chelation | <5 ppm | Very Low | Highly selective and efficient[7] | Higher initial cost |
Principle: This protocol uses a mild acid to protonate the dicarboxylate product, reducing its ability to chelate copper. A strong chelating agent like EDTA is then used in the aqueous phase to capture the released copper ions.
Materials:
-
Crude product solution in an organic solvent (e.g., Ethyl Acetate).
-
Dilute aqueous solution of a non-coordinating acid (e.g., 0.1 M H₂SO₄).
-
Aqueous solution of Ethylenediaminetetraacetic acid (EDTA) disodium salt (e.g., 5% w/v).
-
Separatory funnel.
Procedure:
-
Dissolve: Ensure your crude product is fully dissolved in a water-immiscible organic solvent like ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with the dilute acid solution. This protonates the carboxylate groups, disrupting the copper-product complex. Check the pH of the aqueous layer to ensure it is acidic (pH 3-4). Separate the layers.
-
Chelating Wash: Wash the organic layer with the EDTA solution. The EDTA will sequester the free copper ions into the aqueous phase. Agitate gently for 5-10 minutes.
-
Repeat: Repeat the EDTA wash if the aqueous layer is still colored blue.
-
Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual EDTA and water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to recover the purified product.
-
Verify: Confirm the absence of color and submit a sample for ICP-MS analysis to ensure copper levels are below the target limit.
Caption: Step-by-step workflow for copper removal using chelation.
References
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclopropanation reactions catalysed by copper(II)-exchanged clays and zeolites. Influence of the catalyst on the selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 12. sopachem.com [sopachem.com]
- 13. Elemental Impurities: ICH Q3D [the-force.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid by HPLC
Introduction: The Critical Role of Enantiomeric Purity in Drug Development
(1R,2R)-cyclopropane-1,2-dicarboxylic acid is a conformationally constrained building block increasingly utilized in medicinal chemistry to impart unique three-dimensional structures to novel therapeutic agents. Its rigid cyclopropane scaffold can enhance metabolic stability and binding affinity to biological targets. As with any chiral molecule destined for pharmaceutical use, the stereochemical purity of this compound is a critical quality attribute. The presence of its enantiomer, (1S,2S)-cyclopropane-1,2-dicarboxylic acid, or diastereomeric impurities such as the cis-isomers, can lead to altered pharmacological activity, reduced efficacy, or even undesirable toxicological effects.[1] Therefore, robust and reliable analytical methods for the determination of its enantiomeric and chemical purity are paramount for ensuring drug safety and efficacy.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will delve into the rationale behind method development, present a detailed experimental protocol for a recommended chiral HPLC method, and compare its performance with alternative analytical techniques.
The Challenge of Chiral Separation: Why HPLC is the Gold Standard
The separation of enantiomers presents a significant analytical challenge due to their identical physical and chemical properties in an achiral environment.[2] Chiral HPLC has emerged as the preferred technique for enantiomeric purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[3][4] The core principle of chiral HPLC lies in the use of a Chiral Stationary Phase (CSP). These specialized columns contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and, consequently, their separation.
For a dicarboxylic acid like our target molecule, the selection of an appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad applicability.[4]
Comparative Analysis of HPLC Methodologies
The successful separation of this compound from its stereoisomers hinges on the selection of the appropriate chiral stationary phase and mobile phase conditions. Based on literature precedents for similar cyclopropane derivatives, polysaccharide-based chiral columns are highly effective.
Recommended HPLC Method: Chiral Stationary Phase Approach
A direct chiral HPLC method is the most efficient approach for determining the enantiomeric purity of this compound. This method avoids the need for derivatization, which can introduce additional steps and potential sources of error.
Table 1: Comparison of Chiral Stationary Phases for the Analysis of Cyclopropane Dicarboxylic Acid Derivatives
| Chiral Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Chiralcel® OD | n-Hexane / 2-Propanol / Trifluoroacetic Acid | Excellent resolution for many cyclopropane derivatives.[5] | May require optimization of the mobile phase composition for the specific diacid. |
| Chiralpak® IA/IB/IC | n-Hexane / 2-Propanol / Trifluoroacetic Acid | Broad enantioselectivity for a wide range of compounds. | Can be more expensive than other CSPs. |
| Crown Ether-based CSPs | Aqueous buffers | Effective for compounds with primary amine groups, but not ideal for dicarboxylic acids. | Limited applicability for this specific analyte. |
Based on this comparison, a method utilizing a Chiralcel® OD column is recommended as a starting point for the analysis of this compound. The trifluoroacetic acid in the mobile phase is crucial for suppressing the ionization of the carboxylic acid groups, leading to better peak shape and retention.
Workflow for HPLC Method Development
The development of a robust HPLC method follows a logical progression to ensure optimal separation and accurate quantification.
Caption: Logical workflow for HPLC method development and validation.
Detailed Experimental Protocol: Chiral HPLC Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiralcel® OD-H column (250 x 4.6 mm, 5 µm) or equivalent
-
HPLC grade n-Hexane
-
HPLC grade 2-Propanol (IPA)
-
Trifluoroacetic Acid (TFA)
-
This compound reference standard
-
(1S,2S)-cyclopropane-1,2-dicarboxylic acid reference standard (or racemic mixture)
-
cis-cyclopropane-1,2-dicarboxylic acid reference standard
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a resolution solution containing the (1R,2R)-isomer, the (1S,2S)-isomer, and the cis-isomer to verify the specificity of the method.
4. Method Validation:
The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3]
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by achieving baseline resolution between the (1R,2R)-isomer, its enantiomer, and the cis-isomer.
-
Linearity: A linear relationship between the concentration of the impurity and the detector response should be established. This is typically assessed over a range from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.
-
Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. This can be determined by spike/recovery studies where known amounts of the impurities are added to the sample.
-
Precision: The precision of the method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 2: Typical Acceptance Criteria for HPLC Method Validation
| Validation Parameter | Acceptance Criteria |
| Specificity | Baseline resolution (Rs > 1.5) between all stereoisomers. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Robustness | No significant change in results with minor variations in method parameters. |
Potential Impurities in this compound
A thorough understanding of the synthetic route is essential for identifying potential impurities. The synthesis of this compound often involves the cyclopropanation of a maleate or fumarate derivative, followed by hydrolysis.
Caption: Potential impurities in the synthesis of the target compound.
The primary impurities to monitor are:
-
(1S,2S)-cyclopropane-1,2-dicarboxylic acid (Enantiomer): The opposite enantiomer, which is the most critical impurity to control.
-
cis-cyclopropane-1,2-dicarboxylic acid (Diastereomer): The diastereomeric impurity that can arise from the cyclopropanation reaction.
-
Unreacted Starting Materials: Such as the corresponding dialkyl maleate or fumarate.
-
By-products: From side reactions of the cyclopropanating agent.
Alternative Analytical Techniques: A Comparative Overview
While chiral HPLC is the predominant method, other techniques can also be employed for the analysis of chiral dicarboxylic acids.
Table 3: Comparison of Analytical Techniques for Chiral Purity Analysis
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High resolution, high sensitivity, well-established, suitable for quantification. | Requires specialized and often expensive chiral columns. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.[6] | High efficiency, low sample and solvent consumption. | Can have lower sensitivity and reproducibility compared to HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers.[7] | Provides structural information, non-destructive. | Lower sensitivity, may not be suitable for trace-level impurity detection. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules.[8] | Can be used as a detector for HPLC, provides information on absolute configuration. | Indirect method for purity, requires chromophore near the chiral center for high sensitivity. |
Conclusion: Ensuring Purity for Pharmaceutical Success
The purity analysis of this compound is a non-negotiable aspect of its use in pharmaceutical development. Chiral High-Performance Liquid Chromatography stands out as the most robust, reliable, and widely accepted method for this purpose. A well-developed and validated HPLC method, employing a suitable chiral stationary phase, provides the necessary specificity and sensitivity to quantify the desired enantiomer and its unwanted stereoisomers with high accuracy and precision. While alternative techniques like Capillary Electrophoresis and NMR spectroscopy offer complementary information, HPLC remains the cornerstone for routine quality control and release testing in a regulated environment. By implementing the strategies and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently ensure the stereochemical integrity of this vital chiral building block, contributing to the development of safer and more effective medicines.
References
- 1. pharmtech.com [pharmtech.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. veeprho.com [veeprho.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Capillary electrophoretic separation of dicarboxylic acids in atmospheric aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral HPLC Methods for Cyclopropane-1,2-dicarboxylic Acid Isomers
For researchers, scientists, and drug development professionals, the precise separation of stereoisomers is not merely an analytical task; it is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. Cyclopropane-1,2-dicarboxylic acid, a seemingly simple molecule, presents a significant chiral separation challenge due to its stereochemical complexity, existing as both cis and trans diastereomers, each of which is a racemic mixture of enantiomers. This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the resolution of these isomers, focusing on both direct and indirect approaches.
The Analytical Challenge: Unraveling the Stereoisomers of Cyclopropane-1,2-dicarboxylic Acid
The primary difficulty in the chiral separation of cyclopropane-1,2-dicarboxylic acid lies in its small, rigid structure and the presence of two polar carboxylic acid groups. These characteristics can lead to strong interactions with the stationary phase, potentially causing peak tailing and making enantiomeric recognition difficult without a tailored approach. The ultimate goal is to resolve four potential stereoisomers: (1R,2S)- and (1S,2R)-cis-cyclopropane-1,2-dicarboxylic acid (an enantiomeric pair of the meso-cis-isomer is achiral), and (1R,2R)- and (1S,2S)-trans-cyclopropane-1,2-dicarboxylic acid (an enantiomeric pair).
Direct vs. Indirect Chiral HPLC: A Comparative Overview
Two primary strategies exist for the chiral separation of these isomers by HPLC: direct and indirect methods. The choice between them is often a balance between the desire for a straightforward, underivatized method and the practical need for robust and reliable separation.
| Feature | Direct Chiral HPLC | Indirect Chiral HPLC (via Derivatization) |
| Principle | Enantiomers are separated on a chiral stationary phase (CSP) through the formation of transient diastereomeric complexes. | Enantiomers are reacted with a chiral derivatizing agent (CDA) to form stable diastereomers, which are then separated on an achiral or chiral stationary phase. |
| Pros | - Faster method development (no reaction step)- No risk of side reactions or racemization during derivatization- Direct analysis of the enantiomeric ratio | - Often provides better resolution and peak shape- Can improve the volatility and detectability of the analyte- A wider range of stationary phases (including achiral) can be used for separation |
| Cons | - Can be challenging to find a suitable CSP for small, polar molecules- May suffer from poor peak shape and resolution- CSPs can be expensive | - Requires a derivatization step, adding time and complexity- The CDA must be enantiomerically pure- Potential for side reactions and racemization |
Direct Chiral HPLC Separation: The Pursuit of a Streamlined Method
The direct approach, where the underivatized diacid is injected onto a chiral stationary phase (CSP), is the most elegant and efficient method if successful. The key to this approach is selecting a CSP that can effectively discriminate between the enantiomers.
Promising Chiral Stationary Phases for Direct Separation
Based on the chemical nature of cyclopropane-1,2-dicarboxylic acid, the following classes of CSPs are the most promising candidates for successful direct enantioseparation:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as those found in Chiralcel® and Chiralpak® columns, are the workhorses of chiral chromatography.[1] Their broad applicability stems from a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for the recognition of polar analytes like dicarboxylic acids.[2] For acidic compounds, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase is often necessary to suppress the ionization of the carboxylic acid groups and improve peak shape.
-
Macrocyclic Glycopeptide CSPs: Columns based on selectors like teicoplanin and vancomycin (e.g., Chirobiotic™ T and V ) are particularly well-suited for the separation of acidic compounds.[3] The chiral recognition mechanism involves a combination of hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic cavity.
-
Anion-Exchanger CSPs: Chiral stationary phases like CHIRALPAK® QN-AX and QD-AX are specifically designed for the enantioseparation of acidic compounds.[4] The primary interaction is an ionic exchange between the protonated chiral selector and the anionic analyte.
Causality in Method Development for Direct Separation
Developing a direct method is an empirical process. A logical workflow would involve screening a selection of the aforementioned CSPs with a mobile phase system typically composed of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). For acidic analytes, the inclusion of an acidic additive is a critical parameter to investigate.
Despite the theoretical potential, at the time of this writing, there is a notable lack of published, detailed applications for the direct chiral separation of underivatized cyclopropane-1,2-dicarboxylic acid. This suggests that while possible, it is a challenging separation that likely requires significant method development effort.
Indirect Chiral HPLC Separation: A Robust and Validated Alternative
The indirect method, which involves derivatizing the carboxylic acid groups with a chiral derivatizing agent (CDA), is a highly effective and often more practical approach. This process converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral HPLC column or, for enhanced resolution, on a chiral column.
The Power of Derivatization: A Case Study
A study by Hugentobler and Rebolledo (2014) provides excellent experimental data on the chiral separation of derivatives of trans-cyclopropane-1,2-dicarboxylic acid.[5] This work demonstrates the successful application of the indirect method and serves as a valuable blueprint for separating similar compounds.
In this study, derivatives of (±)-trans-cyclopropane-1,2-dicarboxylic acid were synthesized and their enantiomers were successfully resolved using polysaccharide-based chiral stationary phases. The key findings are summarized below:
| Analyte (Derivative) | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Times (min) | Resolution (Rs) |
| Methyl (±)-trans-2-carbamoylcyclopropanecarboxylate | Chiralcel OD | hexane/propan-2-ol (90:10) | 0.8 | 13.8 (1R,2R) and 15.9 (1S,2S) | 2.1 |
| Benzyl (±)-trans-2-carbamoylcyclopropanecarboxylate | Chiralpak IA | n-hexane/propan-2-ol (93:7) | 0.8 | - | - |
Data extracted from the supporting information of Hugentobler & Rebolledo (2014).[5]
This data clearly demonstrates that converting the dicarboxylic acid to an amido ester derivative facilitates excellent chiral separation on polysaccharide-based CSPs. The high resolution value (Rs = 2.1) for the methyl ester derivative indicates a baseline separation, which is ideal for accurate quantification.
Experimental Protocol: Indirect Separation of trans-Cyclopropane-1,2-dicarboxylic Acid Derivatives
The following is a generalized protocol based on the principles demonstrated in the literature for the derivatization and subsequent chiral HPLC analysis of cyclopropane-1,2-dicarboxylic acid.
Part 1: Derivatization to Amido Esters
-
Activation of the Carboxylic Acid: Convert one of the carboxylic acid groups of (±)-trans-cyclopropane-1,2-dicarboxylic acid to a more reactive species, such as an acid chloride, using a reagent like thionyl chloride or oxalyl chloride.
-
Esterification: React the activated intermediate with an alcohol (e.g., methanol or benzyl alcohol) to form the corresponding mono-ester.
-
Amidation: Convert the remaining carboxylic acid group to an amide by reacting the mono-ester with an amine in the presence of a coupling agent.
Part 2: Chiral HPLC Analysis
-
Column: Chiralcel OD (for methyl ester) or Chiralpak IA (for benzyl ester), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol). The ratio should be optimized, starting with a 90:10 mixture.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: 20 °C.
-
Injection Volume: 10 µL.
Making the Right Choice: A Decision Framework
For researchers embarking on the chiral separation of cyclopropane-1,2-dicarboxylic acid isomers, the following decision-making framework can guide the selection of the most appropriate methodology.
Conclusion and Future Perspectives
The chiral separation of cyclopropane-1,2-dicarboxylic acid isomers is a challenging yet achievable task with modern HPLC techniques. While direct separation on a chiral stationary phase remains an attractive but empirically determined goal, the indirect approach via derivatization offers a robust, reliable, and experimentally validated pathway to successful enantiomeric resolution. The data presented for the separation of amido ester derivatives on polysaccharide-based CSPs provides a strong starting point for researchers in this field.
Future advancements in chiral stationary phase technology, particularly the development of novel selectors with enhanced recognition capabilities for small, polar molecules, may make the direct separation of underivatized cyclopropane-1,2-dicarboxylic acid a more routine endeavor. Until then, a thorough understanding of both direct and indirect methodologies, coupled with a systematic approach to method development, will empower scientists to confidently tackle this complex analytical challenge.
References
- 1. eijppr.com [eijppr.com]
- 2. researchgate.net [researchgate.net]
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- 4. chiraltech.com [chiraltech.com]
- 5. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid and Its Role in Asymmetric Catalysis
This guide provides an in-depth technical comparison of (1R,2R)-cyclopropane-1,2-dicarboxylic acid as a chiral ligand precursor, benchmarking its performance against other prominent classes of "privileged" chiral ligands. We will explore its structural advantages, its application in forming highly effective dirhodium(II) catalysts, and provide experimental data to contextualize its efficacy in key asymmetric transformations. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the field of asymmetric synthesis.
Introduction: The Structural Merits of this compound
This compound is a chiral dicarboxylic acid distinguished by a rigid, three-membered ring system. Its utility as a chiral ligand building block stems from several key structural features:
-
C₂ Symmetry: The molecule possesses a C₂ axis of symmetry, a highly desirable trait in chiral ligands. This symmetry simplifies the potential transition states in a catalytic cycle, reducing the number of competing diastereomeric pathways and often leading to higher enantioselectivity.[1]
-
Rigid Backbone: Unlike more flexible ligands, the cyclopropane ring locks the two carboxylate groups in a fixed spatial relationship. When coordinated to a metal center, this rigidity creates a well-defined and predictable chiral environment, which is crucial for effective stereochemical control.
-
Bidentate Coordination: The two carboxylate groups serve as effective coordination points, allowing the molecule to act as a bidentate ligand that chelates to a metal center. This is particularly important in the formation of paddlewheel-type dimetal complexes.
These characteristics make it an excellent candidate for constructing chiral catalysts, most notably the dirhodium(II) tetracarboxylate complexes, which are workhorses in modern organic synthesis for reactions involving metal-carbenes.[2][3][4][5]
The Landscape of "Privileged" Chiral Ligands: A Framework for Comparison
To objectively evaluate the performance of catalysts derived from this compound, we must compare them to established "privileged ligands." This term refers to a select group of chiral scaffolds that have demonstrated broad applicability and high efficacy across a wide range of asymmetric reactions.[1][6][7][8][9]
Key classes of privileged ligands include:
-
Phosphine Ligands (e.g., BINAP): Characterized by atropisomeric chirality, BINAP and its derivatives are exceptionally effective in asymmetric hydrogenation and various cross-coupling reactions when complexed with ruthenium, rhodium, or palladium.[10][11][12][13][14]
-
Bis(oxazoline) Ligands (e.g., BOX, PyBOX): These C₂-symmetric ligands are highly modular and form effective Lewis acid catalysts with metals like copper and iron, excelling in reactions such as Diels-Alder cycloadditions, aldol reactions, and Michael additions.[15][16][17][18][19]
-
Salen Ligands: These tetradentate Schiff base ligands form robust square planar complexes with metals like manganese and chromium. They are renowned for their success in asymmetric epoxidation (Jacobsen-Katsuki epoxidation) and the asymmetric ring-opening of epoxides.[20][21][22][23][24]
-
Cinchona Alkaloids: These naturally derived molecules and their synthetic dimers are cornerstone ligands for reactions like the Sharpless asymmetric dihydroxylation and aminohydroxylation, providing access to chiral diols and amino alcohols with outstanding enantioselectivity.[25][26][27][28][29]
These ligands set the benchmark for enantioselectivity and substrate scope, providing a critical context for assessing the specific applications of our target ligand.
Performance in Asymmetric Catalysis: Dirhodium(II)-Catalyzed Cyclopropanation
This compound finds its primary application as a building block for dirhodium(II) paddlewheel catalysts . In these structures, four chiral carboxylate ligands bridge two rhodium atoms, creating a chiral pocket around the metal's axial coordination sites where catalysis occurs.[4][5] These catalysts are particularly potent in mediating the decomposition of diazo compounds to form electrophilic metal-carbene intermediates, which can then undergo a variety of transformations.
The asymmetric cyclopropanation of olefins is a benchmark reaction for evaluating such catalysts. It provides a direct measure of how effectively the ligand's chirality is transferred to the product.
Let's compare the performance of a dirhodium(II) catalyst derived from a simple chiral carboxylate with more advanced catalysts in the benchmark reaction between styrene and ethyl diazoacetate (EDA). While direct data for the (1R,2R)-cyclopropane-1,2-dicarboxylate ligand is sparse in comparative reviews, early studies with similar chiral carboxylates showed poor to moderate enantioselectivity (≤12% ee).[4] This prompted the development of more sterically demanding ligands, such as those based on prolinates and N-phthaloyl amino acids, which dramatically improved performance.
| Catalyst | Diene/Alkene | Diazo Compound | Yield (%) | d.r. (trans:cis) | ee (%) (trans) | Reference |
| Early Rh₂(carboxylate)₄ (General) | Styrene | EDA | Moderate | Variable | ≤ 12 | Brunner et al. (as cited in[4]) |
| Rh₂(S-DOSP)₄ (Doyle/McKervey Prolinate) | Styrene | Vinyldiazoacetate | High | >95:5 | 98 | Davies et al. (as cited in[4]) |
| Rh₂(S-PTTL)₄ (Hashimoto Phthalimide) | Styrene | EDA | 71 | 83:17 | 85 | Watanabe et al. (as cited in[5]) |
| Rh₂(S-TCPTAD)₄ (Davies Adamantylglycine) | Acrylate | Aryldiazoacetate | 71 | >99:1 | 84 | Davies, H.M.L. et al. (as cited in[30]) |
Analysis of Performance: The data clearly illustrates the evolution of dirhodium(II) catalysis. While simple chiral carboxylates like this compound were foundational in establishing the concept, they lack the steric bulk and refined chiral architecture necessary to induce high levels of enantioselectivity. The success of the Doyle-Knoops (prolinate) and Hashimoto (phthalimide-protected amino acid) catalysts stems from their bulky substituents, which effectively shield faces of the reactive carbene intermediate, forcing the incoming olefin to approach from a specific trajectory, thereby maximizing enantiomeric excess.[4][5] The rigid, but sterically unencumbered, framework of the cyclopropane dicarboxylate is less effective at this facial discrimination.
Mechanistic Insights and Experimental Workflow
The accepted mechanism for dirhodium(II)-catalyzed cyclopropanation involves several key steps where the chiral ligand exerts its influence. The electron-withdrawing carboxylate ligands render the dirhodium center highly electrophilic, facilitating the initial reaction with the diazo compound.
Caption: Catalytic cycle for dirhodium(II)-catalyzed cyclopropanation.
The key stereodetermining step is the attack of the olefin on the electrophilic rhodium carbene. The chiral ligands (L*) create a chiral pocket that dictates the olefin's trajectory and orientation, favoring the formation of one enantiomer of the metallacyclobutane intermediate over the other.
This protocol is a representative example for the cyclopropanation of styrene with ethyl diazoacetate using a chiral dirhodium(II) catalyst.
Caption: Standard workflow for asymmetric cyclopropanation.
Detailed Steps:
-
Catalyst and Reagent Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.01 mmol, 1 mol%).
-
Reaction Setup: Add anhydrous solvent (e.g., dichloromethane, 5 mL) followed by styrene (1.2 mmol, 1.2 equiv). Begin vigorous stirring.
-
Slow Addition of Diazo Compound: Prepare a solution of ethyl diazoacetate (EDA) (1.0 mmol, 1.0 equiv) in the same anhydrous solvent (5 mL). Using a syringe pump, add the EDA solution to the reaction flask over a period of 4-6 hours. Causality: Slow addition is critical to maintain a low concentration of the diazo compound, preventing its dimerization and ensuring it reacts primarily with the catalyst.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature. Monitor the reaction's progress by TLC, observing the disappearance of the diazo compound (visualized with a potassium permanganate stain).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the trans and cis cyclopropane products.
-
Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the purified fractions. Determine the enantiomeric excess (ee) of the major diastereomer by analysis on a chiral stationary phase column (HPLC or GC).
Conclusion and Future Outlook
This compound is a fundamentally important molecule in the history and development of chiral ligands. Its rigid, C₂-symmetric structure provided an excellent, albeit simple, platform for early investigations into asymmetric catalysis, particularly within the realm of dirhodium(II) complexes.
-
Strengths: The ligand precursor is structurally simple, conformationally rigid, and provides a clear C₂-symmetric environment. It serves as an excellent pedagogical example of how fundamental stereochemical elements can be translated into catalyst design.
-
Limitations: In practice, catalysts derived from this simple dicarboxylic acid are outperformed by more sophisticated, sterically engineered ligands. Modern "privileged" catalysts based on prolinates, amino acids, and carboxamidates create much more defined and occluded chiral pockets, leading to the near-perfect levels of enantioselectivity required for pharmaceutical and fine chemical synthesis.[4][30]
While catalysts derived directly from this compound are not typically the first choice for achieving state-of-the-art results today, its core structural motif continues to inspire new designs. The principles of rigidity and C₂ symmetry that it embodies remain central pillars in the ongoing quest to develop the next generation of powerful and selective asymmetric catalysts.
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A Researcher's Guide to Asymmetric Cyclopropanation: Comparing Modern Catalytic Alternatives
The cyclopropane ring, a motif of fundamental importance, is a cornerstone in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique conformational constraints and electronic properties impart valuable characteristics to bioactive molecules. Consequently, the development of efficient and stereocontrolled methods for its synthesis is a paramount objective in modern organic chemistry.[1][3][4] While rhodium(II) carboxylates have long been the benchmark catalysts for the asymmetric cyclopropanation of olefins with diazo compounds, the field has evolved significantly.[5][6] Concerns over the cost of precious metals and the hazardous nature of many diazo reagents have spurred the development of a diverse array of alternative catalytic systems.[1][2][7][8]
This guide provides an in-depth comparison of contemporary reagents for asymmetric cyclopropanation, moving beyond the traditional rhodium-catalyzed methods. We will explore the advantages and limitations of systems based on abundant first-row transition metals like copper, iron, and cobalt, as well as the burgeoning field of organocatalysis. The discussion is grounded in mechanistic principles and supported by comparative experimental data to empower researchers in selecting the optimal system for their specific synthetic challenges.
The Shift Towards Sustainable Catalysis: Copper, Iron, and Cobalt
The drive for more economical and sustainable chemical processes has placed a spotlight on catalysts derived from earth-abundant metals.[9][10] Copper, iron, and cobalt complexes have emerged as powerful alternatives to their rhodium counterparts, often exhibiting unique reactivity and selectivity profiles.[11][12][13]
Copper-Catalyzed Systems: The Versatile Workhorse
Copper catalysts, particularly those paired with C2-symmetric chiral bis(oxazoline) (BOX) or pyridine-bis(oxazoline) (PyBox) ligands, are among the most well-established and versatile alternatives to rhodium.[14][15] These systems are generally less expensive than rhodium catalysts and offer excellent levels of enantioselectivity across a broad range of olefin substrates.[16]
Causality in Ligand Design: The success of BOX and PyBox ligands stems from their rigid C2-symmetric backbone which creates a well-defined chiral pocket around the copper center. This steric environment effectively shields one face of the approaching olefin, directing the carbene transfer to the other face and thus controlling the stereochemical outcome. The electronic properties of the ligand can also be tuned to modulate the reactivity of the copper-carbene intermediate.
Iron and Cobalt Catalysis: Expanding the Frontier
Iron and cobalt complexes, often utilizing porphyrin or Salen-type ligands, offer compelling advantages in terms of cost and low toxicity.[3][9][17][18][19][20][21] These systems have demonstrated high efficacy, particularly in the cyclopropanation of styrenes and other electron-rich olefins.[3][20]
Cobalt(II) complexes of D2-symmetric chiral porphyrins, for instance, have proven to be highly effective catalysts for the cyclopropanation of a wide array of styrene derivatives with diazosulfones, achieving both excellent diastereoselectivity and enantioselectivity.[17][19] A key advantage of some cobalt-porphyrin systems is the suppression of diazo compound dimerization, a common side reaction, which allows for the use of the alkene as the limiting reagent without the need for slow addition of the diazo compound.[3]
Recent breakthroughs have also shown that cobalt catalysts can be used with gem-dichloroalkanes as carbene precursors, circumventing the need for potentially explosive diazoalkanes altogether.[1][2] This approach generates a carbenoid species reductively and has shown high levels of enantioselectivity for a variety of alkenes.[1][2]
Iron-catalyzed systems, while sometimes showing more modest enantioselectivities compared to rhodium or copper, represent a highly sustainable option.[9][20] Chiral spiro-bisoxazoline ligands have been employed with iron(II) catalysts to achieve enantioselective intramolecular cyclopropanations.[13][18] The development of more efficient chiral ligands for iron is an active area of research with the potential to make it a mainstream choice for asymmetric cyclopropanation.[9]
Performance Comparison: A Data-Driven Overview
To provide a clear comparison, the following table summarizes the typical performance of Rhodium, Copper, Iron, and Cobalt catalysts in the asymmetric cyclopropanation of styrene with a diazoacetate, a common benchmark reaction.
| Catalyst System | Chiral Ligand Example | Typical Yield (%) | Diastereoselectivity (trans:cis) | Enantioselectivity (ee %) | Key Advantages | Key Limitations |
| Rhodium(II) | Dirhodium Tetracarboxylate | High (85-95) | Moderate to Good | Good to Excellent (>95) | Broad substrate scope, high efficiency.[5][22][23] | High cost, precious metal. |
| Copper(I)/Cu(II) | Bis(oxazoline) (BOX) | Good to High (70-90) | Good to Excellent | Good to Excellent (>90) | Lower cost, high versatility.[15][24][25] | Can be substrate-dependent.[16] |
| Iron(II)/Fe(III) | Porphyrin / Salen | Moderate to High (60-85) | Good to Excellent | Moderate to Good (up to 87) | Low cost, earth-abundant.[9][10][13][20] | Enantioselectivity can be lower.[20] |
| Cobalt(II) | Porphyrin / Salen | High (80-95) | Excellent | Excellent (>98) | Suppresses side reactions, novel reactivity.[3][17][19][26] | Ligand synthesis can be complex. |
Metal-Free Asymmetric Cyclopropanation: The Organocatalytic Approach
A paradigm shift away from transition metals has led to the development of purely organic catalytic systems for asymmetric cyclopropanation.[27][28] These methods typically rely on the generation of chiral ylides or the activation of olefins via iminium ion formation.[28][29][30]
One prominent strategy involves the reaction of α,β-unsaturated aldehydes with stabilized sulfonium ylides in the presence of a chiral amine catalyst.[28] The amine reversibly forms a chiral iminium ion with the enal, which then undergoes a Michael-initiated ring closure (MIRC) with the ylide to furnish the cyclopropane product with high enantioselectivity.[28][31] Cinchona alkaloid-derived organocatalysts have also been successfully employed for the cyclopropanation of chiral acrylates.[27]
While organocatalytic methods offer the significant advantage of avoiding metal contamination in the final product, they are often limited to specific classes of substrates, such as electron-deficient olefins.[22][28]
Mechanistic Insights: Visualizing the Catalytic Cycles
Understanding the underlying mechanisms is crucial for rational catalyst design and reaction optimization. The catalytic cycles for metal-catalyzed and organocatalytic cyclopropanation differ fundamentally.
Metal-Carbene Catalytic Cycle
Most transition metal-catalyzed cyclopropanations proceed through the formation of a metal-carbene (or carbenoid) intermediate.[5][6][12] The cycle is generally believed to involve:
-
Reaction of the metal precursor with the diazo compound to form a metal-carbene species, with the expulsion of dinitrogen.
-
Electrophilic attack of the metal-carbene on the alkene.
-
Formation of the cyclopropane ring and regeneration of the active catalyst.
Caption: Generalized catalytic cycle for metal-carbene mediated cyclopropanation.
Organocatalytic Iminium Ion Cycle
In this pathway, the chiral amine catalyst activates the α,β-unsaturated aldehyde towards nucleophilic attack by forming an iminium ion.
Caption: Catalytic cycle for iminium ion-mediated organocatalytic cyclopropanation.
Experimental Protocol: Asymmetric Cyclopropanation using a Copper(I)-BOX Catalyst
This protocol is a representative example for the asymmetric cyclopropanation of styrene using ethyl diazoacetate (EDA), adapted from established methodologies.[20][24]
Self-Validation: The protocol's trustworthiness is established by including characterization steps (TLC, GC/HPLC) to monitor reaction progress and determine yield and stereoselectivity, allowing for in-process verification of the outcome.
Materials:
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)
-
(S,S)-2,2-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)
-
Styrene (freshly distilled)
-
Ethyl diazoacetate (EDA) (handle with extreme care in a fume hood)
-
Dichloromethane (DCM, anhydrous)
-
n-Dodecane (internal standard for GC)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add CuOTf·0.5C₆H₆ (5.3 mg, 0.02 mmol, 1 mol%) and (S,S)-Ph-BOX (7.8 mg, 0.022 mmol, 1.1 mol%). Add 2 mL of anhydrous DCM and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Reaction Setup: To the catalyst solution, add styrene (208 mg, 2.0 mmol, 1.0 equiv) and n-dodecane (internal standard). Cool the flask to 0 °C in an ice bath.
-
Slow Addition of Diazo Reagent: Prepare a solution of ethyl diazoacetate (2.4 mmol, 1.2 equiv) in 8 mL of anhydrous DCM. Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4 hours.
-
Causality: Slow addition is critical to maintain a low concentration of the diazo compound, which minimizes the formation of dimer byproducts and ensures the carbene preferentially reacts with the olefin.[3]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. Monitor the consumption of styrene by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the cyclopropane product.
-
Analysis: Determine the yield of the isolated product. Analyze the diastereomeric ratio (trans:cis) and the enantiomeric excess (ee %) of the major diastereomer by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Conclusion and Future Outlook
The landscape of asymmetric cyclopropanation has diversified significantly, offering researchers a powerful toolkit of alternative reagents that address the economic and safety concerns associated with traditional methods. Copper-based catalysts have emerged as reliable and versatile systems, while iron and cobalt catalysis provide highly sustainable and cost-effective options with unique reactivity.[3][9][16] The development of novel carbene precursors that avoid hazardous diazo compounds, such as gem-dihaloalkanes or in-situ generation techniques, represents a major step forward in improving the safety and practicality of these transformations.[1][2][7] Furthermore, organocatalysis presents a compelling metal-free alternative, particularly for electron-deficient systems.[28][29]
Future research will likely focus on the design of new, more robust chiral ligands to further enhance the enantioselectivity of earth-abundant metal catalysts, expanding their substrate scope to rival that of precious metals.[9] The integration of biocatalysis, using engineered enzymes like cyclopropane synthases or heme proteins, also holds immense promise for developing greener and highly selective cyclopropanation reactions.[10][32] The continued exploration of these alternative reagents will undoubtedly accelerate the discovery and development of new chemical entities across the scientific disciplines.
References
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- 14. Catalytic asymmetric intramolecular propargylation of cyclopropanols to access the cuparane core - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02504K [pubs.rsc.org]
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- 32. Cyclopropane Synthase Enzymes as Biocatalysts for Green Cyclopropanation Reactions | CycloproBio | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]
A Comparative Guide to the Validation of the Absolute Configuration of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid
In the landscape of drug development and materials science, the precise determination of a molecule's absolute configuration is not merely an academic exercise; it is a critical determinant of its biological activity, pharmacological properties, and material function. The rigid, strained ring of cyclopropane-1,2-dicarboxylic acid presents a unique stereochemical challenge. This guide provides an in-depth comparison of established and modern analytical techniques for the unambiguous validation of the (1R,2R) enantiomer, grounded in experimental data and field-proven insights.
The Stereochemical Imperative: Why Absolute Configuration Matters
The spatial arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, such as biological receptors or enzymes. For (1R,2R)-cyclopropane-1,2-dicarboxylic acid, a key building block in the synthesis of various bioactive molecules, confirming its absolute stereochemistry is paramount. An incorrect assignment could lead to the development of a drug with altered efficacy, or even toxic side effects. This guide will navigate the analytical methodologies available to the modern researcher to ensure stereochemical fidelity.
Comparative Analysis of Validation Techniques
The validation of the absolute configuration of this compound can be approached through several powerful analytical techniques. The choice of method is often dictated by factors such as sample availability, purity, crystalline nature, and the presence of suitable chromophores. We will explore the most robust and widely adopted methods: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD), alongside a discussion of derivatization strategies.
X-ray Crystallography: The Unambiguous Gold Standard
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, providing an unequivocal assignment of the spatial arrangement of its atoms.
Causality Behind Experimental Choice: The power of XRD lies in its ability to directly visualize the molecule's structure. For molecules containing atoms heavier than carbon, the anomalous dispersion effect can be used to determine the absolute configuration without the need for a chiral reference. In the case of this compound, co-crystallization with a chiral amine of known absolute configuration can be employed to create a salt with a defined stereochemical reference.
Experimental Protocol: Co-crystallization and X-ray Diffraction
-
Salt Formation: Dissolve equimolar amounts of this compound and a chiral amine of known configuration (e.g., (R)-α-phenylethylamine) in a suitable solvent (e.g., ethanol/water mixture).
-
Crystallization: Allow the solvent to evaporate slowly at room temperature or by controlled cooling to promote the growth of single crystals.
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer and collect diffraction data at a controlled temperature (typically 100 K to reduce thermal vibrations).
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The absolute configuration is determined by refining the Flack parameter, which should approach 0 for the correct enantiomer.[1][2] A value near 1 suggests the inverted structure is correct, while a value near 0.5 may indicate a racemic twin.[1]
Trustworthiness: The self-validating nature of XRD lies in the quality of the diffraction data and the refinement statistics. A low R-factor and a Flack parameter close to zero with a small standard uncertainty provide high confidence in the assigned absolute configuration.[2][3]
Data Presentation: Crystallographic Data Summary
| Parameter | Typical Value | Significance |
| Flack Parameter | Close to 0 (e.g., 0.02 ± 0.08) | Indicates a high probability that the assigned absolute configuration is correct.[2][3] |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁2₁2₁ | Specifies the symmetry elements within the crystal. |
Workflow for X-ray Crystallography
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Vibrational Circular Dichroism (VCD): A Chiroptical Approach in Solution
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, providing a powerful tool for determining its absolute configuration in solution.
Causality Behind Experimental Choice: VCD is particularly advantageous when obtaining single crystals is challenging or when the analysis needs to be performed in a biologically relevant solvent. By comparing the experimentally measured VCD spectrum with the computationally predicted spectrum for a given enantiomer, the absolute configuration can be confidently assigned. For carboxylic acids, solvent effects are significant, and explicit solvent models in the calculations are often necessary for accurate predictions.[4][5]
Experimental Protocol: VCD Spectroscopy and Computational Analysis
-
Sample Preparation: Prepare a solution of this compound (typically 5-20 mg/mL) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃CN) to minimize solvent interference in the IR region.[6]
-
VCD Spectrum Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer. A longer acquisition time (e.g., 4-8 hours) is often required to achieve a good signal-to-noise ratio.[6]
-
Computational Modeling:
-
Perform a conformational search for this compound using a suitable computational chemistry software package.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the lowest energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)). For carboxylic acids, including explicit solvent molecules in the calculation can be crucial for accuracy.[4][5]
-
Boltzmann-average the calculated spectra of the individual conformers to obtain the final predicted VCD spectrum.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement between the signs and relative intensities of the VCD bands confirms the absolute configuration.[6]
Trustworthiness: The reliability of VCD analysis hinges on the accuracy of the computational model. The use of appropriate levels of theory, basis sets, and consideration of solvent effects are crucial for a trustworthy assignment.[4][7]
Data Presentation: VCD Spectral Comparison
| Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign for (1R,2R) | Assignment |
| 1710 | + | + | C=O stretch |
| 1420 | - | - | CH₂ bend |
| 1250 | + | + | C-O stretch |
Workflow for VCD Analysis
Caption: Workflow for absolute configuration determination by VCD spectroscopy.
Electronic Circular Dichroism (ECD): Leveraging Chromophores
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet light. While this compound itself lacks a strong chromophore for ECD analysis, derivatization with a chromophoric group can induce a measurable ECD spectrum that is characteristic of the absolute configuration.
Causality Behind Experimental Choice: This method is useful when the parent molecule is ECD-silent. By introducing a known chromophore, the stereochemical information from the chiral cyclopropane ring is transferred to the electronic transitions of the chromophore, resulting in a distinct ECD signal.
Experimental Protocol: Derivatization and ECD Analysis
-
Derivatization: React this compound with a suitable chromophoric derivatizing agent. A common strategy for carboxylic acids is the formation of amides using a chiral amine containing a chromophore (e.g., (R)-1-(1-naphthyl)ethylamine) or the formation of esters with a chromophoric alcohol (e.g., p-bromophenacyl bromide).[8]
-
Amide Formation: To a solution of the diacid in an appropriate solvent (e.g., DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by the chromophoric amine.[9] The reaction is typically carried out at room temperature for several hours.
-
-
Purification: Purify the resulting derivative by chromatography (e.g., HPLC) to isolate the desired product.
-
ECD Spectrum Acquisition: Record the ECD spectrum of the purified derivative in a suitable solvent (e.g., acetonitrile, methanol).
-
Comparison: Compare the experimental ECD spectrum with that of a known standard or with quantum chemical predictions to assign the absolute configuration.
Trustworthiness: The success of this method depends on a clean and complete derivatization reaction without racemization. The choice of the derivatizing agent is also critical to ensure a strong and unambiguous ECD signal.
Concluding Remarks
The validation of the absolute configuration of this compound is a critical step in its application in research and development. While single-crystal X-ray crystallography remains the gold standard for its unambiguous results with crystalline materials, chiroptical methods like VCD and ECD offer powerful alternatives for samples in solution. VCD, in particular, provides a direct probe of the molecule's stereochemistry without the need for crystallization or derivatization. The choice of the most appropriate technique will depend on the specific properties of the sample and the resources available. A multi-technique approach, where possible, can provide the highest level of confidence in the stereochemical assignment.
References
- 1. Flack parameter - Wikipedia [en.wikipedia.org]
- 2. Use of intensity quotients and differences in absolute structure refinement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Explicit Solvation of Carboxylic Acids for Vibrational Circular Dichroism Studies: Limiting the Computational Efforts without Losing Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. schrodinger.com [schrodinger.com]
- 8. asdlib.org [asdlib.org]
- 9. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Resolving Agents: (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid vs. Tartaric Acid
I have gathered some useful information. I found resources detailing the physicochemical properties of both tartaric acid and cyclopropane-1,2-dicarboxylic acid, including their structures. I also found several articles discussing the use of tartaric acid and its derivatives as resolving agents, with some providing case studies and performance data (yield, enantiomeric excess) for the resolution of various amines.
However, a direct comparison of the performance of (1R,2R)-cyclopropane-1,2-dicarboxylic acid and tartaric acid for the resolution of the same amine under identical conditions is still missing. While I have general protocols for tartaric acid, I lack a specific, detailed experimental protocol for a resolution using this compound.
To create a truly objective and data-driven comparison guide, I need to focus on finding this missing information. I will need to perform more targeted searches to see if I can find any literature where these two resolving agents have been directly compared. If not, I will look for more examples of resolutions using this compound to at least provide a more comprehensive picture of its performance across different substrates.
Given the current information, I can start structuring the guide and filling in the sections for which I have data, but the core "Performance Comparison" section will be weaker without direct comparative data. I will proceed with the information I have and highlight the gaps in the literature in my generated guide if I cannot find more specific comparative studies.
I will now proceed with structuring the guide and generating the content based on the information I have gathered. I will create the introduction, the sections on the physicochemical properties of each resolving agent, and a general protocol for chiral resolution. I will then populate the performance comparison table with the data I have found for tartaric acid and search for more data on this compound. Finally, I will create the diagrams and the reference list. If I cannot find direct comparative data, I will frame the comparison in terms of their structural differences and the existing data for each, noting the lack of a head-to-head study.
For researchers, scientists, and professionals in drug development, the isolation of single enantiomers is a frequent and critical challenge. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation from racemic mixtures. Diastereomeric salt crystallization remains a cornerstone technique for such chiral resolutions, valued for its scalability and cost-effectiveness. The selection of an appropriate resolving agent is paramount to the success of this method. This guide provides an in-depth technical comparison of two dicarboxylic acid-based resolving agents: the well-established and widely used tartaric acid and the more specialized this compound.
This comparison will delve into the structural and physicochemical properties of each agent, their mechanisms of chiral recognition, and available performance data. By understanding the nuances of each, researchers can make more informed decisions when developing and optimizing chiral resolution protocols.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution through diastereomeric salt formation is predicated on a simple yet elegant principle: the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical properties. When a racemic mixture of a base (e.g., an amine) is reacted with an enantiomerically pure chiral acid, two diastereomeric salts are formed. These salts, having different three-dimensional arrangements, exhibit different solubilities in a given solvent system. This disparity in solubility allows for the preferential crystallization of the less soluble diastereomer, leaving the more soluble one in the mother liquor. Subsequent liberation of the amine from the isolated salt regenerates the enantiomerically enriched compound.[1][2]
Physicochemical Properties and Structural Analysis
The efficacy of a resolving agent is intrinsically linked to its molecular structure and resulting physicochemical properties.
Tartaric Acid
A naturally occurring dicarboxylic acid, tartaric acid is one of the most common and versatile resolving agents.[2][3] Its widespread use is attributable to its ready availability, low cost, and the presence of multiple functional groups that can participate in intermolecular interactions.
| Property | Value |
| Molecular Formula | C₄H₆O₆ |
| Molecular Weight | 150.09 g/mol |
| pKa₁ | ~2.98 |
| pKa₂ | ~4.34 |
| Structure | Linear, dihydroxy dicarboxylic acid |
The two carboxylic acid groups provide the necessary acidity to form salts with basic compounds, while the two hydroxyl groups can engage in hydrogen bonding, which plays a crucial role in the formation of a well-ordered crystal lattice. This network of hydrogen bonds contributes to the stability of the diastereomeric salt and can enhance the chiral recognition between the resolving agent and the substrate.[4]
This compound
This compound presents a more rigid and conformationally constrained structure compared to the flexible backbone of tartaric acid.
| Property | Value |
| Molecular Formula | C₅H₆O₄ |
| Molecular Weight | 130.10 g/mol [5] |
| pKa₁ | 3.33[6] |
| pKa₂ | 6.47[6] |
| Structure | Cyclic, dicarboxylic acid |
The rigid cyclopropane ring places the two carboxylic acid groups in a fixed spatial orientation. This conformational rigidity can lead to more specific and predictable intermolecular interactions within the crystal lattice of the diastereomeric salt. The absence of hydroxyl groups means that chiral recognition is primarily driven by the geometry of the salt formation and van der Waals interactions. This structural difference may offer advantages in the resolution of certain substrates where the flexibility of tartaric acid might be detrimental to forming a well-defined, crystalline salt.
Performance Comparison
Direct, head-to-head comparative studies of this compound and tartaric acid for the resolution of the same amine under identical conditions are not extensively documented in the reviewed literature. However, we can infer performance characteristics from available data on their use in resolving various amines.
Tartaric Acid: A Versatile Workhorse
Tartaric acid and its derivatives have a long history of successful application in chiral resolution. The following table summarizes representative data for the resolution of primary amines using tartaric acid. It is important to note that the yield and enantiomeric excess are highly dependent on the specific substrate, solvent, stoichiometry, and crystallization conditions.[2][7]
| Racemic Amine | Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | Not Specified | Not Specified | >85 (typical) | >85 (typical) | [8] |
| α-Methylbenzylamine | (+)-Tartaric Acid | Methanol | 1:1 | Not Specified | Not Specified | [7] |
The extensive body of literature on tartaric acid provides a solid foundation for its application, with numerous established protocols for a wide range of substrates.[2][3][7]
This compound: A Niche Alternative
While less ubiquitous than tartaric acid, this compound has demonstrated utility as a resolving agent. Its rigid structure can lead to highly organized crystal packing, which may result in excellent enantioselectivity for specific substrates. However, the lack of extensive comparative data necessitates a more empirical approach to its application. The success of a resolution with this agent is highly substrate-dependent, and its unique stereochemistry may only be advantageous for a narrow range of racemic compounds.
Mechanistic Insights from Crystal Structure Analysis
The key to a successful diastereomeric salt resolution lies in the differential stability and solubility of the two diastereomeric salts, which is a direct consequence of their unique crystal packing. X-ray crystallography provides invaluable insights into the three-dimensional arrangement of the ions in the crystal lattice and the intermolecular forces that govern chiral recognition.
In diastereomeric salts of tartaric acid with amines, extensive hydrogen-bonding networks involving the carboxylic acid, hydroxyl groups, and the protonated amine are commonly observed.[4] These interactions create a robust and well-defined supramolecular assembly. The chirality of the tartaric acid molecule dictates a specific spatial arrangement of these functional groups, which in turn favors the packing of one enantiomer of the amine over the other.
For diastereomeric salts of this compound, the primary interactions are the ionic bonds between the carboxylate groups and the protonated amine. The rigid cyclopropane backbone enforces a specific orientation of these ionic interactions, and the overall crystal packing is then influenced by weaker forces such as van der Waals interactions and C-H···O hydrogen bonds. The "lock-and-key" type of fit between the chiral resolving agent and one of the enantiomers of the amine is what drives the difference in lattice energy and, consequently, solubility.
Experimental Protocols
The following is a generalized protocol for the chiral resolution of a racemic amine using a dicarboxylic acid resolving agent. It is crucial to note that this is a starting point, and optimization of solvent, temperature, stoichiometry, and crystallization time is essential for achieving high yield and enantiomeric excess.
General Protocol for Diastereomeric Salt Crystallization
-
Salt Formation and Solvent Screening:
-
Dissolve a known amount of the racemic amine in a minimal amount of a suitable heated solvent (e.g., methanol, ethanol, acetone).
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent (this compound or tartaric acid) in the same solvent, with gentle heating if necessary. A sub-stoichiometric amount of the resolving agent is often used to improve the enantiomeric purity of the crystallized salt.
-
Slowly add the resolving agent solution to the amine solution with constant stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.
-
To maximize the yield, the flask can be further cooled in an ice bath or refrigerator for a period of time (e.g., 1-2 hours). Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the dried diastereomeric salt in water.
-
Add a base (e.g., 2 M NaOH solution) dropwise while stirring until the solution is basic (pH > 10) to liberate the free amine.
-
Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the yield and enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral HPLC, chiral GC, or by measuring the specific rotation with a polarimeter.
-
Visualization of the Resolution Process
References
- 1. The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 136524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cis-1,2-Cyclopropane dicarboxylic acid | 696-74-2 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
A Comparative Guide to Chiral Dicarboxylic Acids in Asymmetric Catalysis: A Benchmark Study of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral ligand or catalyst is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides a comparative analysis of (1R,2R)-cyclopropane-1,2-dicarboxylic acid as a chiral backbone in asymmetric catalysis, juxtaposed with the performance of well-established tartaric acid-derived catalysts. We will focus on the asymmetric Diels-Alder reaction as a benchmark transformation to evaluate catalytic efficacy, presenting both established experimental data for benchmark catalysts and a proposed experimental framework for our target molecule.
Introduction: The Role of Chiral Dicarboxylic Acids in Asymmetric Catalysis
Chiral dicarboxylic acids are a cornerstone in the field of asymmetric synthesis. Their ability to form well-defined complexes with metal Lewis acids allows for the creation of a chiral environment around the reactive center, thereby guiding the stereochemical pathway of a transformation. The resulting chiral Lewis acid catalysts are instrumental in a variety of carbon-carbon bond-forming reactions, including the powerful Diels-Alder cycloaddition.
The efficacy of these catalysts is largely dependent on the structural rigidity and stereoelectronic properties of the chiral diacid backbone. A well-defined and conformationally restricted backbone can lead to a more organized transition state, which often translates to higher levels of enantioselectivity in the final product.
The Benchmark: Tartaric Acid-Derived Catalysts
Tartaric acid and its derivatives are among the most widely used chiral auxiliaries and ligands in asymmetric synthesis.[1] Their ready availability from the chiral pool and their proven track record in a multitude of reactions make them the gold standard for comparison. In the context of the asymmetric Diels-Alder reaction, tartaric acid-derived catalysts, often in combination with boron or titanium Lewis acids, have demonstrated high levels of stereocontrol.[2][3]
A notable example is the use of a chiral (acyloxy)borane (CAB) complex prepared from a tartaric acid derivative and borane, which effectively catalyzes the reaction between cyclopentadiene and various α,β-unsaturated aldehydes.[2]
The Challenger: this compound
This compound presents an intriguing alternative to the more flexible tartaric acid backbone. The inherent rigidity of the cyclopropane ring locks the two carboxylic acid groups in a fixed spatial arrangement. This conformational constraint has the potential to create a more defined and predictable chiral pocket in the corresponding Lewis acid complex, which could lead to enhanced enantioselectivity.
The trans-disposition of the carboxylic acid groups in the (1R,2R)-isomer offers a distinct stereochemical environment compared to the syn-arrangement in tartaric acid derivatives. This structural difference is the cornerstone of our proposed benchmark study.
Comparative Performance in the Asymmetric Diels-Alder Reaction
To provide a clear comparison, we will consider the asymmetric Diels-Alder reaction between cyclopentadiene and methacrolein. This reaction is a well-established benchmark for evaluating the performance of chiral Lewis acid catalysts.
Table 1: Performance of Chiral Dicarboxylic Acid-Derived Catalysts in the Asymmetric Diels-Alder Reaction of Cyclopentadiene and Methacrolein
| Chiral Diacid Derivative | Lewis Acid | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | endo/exo | ee (%) | Reference |
| Mono(2,6-dimethoxybenzoyl)tartaric acid | B(OPh)₃ | 10 | -78 | 95 | >99:1 | 96 (2S) | [4] |
| (R,R)-Tartaric acid derivative | Ti(OiPr)₄ | 10 | -30 | 85 | 93:7 | 91 (2R) | [2] |
| This compound | Ti(OiPr)₄ | 10 | -30 | TBD | TBD | TBD * | Proposed |
TBD: To Be Determined. The values for the this compound-based catalyst are hypothetical and represent the target of the proposed benchmark study.
Experimental Protocols
The following protocols outline the preparation of the benchmark tartaric acid-derived catalyst and the proposed methodology for the this compound-based catalyst.
Protocol 1: Preparation and Use of a Tartaric Acid-Derived Titanium Catalyst
This protocol is adapted from established procedures for chiral Lewis acids derived from tartaric acid and titanium(IV) isopropoxide.[2]
Catalyst Preparation:
-
To a solution of (2R,3R)-diisopropyl tartrate (0.2 mmol) in anhydrous CH₂Cl₂ (2 mL) under an argon atmosphere at 0 °C, add titanium(IV) isopropoxide (0.2 mmol) dropwise.
-
Stir the resulting solution at room temperature for 1 hour to form the chiral titanium complex.
Diels-Alder Reaction:
-
Cool the freshly prepared catalyst solution to -30 °C.
-
Add methacrolein (1.0 mmol) to the catalyst solution and stir for 10 minutes.
-
Add cyclopentadiene (2.0 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at -30 °C for 6 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with CH₂Cl₂, dry the organic layer over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to determine the yield and diastereomeric ratio.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Proposed Benchmark Study of this compound-Derived Titanium Catalyst
This proposed protocol is designed to provide a direct comparison with the tartaric acid-derived catalyst.
Catalyst Preparation:
-
To a solution of this compound (0.2 mmol) in anhydrous CH₂Cl₂ (2 mL) under an argon atmosphere at 0 °C, add titanium(IV) isopropoxide (0.2 mmol) dropwise.
-
Stir the resulting solution at room temperature for 1 hour to allow for the formation of the chiral titanium complex. The rigidity of the cyclopropane backbone is expected to lead to a well-defined catalyst structure.
Diels-Alder Reaction:
-
Cool the catalyst solution to -30 °C.
-
Add methacrolein (1.0 mmol) and stir for 10 minutes to ensure coordination to the chiral Lewis acid.
-
Add cyclopentadiene (2.0 mmol) dropwise.
-
Maintain the reaction at -30 °C and monitor by TLC until completion.
-
Work-up the reaction as described in Protocol 1.
-
Analyze the product for yield, diastereoselectivity, and enantioselectivity, and compare the results directly with those obtained using the tartaric acid-derived catalyst.
Rationale and Expected Outcomes
The primary hypothesis of this proposed study is that the conformational rigidity of the this compound backbone will lead to a more ordered transition state in the Diels-Alder reaction, potentially resulting in higher enantioselectivity compared to the more flexible tartaric acid-derived systems. The fixed trans-orientation of the carboxyl groups will create a unique chiral environment, and the stereochemical outcome will provide valuable insights into the structure-activity relationship of chiral dicarboxylic acid ligands.
Visualization of Concepts
Figure 1: Comparison of catalyst formation.
Figure 2: General experimental workflow.
Conclusion
This guide has presented a framework for a benchmark study of this compound as a chiral ligand in the asymmetric Diels-Alder reaction. By comparing its potential performance against the well-established tartaric acid-derived catalysts, we aim to stimulate further research into the application of conformationally rigid backbones in asymmetric catalysis. The proposed experimental protocols provide a clear and actionable path for researchers to investigate the catalytic potential of this intriguing molecule. The insights gained from such a study would be invaluable for the rational design of new and more effective chiral catalysts for a broad range of synthetic transformations.
References
- 1. Enantioselective Synthesis of 1,2-Dihydronaphthalene-1-carbaldehydes by Addition of Boronates to Isochromene Acetals Catalyzed by Tartaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the X-ray Crystallography of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the rigid and well-defined stereochemistry of the cyclopropane ring offers a unique scaffold for the design of novel molecules with specific biological activities or material properties. Among these, derivatives of (1R,2R)-cyclopropane-1,2-dicarboxylic acid have garnered significant attention due to their potential as enzyme inhibitors and building blocks for complex architectures. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal packing, is paramount to their function. This guide provides an in-depth comparison of the X-ray crystallography of various this compound derivatives, offering insights into the influence of substituents on their solid-state structures and providing detailed experimental protocols for their analysis.
The Significance of Crystal Structure in Drug Design and Material Science
The therapeutic efficacy of a drug molecule is intrinsically linked to its ability to bind to a specific biological target, such as an enzyme or receptor. This binding is governed by the molecule's three-dimensional shape and the distribution of its functional groups. Similarly, the properties of a crystalline material, such as its solubility, stability, and mechanical strength, are dictated by the arrangement of its constituent molecules in the crystal lattice. X-ray crystallography stands as the gold standard for elucidating these atomic-level details, providing an unparalleled understanding of structure-property relationships. For derivatives of this compound, understanding their crystal structures is crucial for designing more potent enzyme inhibitors or for engineering novel materials with desired functionalities.[1][2]
Experimental Workflow: From Synthesis to Structure
The journey from a synthesized compound to its fully characterized crystal structure is a meticulous process. The following section outlines the key experimental steps, emphasizing the rationale behind each procedural choice.
Synthesis of this compound Derivatives
The synthesis of the target derivatives is the foundational step. For instance, cis-cyclopropane-1,2-carboxylic acid derivatives can be synthesized from commercially available 3-oxabicyclo[3.1.0]hexane-2,4-dione via hydrolysis.[3] To obtain the trans-isomers, diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate can be hydrolyzed in the presence of a stoichiometric amount of potassium hydroxide.[3] The choice of synthetic route is critical to ensure the desired stereochemistry and purity of the final product, which are prerequisites for successful crystallization.
Crystallization: The Art and Science of Growing Quality Crystals
Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography. The process involves creating a supersaturated solution from which the molecules can slowly self-assemble into an ordered lattice.
Step-by-Step Crystallization Protocol:
-
Purification of the Compound: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Techniques such as recrystallization or chromatography are commonly employed.
-
Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound when heated but allow for slow precipitation or crystallization upon cooling or evaporation. A screening of various solvents or solvent mixtures is often necessary.
-
Crystallization Method: Several techniques can be employed:
-
Slow Evaporation: The compound is dissolved in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), they are carefully removed from the mother liquor using a loop and immediately coated in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and damage during data collection at low temperatures.
Caption: A typical workflow for small molecule X-ray crystallography.[4]
X-ray Data Collection and Structure Refinement
The mounted crystal is then subjected to a focused beam of X-rays, and the resulting diffraction pattern is recorded.
Step-by-Step Data Collection and Refinement:
-
Data Collection: The crystal is placed on a goniometer in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected on a detector.[5][6]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.[5][6]
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined from the processed data using methods such as Patterson or direct methods.[6]
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates and displacement parameters to improve the agreement between the calculated and observed diffraction patterns.[7][8] Hydrogen atoms are typically placed in calculated positions.[7] The quality of the final model is assessed by parameters such as the R1 value, which should ideally be less than 6%.[7]
Comparative Analysis of Crystal Structures
The substitution of different functional groups on the carboxylic acid moieties of this compound can have a profound impact on the resulting crystal packing and intermolecular interactions.
| Derivative | Substituent | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Intermolecular Interactions |
| (1S,2R)-2-Phenylcyclopropanecarboxylic Acid | Phenyl | P2₁/n | 8.480 | 9.336 | 11.187 | 98.35 | Hydrogen bonding (O-H···O) forming cyclic dimers |
| trans-(1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic Acid | Benzyl, Phenyl | I2/c | 15.150 | 7.180 | 12.405 | 90.87 | C-H···π interactions, van der Waals forces |
| Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | Ethyl Ester | - | - | - | - | - | Dipole-dipole interactions, C-H···O contacts |
| (1R,2R)-Cyclopropane-1,2-dicarboxamide | Amide | - | - | - | - | - | Strong N-H···O hydrogen bonding networks |
Data for the phenyl derivative was obtained from PubChem[9] and for the benzylphenyl derivative from a research article.[10] Data for the ester and amide are inferred from general chemical principles and require specific crystallographic studies for precise values.
The Influence of Substituents on Crystal Packing and Intermolecular Interactions
The nature of the substituents on the carboxylic acid groups plays a pivotal role in directing the self-assembly of the molecules in the solid state.
-
Carboxylic Acids: Unsubstituted or aryl-substituted dicarboxylic acids tend to form robust hydrogen-bonded synthons, most commonly cyclic dimers where two molecules are held together by a pair of O-H···O hydrogen bonds. This strong and directional interaction often dominates the crystal packing.
-
Esters: The replacement of the acidic proton with an alkyl or aryl group in esters precludes the formation of strong O-H···O hydrogen bonds. Consequently, the crystal packing is governed by weaker interactions such as dipole-dipole forces and C-H···O contacts. This can lead to less dense packing and potentially different polymorphic forms.
-
Amides: Amide derivatives introduce both hydrogen bond donors (N-H) and acceptors (C=O), leading to the formation of extensive and often complex hydrogen-bonding networks. These strong N-H···O interactions can result in highly stable and well-ordered crystal structures.
Caption: Common intermolecular interactions in different derivatives.
Conclusion
The X-ray crystallographic analysis of this compound derivatives provides invaluable information for researchers in drug discovery and materials science. This guide has demonstrated that subtle modifications to the substituents on the carboxylic acid groups can lead to significant changes in the solid-state architecture of these molecules. A thorough understanding of the interplay between molecular structure and crystal packing, facilitated by detailed experimental protocols, is essential for the rational design of new molecules with tailored properties. The comparative data presented herein serves as a foundational resource for scientists working with this important class of compounds.
References
- 1. (1S,2S)-cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 6928367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cis-cyclopropane-1,2-dicarboxylic acid hydrazide | Benchchem [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 7. scispace.com [scispace.com]
- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 136524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid
(1R,2R)-cyclopropane-1,2-dicarboxylic acid is a chiral molecule of significant interest in medicinal chemistry and materials science. Its rigid cyclopropane backbone serves as a valuable scaffold for the design of conformationally constrained analogues of biologically active molecules. The stereospecific synthesis of this compound is crucial for its applications, and several distinct synthetic strategies have been developed to achieve this. This guide provides a comparative overview of the principal synthetic routes to this compound, with a focus on asymmetric catalysis, chemoenzymatic methods, and classical resolution techniques. We will delve into the mechanistic underpinnings of each approach, present comparative data, and provide exemplary experimental protocols for the modern synthetic chemist.
Asymmetric Catalysis: The Direct Approach to Enantiopure Cyclopropanes
Asymmetric catalysis represents the most elegant and atom-economical approach to chiral cyclopropanes, establishing the desired stereochemistry during the formation of the cyclopropane ring. This strategy avoids the need for resolving racemic mixtures, which are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
Transition Metal-Catalyzed Asymmetric Cyclopropanation
The transition metal-catalyzed decomposition of diazo compounds in the presence of an alkene is a cornerstone of cyclopropane synthesis. Chiral ligands on the metal center can effectively control the stereochemical outcome of the reaction. Rhodium(II) complexes are particularly prominent in this regard.[1][2]
The catalytic cycle, as illustrated below, involves the formation of a chiral metal-carbene intermediate from the diazo compound. The alkene then approaches this electrophilic carbene, and the cyclopropane ring is formed in a concerted, albeit often asynchronous, manner. The stereoselectivity is dictated by the chiral environment created by the ligands around the metal center, which directs the facial approach of the alkene to the carbene.
Caption: Catalytic cycle of Rhodium-catalyzed asymmetric cyclopropanation.
The choice of the chiral ligand is paramount for achieving high enantioselectivity. Dirhodium tetracarboxylates derived from chiral N-arylsulfonylprolinates are among the most effective catalysts for these transformations.[3]
Table 1: Comparison of Transition Metal-Catalyzed Asymmetric Cyclopropanation
| Catalyst System | Alkene | Diazo Compound | Yield (%) | dr (trans:cis) | ee (%) | Reference |
| Rh₂(S-DOSP)₄ | Styrene | Ethyl diazoacetate | 85 | >95:5 | 98 | [1] |
| Rh₂(R-p-Ph-TPCP)₄ | Vinyl pyridine | Methyl aryldiazoacetate | 95 | >98:2 | 98 | [4] |
| Chiral Cobalt-Pybox | Styrene | Dichloromethane/Zn | 95 | >98:2 | 99 | [5] |
This protocol is adapted from the work of Davies et al. and is representative of a typical rhodium-catalyzed asymmetric cyclopropanation.[4]
-
Catalyst Preparation: To a solution of the alkene (1.0 mmol) in anhydrous dichloromethane (5 mL) under an argon atmosphere is added the chiral dirhodium catalyst (e.g., Rh₂(R-p-Ph-TPCP)₄, 0.01 mmol, 1 mol%).
-
Reaction Execution: A solution of the diazoacetate (1.2 mmol) in anhydrous dichloromethane (5 mL) is added dropwise to the catalyst solution over 4 hours at room temperature using a syringe pump.
-
Work-up and Purification: The reaction mixture is stirred for an additional 2 hours after the addition is complete. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral cyclopropane ester.
-
Hydrolysis: The resulting ester is then hydrolyzed using standard conditions (e.g., LiOH in THF/H₂O) to yield the corresponding dicarboxylic acid.
Organocatalytic Michael-Initiated Ring Closure (MIRC)
Organocatalysis offers a metal-free alternative for the enantioselective synthesis of cyclopropanes. The Michael-Initiated Ring Closure (MIRC) reaction is a powerful strategy in this context.[6][7][8] This reaction involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that forms the cyclopropane ring. Chiral organocatalysts, such as prolinol ethers, can control the stereochemistry of both the Michael addition and the subsequent cyclization.[9]
Caption: General workflow for organocatalytic Michael-Initiated Ring Closure.
The catalyst activates the α,β-unsaturated aldehyde by forming a chiral iminium ion, which then undergoes a highly enantioselective Michael addition with the bromomalonate. The resulting enolate intermediate then cyclizes via an intramolecular SN2 reaction to furnish the cyclopropane with high diastereoselectivity.
Table 2: Comparison of Organocatalytic MIRC for Cyclopropanation
| Catalyst | Michael Acceptor | Nucleophile | Yield (%) | dr | ee (%) | Reference |
| Diphenylprolinol TMS ether | Cinnamaldehyde | Diethyl bromomalonate | 92 | >30:1 | 98 | [9] |
| (DHQ)₂AQN | 4-Arylidenepyrazol-5-one | Diethyl bromomalonate | 83 | >95:5 | 93 | [10] |
This protocol is based on the work of Wang and coworkers.[9]
-
Reaction Setup: To a solution of the α,β-unsaturated aldehyde (0.5 mmol) and diethyl bromomalonate (0.6 mmol) in chloroform (2 mL) is added 2,6-lutidine (0.55 mmol).
-
Catalyst Addition: The chiral diphenylprolinol TMS ether catalyst (0.05 mmol, 10 mol%) is then added, and the reaction mixture is stirred at room temperature.
-
Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the mixture is directly loaded onto a silica gel column for purification by flash chromatography to yield the cyclopropane derivative.
-
Hydrolysis: The diester is subsequently hydrolyzed to the dicarboxylic acid.
Chemoenzymatic and Biocatalytic Approaches
The use of enzymes in organic synthesis offers unparalleled selectivity under mild reaction conditions. For the synthesis of this compound, both enzymatic kinetic resolution and asymmetric biocatalytic cyclopropanation have been successfully employed.
Enzymatic Kinetic Resolution
Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst, typically an enzyme. For the synthesis of this compound, the enzymatic hydrolysis of a racemic diester of trans-cyclopropane-1,2-dicarboxylic acid is a common strategy.[11] Lipases are frequently used for this purpose due to their broad substrate scope and high enantioselectivity.[12]
Caption: Principle of enzymatic kinetic resolution for cyclopropane diesters.
In this process, the lipase selectively hydrolyzes one enantiomer of the diester (e.g., the (1S,2S)-enantiomer) to the corresponding monoacid at a much faster rate than the other enantiomer. This allows for the separation of the unreacted, enantioenriched (1R,2R)-diester from the hydrolyzed product. The major drawback of this method is the maximum theoretical yield of 50% for the desired enantiomer.
Table 3: Comparison of Enzymatic Resolution Methods
| Enzyme | Substrate | Product | Conversion (%) | ee (%) of recovered ester | Reference |
| Candida antarctica Lipase B | Racemic 3-aryl alkanoic acid esters | (R)-ester and (S)-acid | ~50 | >94 | [13] |
| Rhodococcus rhodochrous | Racemic amido esters of trans-cyclopropane-1,2-dicarboxylic acid | (1R,2R)-amido ester | - | High | [11] |
This protocol is a general procedure adapted from literature on lipase-catalyzed resolutions.[13]
-
Reaction Mixture: A suspension of the racemic diethyl trans-cyclopropane-1,2-dicarboxylate (1.0 g) in a phosphate buffer (pH 7.0, 50 mL) is prepared.
-
Enzyme Addition: Immobilized Candida antarctica lipase B (Novozym 435, 100 mg) is added to the suspension.
-
Reaction Progress: The reaction is stirred at 30 °C and the progress is monitored by chiral HPLC. The pH is maintained at 7.0 by the addition of a dilute NaOH solution.
-
Work-up: Once approximately 50% conversion is reached, the enzyme is filtered off. The filtrate is acidified with HCl and extracted with ethyl acetate. The organic layer contains the unreacted (1R,2R)-diester, which can be purified by chromatography.
-
Hydrolysis: The enantioenriched diester is then hydrolyzed to the target diacid.
Asymmetric Biocatalytic Cyclopropanation
Recent advances in protein engineering have led to the development of enzymes capable of catalyzing reactions not found in nature. Engineered myoglobins and cytochrome P450s have been shown to catalyze the asymmetric cyclopropanation of alkenes with diazo compounds with high enantioselectivity.[14][15]
This approach combines the advantages of asymmetric catalysis (high atom economy and direct formation of the chiral product) with the benefits of biocatalysis (mild reaction conditions and high selectivity).
Classical Chiral Resolution
Classical resolution involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent.[16] For dicarboxylic acids, chiral bases such as brucine, strychnine, or chiral amines like (S)-phenylethylamine are commonly used.[17][18]
The principle relies on the differential solubility of the two diastereomeric salts. One salt preferentially crystallizes from the solution, allowing for its separation by filtration. The resolved dicarboxylic acid is then recovered by acidification of the diastereomeric salt.
Caption: Schematic of classical chiral resolution using a chiral base.
While effective, this method can be laborious, requiring multiple recrystallizations to achieve high enantiomeric purity. The choice of solvent and resolving agent is critical for successful separation.
Conclusion
The synthesis of enantiopure this compound can be achieved through several distinct and effective strategies.
-
Asymmetric catalysis , particularly using rhodium-based catalysts or organocatalytic MIRC reactions, offers a direct and highly efficient route to the target molecule with excellent enantioselectivity. These methods are often preferred in modern synthetic chemistry due to their atom economy and the avoidance of resolving agents.
-
Chemoenzymatic methods , including lipase-catalyzed kinetic resolution and biocatalytic cyclopropanation, provide highly selective transformations under mild conditions. While kinetic resolution is limited to a 50% yield, it can be a practical approach. Asymmetric biocatalysis is a rapidly developing field with significant potential.
-
Classical chiral resolution remains a viable, albeit more traditional, method. Its success is highly dependent on finding a suitable resolving agent and crystallization conditions.
The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the availability and cost of catalysts and reagents, and the specific requirements for enantiomeric purity. For researchers and drug development professionals, a thorough understanding of these diverse synthetic approaches is essential for the efficient and selective preparation of this important chiral building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions | Semantic Scholar [semanticscholar.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Organocatalytic enantioselective cascade Michael-alkylation reactions: synthesis of chiral cyclopropanes and investigation of unexpected organocatalyzed stereoselective ring opening of cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. moodle2.units.it [moodle2.units.it]
- 13. almacgroup.com [almacgroup.com]
- 14. sas.rochester.edu [sas.rochester.edu]
- 15. Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1R,2R)-cyclopropane-1,2-dicarboxylic Acid
This document provides a detailed, safety-first protocol for the proper handling and disposal of (1R,2R)-cyclopropane-1,2-dicarboxylic acid. As researchers and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of a chemical, culminating in its responsible disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.[1]
Core Safety & Hazard Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound, like many solid organic acids, presents several potential hazards.
1.1. GHS Hazard Classification
Based on data for cyclopropane-1,2-dicarboxylic acid, the following Globally Harmonized System (GHS) classifications should be observed[2]:
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[2]
Some safety data sheets for related compounds also indicate that it may be harmful if swallowed and can cause severe skin burns and eye damage, classifying it as a corrosive solid in some contexts.
1.2. Mandatory Personal Protective Equipment (PPE)
Adherence to PPE protocols is non-negotiable.[1] The minimum required PPE when handling this compound includes:
-
Eye Protection: ANSI Z87.1-compliant chemical splash goggles are required.[3][4] For tasks with a higher risk of splashes, such as cleaning up spills, a face shield should be worn in addition to goggles.[3]
-
Hand Protection: Use chemical-impermeable gloves, such as nitrile or neoprene.[3][5] Always consult the glove manufacturer's compatibility chart and wash hands thoroughly after removing gloves.[3][4]
-
Body Protection: A fully buttoned, long-sleeved lab coat is mandatory to protect skin.[3][5] For large-scale work or spill cleanup, a chemical-resistant apron is recommended.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[3][4] If dust generation is unavoidable and a fume hood is not available, a NIOSH-approved respirator is required.
Waste Segregation and Container Management
Proper disposal begins with meticulous segregation at the point of generation. Cross-contamination of waste streams can create unforeseen hazards and complicate the disposal process.
-
Do Not Mix Waste Streams: Keep this compound waste separate from other chemical waste, such as solvents or bases.[6]
-
Use Appropriate Containers: Waste must be collected in a container that is in good condition, compatible with the chemical, and has a secure, tightly-sealing lid.[6] Plastic containers are generally preferred for acidic waste.[6][7] The original manufacturer's container can be used if it is in good condition.[6]
-
Labeling is Critical: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound" .[6][7] If the waste is a mixture, all components and their approximate percentages must be listed.[6]
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when waste is being added.[6][7] This prevents the release of vapors and reduces the risk of spills.
Step-by-Step Disposal Protocols
The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer without explicit approval from your institution's Environmental Health & Safety (EHS) department. [8][9]
3.1. Protocol for Uncontaminated Solid Waste
This applies to expired reagents, excess material, or product from a reaction work-up.
-
Work Area: Conduct all handling within a chemical fume hood to prevent inhalation of dust.[3]
-
Transfer: Using a dedicated scoop or spatula, carefully transfer the solid waste into a designated hazardous waste container.[10] Avoid any actions that could generate dust.[11]
-
Container Management: Securely cap the waste container immediately after the transfer.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area, segregated from incompatible materials like bases and oxidizers.[3][7]
-
Pickup: Arrange for waste pickup through your institution's EHS department or a licensed chemical waste disposal company.[7][12]
3.2. Protocol for Contaminated Labware and Debris
This includes items such as gloves, weigh boats, paper towels, and glassware.
-
Gross Decontamination: Remove as much solid residue as possible from glassware or other items, treating the removed residue as solid waste per Protocol 3.1.
-
Rinsing (for glassware): Rinse the glassware with a suitable solvent (e.g., water or an organic solvent used in the procedure). This rinsate is now considered hazardous waste. Collect all rinsate in a separate, properly labeled hazardous waste container.
-
Collection: Place all contaminated disposable items (gloves, paper towels, etc.) into a solid hazardous waste container, separate from non-hazardous lab trash.
-
Disposal: The container for contaminated debris should be labeled, stored, and disposed of following the same procedure as solid waste (Protocol 3.1).
3.3. Protocol for Spill Cleanup and Disposal
In the event of a spill, immediate and correct action is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area. For large spills, evacuate the laboratory and contact your EHS department immediately.[3]
-
Assess and Equip: For small spills (<100g) that you are trained to handle, ensure you are wearing the appropriate PPE (See Section 1.2), including a face shield and chemical-resistant apron.[3]
-
Containment: Prevent the spill from spreading.
-
Cleanup (Solid Spill): Carefully sweep up the solid material, avoiding dust generation. A scoop and spatula are preferred. Do not use a dry brush.
-
Neutralization (Optional Pre-treatment): For residual trace amounts, you can cautiously neutralize the area. Cover the spill area with a weak base, such as sodium bicarbonate or a commercial acid neutralizer. The acid-base reaction is exothermic; apply the neutralizer slowly and from the outside-in.
-
Collection: Collect all cleanup materials (the swept-up solid, the neutralized mixture, and any absorbent pads) and place them into a designated hazardous waste container.[11][13]
-
Final Cleaning: Wipe the area with soap and water. Collect the cleaning materials as contaminated debris (Protocol 3.2).
-
Disposal: Seal, label, and store the waste container for EHS pickup.
Quantitative Safety Data Summary
This table summarizes key safety parameters for organic acids. Specific exposure limits for this compound are not well-established; therefore, general guidelines for corrosive and irritant materials should be followed.
| Parameter | Value / Guideline | Source & Rationale |
| GHS Hazard Class | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | [2] Based on ECHA C&L Inventory notifications. Indicates risk of skin, eye, and respiratory irritation. |
| Corrosivity (Aqueous) | pH ≤ 2 or pH ≥ 12.5 | [7] This is the EPA characteristic for corrosive hazardous waste (D002). Any aqueous solution meeting this criteria must be handled as corrosive. |
| PPE Requirement | Goggles, Gloves, Lab Coat (Minimum) | [3][5] Standard practice for handling irritant/corrosive organic solids to prevent personal contact. |
| Storage Incompatibility | Bases, Oxidizing Agents, Inorganic Acids | [3][4] To prevent hazardous reactions such as violent neutralization, oxidation, or gas evolution. |
| Waste Classification | Regulated Hazardous Waste | [6][8] Disposal must comply with local, state, and national regulations due to its hazardous characteristics. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of waste streams containing this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 136524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. csub.edu [csub.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. benchchem.com [benchchem.com]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
Personal protective equipment for handling (1R,2R)-cyclopropane-1,2-dicarboxylic acid
A Researcher's Guide to Safely Handling (1R,2R)-cyclopropane-1,2-dicarboxylic acid
As researchers and scientists in drug development, our work with novel chemical entities is foundational to innovation. However, with great innovation comes the great responsibility of ensuring the safety of ourselves and our colleagues. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Our goal is to empower you with the knowledge to handle this compound with confidence and care.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:
-
H315: Causes skin irritation. This indicates that direct contact with the skin can lead to inflammation, redness, and discomfort.
-
H319: Causes serious eye irritation. Contact with the eyes can result in significant irritation, potentially leading to more severe damage if not addressed promptly.
-
H335: May cause respiratory irritation. Inhalation of the dust or powder of this compound can irritate the respiratory tract, leading to coughing and discomfort.
These classifications dictate the minimum level of personal protective equipment required to mitigate the risks of exposure.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE, and the subsequent sections will delve into the rationale and proper usage of each.
| Protection Type | Required PPE | Standard/Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing or significant dust generation. | ANSI Z87.1 | Protects against eye irritation from dust particles and potential splashes[2]. |
| Skin and Body Protection | Chemical-resistant lab coat, fully buttoned. Chemical-resistant gloves (e.g., nitrile). Fully enclosed shoes made of a chemical-resistant material. | N/A | Prevents skin contact and irritation. Nitrile gloves offer good resistance to a range of chemicals, including acids[2][3]. |
| Respiratory Protection | To be used in a well-ventilated area, preferably a certified chemical fume hood. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator is required. | NIOSH/MSHA approved | Minimizes the inhalation of dust, thereby preventing respiratory tract irritation[2][4]. |
Step-by-Step Guide to Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Respirator (if required): Perform a seal check to ensure it fits properly.
-
Eye Protection: Put on your safety glasses or goggles.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove your gloves first, as they are the most likely to be contaminated. Peel them off from the cuff downwards, turning them inside out.
-
Lab Coat: Unbutton and remove your lab coat, folding the contaminated outside inwards.
-
Eye Protection: Remove your eye protection by the earpieces.
-
Respirator (if used): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE[5].
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling[2].
Preparation and Engineering Controls:
-
Designated Area: All handling of solid this compound should occur in a designated area, preferably within a certified chemical fume hood[2].
-
Ventilation: Before starting any work, ensure that the chemical fume hood is functioning correctly[2].
-
Emergency Equipment: Know the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher[5].
Handling the Compound:
-
Weighing and Transferring: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously[2]. When weighing, do so in a fume hood or a balance enclosure.
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing. Always add acid to water, never the other way around, to control any exothermic reaction[3][5].
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention[6].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[7].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[7].
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies[3].
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container[2].
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for acids. Do not pour chemical waste down the sink[3][8]. Dilute solutions of carboxylic acids may sometimes be neutralized and disposed of down the drain, but this should only be done in accordance with local regulations and after consulting your institution's environmental health and safety office[9][10].
Container Management:
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials such as bases[11][12].
Visualizing Safety: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the task's risk level.
Caption: PPE selection workflow for handling this compound.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for everyone. Always remember to consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the chemicals you are working with.
References
- 1. Cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 136524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ehs.okstate.edu [ehs.okstate.edu]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. saffronchemicals.com [saffronchemicals.com]
- 9. laballey.com [laballey.com]
- 10. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
